1-Methylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXFHJQGIIJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237064 | |
| Record name | 1H-Indole, dihydromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88475-55-2 | |
| Record name | 1H-Indole, dihydromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, dihydromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylindoline: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-methylindoline, a heterocyclic organic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical and physical properties, molecular structure, synthesis, and key applications, supported by experimental data and established scientific literature.
Introduction to this compound
This compound, also known as N-methylindoline, is characterized by a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring, with a methyl group attached to the nitrogen atom.[1] Its formal IUPAC name is 1-methyl-2,3-dihydro-1H-indole.[2][3] This compound serves as a crucial building block in the synthesis of more complex molecules and has been investigated for its potential pharmacological activities.[1]
| Identifier | Value |
| CAS Number | 824-21-5[4] |
| Molecular Formula | C₉H₁₁N[2] |
| Molecular Weight | 133.19 g/mol [2] |
| PubChem CID | 55830[2] |
Molecular Structure and Spectroscopic Profile
The structure of this compound features a saturated five-membered ring fused to an aromatic benzene ring. This configuration imparts specific chemical reactivity and physical properties to the molecule.
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Boiling Point | 223.6 °C at 760 mmHg | [2][4] |
| Density | 1.027 g/cm³ | [2][4] |
| Flash Point | 80.9 °C | [2][4] |
| Appearance | Light yellow to yellow liquid | [7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6][7] |
| Purity | Typically >95.0% (GC) |
Synthesis of this compound
Several synthetic routes can be employed to produce this compound. These methods often involve the modification of indole or indoline precursors.
Synthetic Pathways
Common synthetic strategies include:
-
N-Alkylation of Indoline: The most direct method involves the alkylation of indoline with a methylating agent.
-
Reduction of 1-Methylindole: The corresponding unsaturated compound, 1-methylindole, can be reduced to yield this compound.
-
Friedel-Crafts Reactions: Indole derivatives can undergo Friedel-Crafts acylation as a step towards more complex structures, which can then be modified to form this compound derivatives.[1]
-
Suzuki-Miyaura Cross-Coupling: This method is useful for the arylation of 1-methylindoles, demonstrating a versatile approach to functionalized indole structures.[1]
-
Lithiation Reactions: Selective lithiation can be used to introduce substituents at specific positions on the indole ring, which can then be further manipulated.[1]
Example Synthetic Protocol: N-Methylation of Indole followed by Reduction
This two-step process provides a reliable method for the synthesis of this compound.
Caption: Two-step synthesis of this compound.
Step-by-Step Methodology:
-
N-Methylation of Indole:
-
Dissolve indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.
-
After the evolution of hydrogen gas ceases, add methyl iodide (MeI) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude 1-methylindole by column chromatography or distillation.
-
-
Reduction of 1-Methylindole:
-
Dissolve the purified 1-methylindole in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent such as sodium borohydride (NaBH₄) in portions or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Work up the reaction mixture accordingly (e.g., acidify and then basify for NaBH₄ reduction, or filter the catalyst for hydrogenation).
-
Extract the product, dry the organic phase, and remove the solvent to yield this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Reactivity and Applications
This compound's structure, an aromatic amine derivative, dictates its reactivity.[1] The nitrogen atom's lone pair of electrons can participate in various reactions, and the aromatic ring is susceptible to electrophilic substitution.
Key Reactions
-
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The N-methylindoline moiety generally directs incoming electrophiles to the para position (position 5) relative to the nitrogen.
-
Oxidation: The indoline ring can be oxidized to the corresponding indole or oxindole derivatives under specific conditions.
-
N-Dealkylation: The methyl group on the nitrogen can be removed under certain reaction conditions, though this is often challenging.
Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries.[8]
-
Pharmaceutical Scaffolds: The indoline core is a common motif in many biologically active compounds. This compound serves as a starting material for synthesizing molecules with potential anti-inflammatory and anticancer properties.[1] For instance, it is a key intermediate in the synthesis of Osimertinib, a targeted therapy for non-small cell lung cancer.[9]
-
Research Chemical: It is widely used in medicinal chemistry to explore structure-activity relationships (SAR) of new drug candidates.[9]
-
Synthesis of Dyes and Functional Materials: The chromophoric properties of the indole system make its derivatives, including those of this compound, useful in the development of dyes and other functional materials.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][10]
Hazard Statements:
-
H227: Combustible liquid.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of important applications, particularly in the synthesis of pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. This guide has provided a detailed technical overview to support scientists and professionals in their work with this valuable chemical intermediate.
References
- 1. Buy this compound (EVT-3160075) | 824-21-5 [evitachem.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 824-21-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
Physical properties of 1-Methylindoline (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 1-Methylindoline
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 824-21-5), a heterocyclic amine with the molecular formula C₉H₁₁N, is a key structural motif and building block in medicinal chemistry and materials science.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. For professionals in drug development and chemical synthesis, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for predictable and reproducible outcomes in purification, reaction scale-up, and formulation.
This guide provides a detailed examination of two core physical properties of this compound: its boiling point and density. Moving beyond a simple recitation of values, we will delve into the causality behind the selection of experimental protocols, grounding our discussion in the principles of scientific integrity and self-validating methodologies essential for rigorous research.
Boiling Point of this compound
The boiling point is a critical parameter for the purification of this compound, primarily through distillation. It dictates the thermal conditions required to achieve phase transition from liquid to gas at a given pressure, directly informing the design of separation processes and the selection of appropriate reaction temperatures to avoid solvent loss.
Reported Boiling Point Data
The boiling point of a substance is highly dependent on the ambient pressure. Therefore, it is crucial to report the pressure at which the measurement was taken. Below is a summary of the reported values for this compound.
| Boiling Point | Pressure | Source(s) |
| 223.6 °C | 760 mmHg | [2],[1] |
| 100-102 °C | 14 Torr | [3] |
Experimental Determination of Boiling Point
Expertise & Experience: Method Selection
For research-scale quantities, where sample conservation is paramount, a micro-boiling point determination method is superior to a full-scale distillation which requires a significantly larger volume of material.[4][5] The micro-reflux technique, detailed below, is an elegant and efficient method that provides high accuracy with as little as 0.5 mL of the sample. This method relies on observing the temperature at which the vapor of the boiling liquid is in equilibrium with the liquid phase itself, a true measure of the boiling point.[4]
Trustworthiness: A Self-Validating Protocol
The protocol's trustworthiness is established by observing a stable reflux ring and a constant temperature reading on the thermometer. This stability indicates that the system has reached equilibrium and the thermometer is accurately measuring the vapor temperature, not the temperature of the heating source or superheated liquid.
Experimental Protocol: Micro-Reflux Method
-
Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar into a 150 mm test tube.
-
Apparatus Setup: Clamp the test tube securely in a heating block situated on a hot plate stirrer.
-
Thermometer Placement: Position a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This placement is critical to ensure the thermometer measures the temperature of the vapor, not the liquid itself.[4]
-
Heating and Observation: Turn on the stirrer to ensure smooth boiling and prevent bumping. Begin heating the block gently.
-
Equilibrium Identification: Observe the formation of a "reflux ring," which is a visible ring of condensing vapor on the inner wall of the test tube. Adjust the heating rate so this ring is stable and level with the thermometer bulb.[4]
-
Data Recording: Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature as the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If the measured pressure deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.
Mandatory Visualization: Boiling Point Determination Workflow
Caption: Workflow for micro-scale boiling point determination.
Density of this compound
Density (ρ), the mass of a substance per unit volume, is a fundamental physical property used in converting mass to volume, preparing solutions of specific concentrations, and assessing material purity.
Reported Density Data
The density of liquids is temperature-dependent; however, the temperature for the reported values of this compound is often not specified in basic chemical catalogs. For high-precision work, it is imperative to measure density at a controlled and reported temperature.
| Density | Conditions | Source(s) |
| 1.027 g/cm³ | Not specified | [2],[1] |
| 1.027 ± 0.06 g/cm³ | Predicted | [6],[3] |
Experimental Determination of Density
Expertise & Experience: Method Selection
While density can be approximated by simply dividing the mass of a liquid by its volume as measured in a graduated cylinder, this method suffers from low precision due to the poor accuracy of the volume measurement.[7] For scientific research, the use of a pycnometer, or density bottle, is the standard. This specialized glassware is calibrated to hold a highly precise and reproducible volume, thereby significantly increasing the accuracy of the density determination.
Trustworthiness: A Self-Validating Protocol
The protocol's integrity is ensured through a two-stage process. First, the pycnometer is calibrated using a liquid of well-known density, typically deionized water, at a specific temperature.[8] This step validates the exact volume of the pycnometer under the experimental conditions. Second, the measurement is repeated with the sample (this compound) under the identical temperature conditions, ensuring a reliable and accurate determination.
Experimental Protocol: Pycnometer Method
-
Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[7]
-
Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the pycnometer is completely full, with no air bubbles, and dry the exterior.
-
Mass of Pycnometer with Water: Weigh the water-filled pycnometer (m₂).
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound and allow it to equilibrate to the same temperature in the water bath.
-
Mass of Pycnometer with Sample: Dry the exterior and weigh the this compound-filled pycnometer (m₃).[7]
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / V
-
Mandatory Visualization: Density Determination Workflow
Caption: Workflow for high-precision density determination using a pycnometer.
Conclusion
The accurate determination of boiling point and density is fundamental to the successful application of this compound in scientific research and development. The reported values of 223.6 °C (at 760 mmHg) and 1.027 g/cm³ serve as essential reference points. However, as emphasized in this guide, the ability to independently verify these properties through robust, self-validating experimental protocols is the hallmark of rigorous scientific practice. By understanding the principles behind method selection and execution, researchers can ensure the quality and reliability of their work, leading to more consistent and scalable results.
References
- 1. americanelements.com [americanelements.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 824-21-5 [amp.chemicalbook.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Strategic Synthesis of 1-Methylindoline from 2-Methylindoline
Abstract: This technical guide provides an in-depth analysis of the synthetic methodologies for the N-methylation of 2-methylindoline to yield 1-methylindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We dissect the mechanistic underpinnings, operational parameters, and comparative advantages of key synthetic strategies, including the classical Eschweiler-Clarke reaction and modern direct alkylation techniques. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed, self-validating protocols to guide experimental design and execution.
Introduction and Strategic Overview
This compound serves as a crucial scaffold in the synthesis of various biologically active compounds and functional materials.[1] Its structural core, featuring a methylated nitrogen within the indoline ring system, imparts specific physicochemical properties that are often leveraged in drug design to modulate target binding, solubility, and metabolic stability. The synthesis of this target molecule from the readily available precursor, 2-methylindoline, is a fundamental N-alkylation transformation.
The primary strategic consideration in this synthesis is the selective methylation of the secondary amine nitrogen of the indoline ring. This guide will explore two principal pathways to achieve this transformation:
-
Reductive Amination: A classical, robust, and high-yield approach that utilizes formaldehyde as the methyl source in a reductive environment.
-
Direct N-Alkylation: A direct substitution pathway using various methylating agents, ranging from highly reactive traditional reagents to more environmentally benign modern alternatives.
The choice of method depends on factors such as scale, available reagents, safety constraints, and desired purity profile. This guide will provide the necessary technical detail to make an informed decision.
Core Synthetic Strategy: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a cornerstone of amine methylation, offering an efficient and reliable one-pot procedure that avoids the common pitfall of over-alkylation to form quaternary ammonium salts.[2][3] This inherent selectivity makes it exceptionally well-suited for the synthesis of this compound from 2-methylindoline.
Principle and Mechanistic Rationale
The reaction proceeds via reductive amination, employing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] The mechanism involves two key stages:
-
Iminium Ion Formation: The nucleophilic nitrogen of 2-methylindoline attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate subsequently dehydrates under the acidic conditions provided by formic acid to generate a highly reactive electrophilic iminium ion.
-
Hydride Transfer: Formic acid then serves as a hydride donor, transferring a hydride ion to the iminium ion. This reduction step is irreversible due to the concomitant formation and release of carbon dioxide gas, which drives the reaction to completion.[2]
This process ensures that only the tertiary amine is formed, as the resulting this compound lacks the N-H proton required to initiate the formation of another iminium ion.[2]
Mechanistic Diagram: Eschweiler-Clarke Methylation
Caption: Mechanism of this compound synthesis via the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and straightforward purification.
Materials:
-
2-Methylindoline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic Acid (98-100%, 2.5 eq)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylindoline (1.0 eq).
-
Add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq). Causality: Using an excess of both reagents ensures the reaction proceeds to completion and compensates for the water content in the formaldehyde solution.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Carefully basify the solution to a pH > 11 by the slow addition of 10 M NaOH solution while cooling in an ice bath. Causality: This step neutralizes the formic acid and deprotonates the amine product, rendering it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value | Rationale |
| Reactant Ratio | 1 : 2.5 : 2.5 | Ensures complete methylation and drives equilibrium. |
| (2-Me-indoline:HCHO:HCOOH) | ||
| Temperature | 80-90 °C | Provides sufficient thermal energy for iminium formation and reduction. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, subject to monitoring. |
| Expected Yield | >85% | High efficiency is characteristic of this reaction.[4] |
| Purification Method | Vacuum Distillation | Suitable for thermally stable liquids, separates from non-volatile impurities. |
Alternative Strategy: Direct N-Alkylation
Direct alkylation offers a more straightforward, albeit sometimes less selective or safe, alternative. The choice of methylating agent is critical and dictates the reaction conditions and safety protocols.
Using Traditional, High-Reactivity Agents
Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful electrophiles that readily methylate secondary amines.[5][6]
-
Principle: The reaction is a direct SN2 substitution where the lone pair of the indoline nitrogen attacks the methyl group, displacing a halide or sulfate leaving group. A base is required to deprotonate the nitrogen, increasing its nucleophilicity.
-
Causality & Trustworthiness: While highly effective, these reagents are toxic and carcinogenic.[5][7] Their use requires strict safety measures, including operation within a fume hood and appropriate personal protective equipment. The potential for over-alkylation to the quaternary salt exists if conditions are not carefully controlled.
A Greener, Safer Alternative: Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent due to its low toxicity and biodegradable nature.[5][8]
-
Principle: DMC is less reactive than MeI or DMS and typically requires higher temperatures (reflux in a high-boiling solvent like DMF) and a base (e.g., K₂CO₃) to proceed efficiently.[5] The reaction can be slower, but it offers a significantly improved safety profile, making it suitable for larger-scale industrial applications.[8]
-
Authoritative Grounding: Research has demonstrated that DMC can be used for the N-methylation of various indoles and related heterocycles in high yields, often exceeding 90%.[5]
Comparative Data for Direct Alkylation Methods
| Methylating Agent | Base | Solvent | Temperature | Key Considerations |
| Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, DMF | Room Temp - 50 °C | Highly toxic, volatile, risk of over-alkylation.[6] |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | THF, Dioxane | Room Temp - 60 °C | Highly toxic, corrosive, risk of over-alkylation.[5] |
| Dimethyl Carbonate (DMC) | K₂CO₃, DBU | DMF | 130-150 °C | Low toxicity, requires high temperatures, slower reaction.[5][8] |
General Experimental Workflow and Characterization
A robust synthetic process is not complete without a well-defined workflow for purification and product validation.
Overall Synthesis and Purification Workflow
Caption: Standard workflow from reaction setup to final product analysis.
Product Characterization
Confirmation of the final product, this compound, should be performed using standard analytical techniques:
-
¹H NMR: The appearance of a singlet corresponding to the N-CH₃ group (typically around 2.7-2.9 ppm) and the disappearance of the N-H proton signal from the starting material are key indicators.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of this compound (C₉H₁₁N, MW: 133.19 g/mol ).[9]
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically ~3400 cm⁻¹) from the 2-methylindoline spectrum confirms successful N-methylation.
Conclusion
The synthesis of this compound from 2-methylindoline can be accomplished through several effective routes. The Eschweiler-Clarke reaction stands out as a highly reliable, selective, and scalable method that avoids common side reactions and uses inexpensive reagents. For direct alkylation, dimethyl carbonate (DMC) represents a superior choice from a safety and environmental perspective, despite requiring more forcing conditions than traditional toxic reagents like methyl iodide and dimethyl sulfate. The selection of the optimal synthetic pathway should be guided by a careful assessment of laboratory capabilities, safety protocols, scale, and environmental impact considerations.
References
- 1. Buy this compound (EVT-3160075) | 824-21-5 [evitachem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
A Technical Guide to 1-Methylindoline: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylindoline, also known as N-methylindoline, is a heterocyclic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. As the saturated analog of the aromatic 1-methylindole, its distinct three-dimensional conformation and chemical properties make it a valuable building block for designing complex molecular architectures. This guide provides an in-depth examination of this compound, covering its fundamental chemical identity, physicochemical properties, synthetic methodologies, and key applications. By synthesizing data from established chemical literature and supplier documentation, this document aims to be an essential resource for professionals leveraging this compound in their research and development endeavors.
Compound Identification and Molecular Structure
This compound is structurally defined by a benzene ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is substituted with a methyl group and the C2-C3 bond is saturated. This saturation imparts a non-planar geometry, distinguishing it from its aromatic counterpart, 1-methylindole.
Caption: Molecular Structure of this compound.
The core chemical and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₁N | [1][2][3][4] |
| Molecular Weight | 133.19 g/mol | [1][3][5] |
| IUPAC Name | 1-methyl-2,3-dihydroindole | [1][3] |
| CAS Number | 824-21-5 | [1][4][5] |
| Synonyms | N-Methylindoline, 1-Methyl-2,3-dihydro-1H-indole | [1][3][4] |
| PubChem CID | 55830 | [1][3] |
| InChIKey | FIRXFHJQGIIJDB-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and application in various reaction conditions. It exists as a liquid with a characteristic odor.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow liquid | [5] |
| Boiling Point | 223.6 °C at 760 mmHg 100-102 °C at 14 Torr | [1][4][5] |
| Density | 1.027 g/cm³ | [1][4] |
| Flash Point | 80.9 °C | [1][4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5][6] |
Synthesis and Purification
Synthetic Strategy: Direct N-Alkylation
A robust and common method for the synthesis of this compound is the direct N-methylation of indoline. This approach is favored for its high efficiency and the commercial availability of the indoline precursor. The reaction involves the deprotonation of the secondary amine of indoline with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.
Expert Insight: The choice of base and solvent is crucial. A non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is ideal to prevent side reactions. The use of a phase-transfer catalyst can also be effective in biphasic systems.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: N-Methylation of Indoline
This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Substrate Addition: Slowly add indoline (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise, keeping the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a light-yellow oil.[1][4][5]
Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of starting material and over-alkylated quaternary ammonium salts.
Spectroscopic Characterization (Predicted)
While direct experimental spectra are best obtained on a specific sample, the expected NMR signals for this compound can be predicted based on its structure.
-
¹H NMR:
-
Aromatic Protons: Four distinct signals are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the four protons on the benzene ring. Their multiplicities will depend on their coupling relationships (e.g., doublets, triplets).
-
Aliphatic Protons (C2 & C3): Two signals, each integrating to 2H, are expected for the methylene groups of the five-membered ring. These will likely appear as triplets around ~3.0-3.5 ppm due to vicinal coupling with each other.
-
N-Methyl Protons: A sharp singlet integrating to 3H is expected for the N-CH₃ group, typically appearing upfield around ~2.7-3.0 ppm.
-
-
¹³C NMR:
-
Nine distinct signals are expected.
-
Aromatic Carbons: Six signals in the aromatic region (~110-155 ppm).
-
Aliphatic Carbons: Two signals for the C2 and C3 carbons in the aliphatic region (~30-60 ppm).
-
N-Methyl Carbon: One signal for the N-CH₃ carbon, typically in the range of ~35-45 ppm.
-
Reactivity and Applications in Drug Development
The this compound scaffold is of significant interest to medicinal chemists due to its unique combination of an aromatic system and a saturated, N-alkylated heterocyclic ring.
Core Reactivity
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the electron-donating nature of the fused amine ring system, typically favoring the 5- and 7-positions.
-
Tertiary Amine: The nitrogen atom is basic and can be protonated or quaternized. Its lone pair influences the electron density of the aromatic ring.
Role as a Bioisostere and Scaffold
In drug design, replacing an aromatic ring system (like indole) with its saturated counterpart (indoline) is a common strategy to modulate physicochemical properties. This substitution can:
-
Increase Three-Dimensionality: Moving from a flat indole to a puckered indoline scaffold can improve binding affinity by allowing for better shape complementarity with a protein's active site.
-
Improve Solubility: Saturated heterocycles are often more soluble in aqueous media than their aromatic analogs.
-
Alter Metabolic Profile: Saturation of the C2-C3 bond removes a potential site of oxidative metabolism, which can improve the compound's pharmacokinetic profile.
Caption: this compound as a versatile scaffold for drug discovery.
While direct applications for this compound are specific to proprietary development programs, its close analog, 1-methylindole, is a known reactant for preparing pharmaceutically active compounds, including non-receptor tyrosine kinase (Src kinase) inhibitors and PET agents for imaging protein kinase C and glycogen synthase kinase-3.[7] The indoline core is a privileged structure found in numerous FDA-approved drugs, and N-methylation is a key step in optimizing lead compounds.
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up.[8] Recommended storage is at 2-8°C.[5][6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, remove the person to fresh air.[8]
-
References
- 1. americanelements.com [americanelements.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]
- 6. 824-21-5|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Methylindole = 97 603-76-9 [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
Spectroscopic Data for 1-Methylindoline: An In-depth Technical Guide
Introduction
1-Methylindoline, a heterocyclic amine, serves as a crucial structural motif in a variety of biologically active compounds and functional materials. Its unique electronic and conformational properties make it a valuable building block for drug development professionals and researchers in medicinal and materials chemistry. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex molecular architectures. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights from a field-proven perspective to aid researchers in their scientific endeavors.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, comprising a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group on the nitrogen atom, dictates its characteristic spectroscopic signatures. The dihydro nature of the pyrrole ring, in contrast to its aromatic counterpart indole, introduces aliphatic protons and carbons, which are clearly distinguishable in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the N-methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | Multiplet | 2H | Aromatic (H-5, H-6) |
| ~6.6-6.7 | Multiplet | 2H | Aromatic (H-4, H-7) |
| ~3.3 | Triplet | 2H | Aliphatic (H-2) |
| ~2.9 | Triplet | 2H | Aliphatic (H-3) |
| ~2.7 | Singlet | 3H | N-Methyl (N-CH₃) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Experimental Causality:
The aromatic protons resonate in the downfield region (~6.6-7.2 ppm) due to the deshielding effect of the ring current. Their multiplet patterns arise from spin-spin coupling with neighboring aromatic protons. The protons on the aliphatic portion of the five-membered ring (H-2 and H-3) appear as triplets in the upfield region (~2.9-3.3 ppm) due to coupling with each other. The singlet at approximately 2.7 ppm is characteristic of the three equivalent protons of the N-methyl group, which have no adjacent protons to couple with. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for non-polar to moderately polar analytes like this compound, as it provides a clear spectral window and is cost-effective.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Aromatic (C-7a) |
| ~127-130 | Aromatic (C-4, C-5, C-6, C-3a) |
| ~106-118 | Aromatic (C-7) |
| ~55 | Aliphatic (C-2) |
| ~35 | N-Methyl (N-CH₃) |
| ~29 | Aliphatic (C-3) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Experimental Causality:
The aromatic carbons exhibit signals in the downfield region (~106-152 ppm). The quaternary carbons (C-3a and C-7a) typically show lower intensity peaks. The aliphatic carbons of the indoline ring (C-2 and C-3) and the N-methyl carbon resonate in the upfield region. The chemical shift of C-2 is further downfield than C-3 due to its proximity to the electronegative nitrogen atom. Proton-decoupled ¹³C NMR is the standard experiment performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic ring, and C-N bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1350-1250 | Medium-Strong | Aromatic C-N Stretch |
Note: Frequencies are approximate.
Interpretation and Experimental Causality:
The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature, distinguishing it from fully aromatic or fully saturated compounds. The aromatic C=C stretching bands confirm the presence of the benzene ring. The C-N stretching vibration of the aromatic amine is also a prominent feature.[1][2][3] For liquid samples like this compound, the simplest and most common sampling technique is to place a thin film of the neat liquid between two salt plates (NaCl or KBr), which are transparent to IR radiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 133 | High | Molecular Ion [M]⁺ |
| 132 | High | [M-H]⁺ |
| 118 | Moderate | [M-CH₃]⁺ |
Note: Fragmentation patterns can vary based on the ionization method and energy.
Interpretation and Experimental Causality:
The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a prominent molecular ion peak at an m/z of 133, corresponding to its molecular weight.[4] A significant peak at m/z 132 is due to the loss of a hydrogen atom, a common fragmentation pathway for cyclic amines.[5] The fragment at m/z 118 arises from the loss of the N-methyl group. The choice of EI as an ionization method is standard for volatile and thermally stable small molecules, as it reliably produces a characteristic and reproducible fragmentation pattern.[6][7]
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer's sample holder.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: Place a drop of neat this compound liquid onto one KBr or NaCl salt plate and gently place a second plate on top to create a thin film.[9]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).
-
Sample Spectrum: Place the prepared salt plates in the instrument's sample holder and acquire the sample spectrum.
-
Data Analysis: Identify and label the characteristic absorption peaks.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
Ionization: The eluent from the GC is introduced into the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.[6][7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Molecular Structure and Key Spectroscopic Features
Caption: Molecular structure of this compound with key ¹H NMR assignments.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. By understanding the principles behind NMR, IR, and MS, and by following standardized experimental protocols, researchers can confidently utilize this valuable molecule in their drug discovery and materials science endeavors. The interplay of data from these orthogonal techniques offers a robust confirmation of the molecular structure, ensuring the scientific integrity of subsequent research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wikieducator.org [wikieducator.org]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
Key precursors for 1-Methylindoline synthesis
An In-depth Technical Guide to the Key Precursors for 1-Methylindoline Synthesis
For the Researcher, Scientist, and Drug Development Professional
Abstract
This compound is a crucial structural motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis is a pivotal step in the development of new chemical entities. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focused exploration of the key precursors that dictate the efficiency, scalability, and overall success of the synthesis. We will delve into the mechanistic underpinnings of precursor selection, offering field-proven insights to navigate the complexities of synthetic strategy and execution.
Strategic Importance of Precursor Selection in this compound Synthesis
The seemingly straightforward structure of this compound belies the nuanced synthetic strategies required for its efficient production. The choice of starting materials—the precursors—is the most critical decision in the synthetic workflow. This choice directly influences reaction pathways, catalyst selection, purification strategies, and ultimately, the economic viability of the process. An optimal precursor is not merely a starting point; it is the foundation of a robust and reproducible synthesis.
This guide will explore three primary, field-validated strategies for this compound synthesis, each defined by its unique set of precursors:
-
Strategy 1: Direct N-Methylation of Indoline
-
Strategy 2: Reductive Cyclization of N-(2-haloethyl)-N-methylaniline Derivatives
-
Strategy 3: Catalytic Hydrogenation of 1-Methylindole
Strategy 1: Direct N-Methylation of Indoline
This is arguably the most direct and frequently employed route. The core logic is the post-modification of a pre-existing indoline scaffold.
Core Precursors
-
Indoline: The foundational scaffold. Its availability and purity are paramount.
-
Methylating Agent: The source of the N-methyl group. The choice here is critical and impacts reaction conditions, safety, and cost.
Mechanistic Considerations and Precursor Causality
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the indoline ring acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.
1-Methylindoline safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 1-Methylindoline for Research and Development
Introduction: Understanding this compound
This compound (CAS No. 824-21-5) is a heterocyclic building block integral to various fields of chemical research, particularly in pharmaceutical and agrochemical synthesis.[1] As a derivative of indoline, its structural motif is a precursor for more complex, biologically active molecules.[1] Given its utility and reactivity, a comprehensive understanding of its safety profile and handling requirements is paramount for professionals in research and drug development. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring a secure laboratory environment.
Section 1: Core Hazard Identification and Risk Assessment
The foundational step in safe chemical handling is a thorough understanding of the potential hazards. This compound is classified as a hazardous substance, and its primary risks involve irritation to the skin, eyes, and respiratory system, along with combustibility.[2]
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication. The classification for this compound necessitates careful attention to its warnings.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 (Flame) | Warning | H227: Combustible liquid[2][3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[2][3] |
Primary Routes of Exposure and Health Effects
-
Inhalation: Vapors or mists can irritate the respiratory tract, leading to coughing or shortness of breath.[4] All work should be conducted in a well-ventilated area to mitigate this risk.[4]
-
Skin Contact: Direct contact causes skin irritation.[5] Prolonged exposure should be avoided, and contaminated clothing must be removed immediately.
-
Eye Contact: The most significant immediate hazard is serious eye irritation upon contact with the liquid or its vapors.[4][5]
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful.[6]
It is crucial to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach that treats the substance with a high degree of respect.[7][8]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering solutions with appropriate personal protective equipment. The causality is clear: by controlling the laboratory environment and protecting the individual, we minimize the potential for hazardous exposure.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and prevents them from entering the laboratory workspace, directly addressing the inhalation hazard.[4] Furthermore, an eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it's a risk-based assessment of the planned procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is based on OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific substance and the duration of contact.
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental skin contact.
-
-
Respiratory Protection: Under normal use conditions within a functioning fume hood, respiratory protection is not typically required.[9] However, in the case of a large spill or a failure of ventilation, a respirator with an appropriate cartridge should be used by trained personnel.[10]
Caption: PPE selection workflow based on risk assessment.
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols is the cornerstone of laboratory safety. These steps are designed as a self-validating system to ensure safety at every stage of use.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the fume hood is operational and the sash is at the appropriate height.
-
Aliquotting: When transferring this compound, use a glass syringe or a calibrated pipette. To minimize vapor release, work deliberately and away from the front of the fume hood.
-
Reaction Setup: If adding to a reaction, do so slowly to control any potential exothermic events. Ensure the reaction vessel is properly secured.
-
Post-Handling: Tightly cap the source container immediately after use.[4]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container.[7]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4]
Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry place.[4][7]
-
Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[4] Some suppliers recommend refrigeration (2-8°C).[11][12]
-
Incompatibilities: Store separately from strong oxidizing agents.[7][9]
-
Light Sensitivity: The compound is noted to be light-sensitive, so storage in an amber or opaque container is advisable.[7][9]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do so.[4][9] Continue rinsing and seek immediate medical attention.[7][9]
-
Ingestion: Clean the mouth with water.[7][9] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Accidental Release (Spill) Protocol
-
Evacuate & Alert: Alert personnel in the immediate area. For a large spill, evacuate the lab and contact the institutional safety office.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain & Absorb: For minor spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[7][9]
-
Collect & Dispose: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor.
Caption: Decision workflow for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][9]
-
Specific Hazards: Keep the product and empty containers away from heat and ignition sources.[9] Hazardous combustion products include nitrogen oxides (NOx) and carbon monoxide (CO).[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
Section 5: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁N | [6][11][13] |
| Molecular Weight | 133.19 g/mol | [6][11][13] |
| CAS Number | 824-21-5 | [2][6][11] |
| Appearance | Light yellow to yellow or colorless to brown liquid | [7][11] |
| Boiling Point | 100-102 °C (at 14 Torr) / 223.6 °C (at 760 mmHg) | [3][11] |
| Density | ~1.027 g/cm³ | [3][11] |
| Flash Point | 80.9 °C | [3] |
| Storage Temperature | 2-8°C recommended | [11][12] |
Section 6: Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[9]
-
Chemical Stability: The material is stable under recommended storage conditions but is sensitive to light.[7][9]
-
Conditions to Avoid: Exposure to light, heat, open flames, and incompatible products.[7][9]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]
Section 7: Disposal Considerations
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[4][9]
-
Container Disposal: Do not reuse empty containers. Dispose of the container to a hazardous or special waste collection point.[7]
-
Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Do not let the chemical enter the drains or the environment.[4][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 824-21-5 [amp.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. fishersci.com [fishersci.com]
- 10. 824-21-5 | this compound | Indolines | Ambeed.com [ambeed.com]
- 11. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]
- 12. 824-21-5|this compound|BLD Pharm [bldpharm.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Navigating the Unseen Risks: A Technical Guide to the Potential Hazards and Toxicity of 1-Methylindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with diverse therapeutic potential.[1][2] The introduction of a methyl group at the 1-position yields 1-methylindoline, a key intermediate and a central component in a growing class of novel chemical entities. As these derivatives advance through the drug discovery pipeline, a thorough understanding of their potential hazards and toxicity is paramount for ensuring patient safety and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the known and anticipated toxicological profiles of this compound derivatives. We will delve into the structural basis of their potential toxicity, likely metabolic pathways, and the critical in vitro and in vivo assays required for a robust safety assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of evaluating the safety of this important class of compounds.
The Toxicological Landscape of Substituted Indolines: What We Know
Direct, publicly available toxicological data for this compound is limited. However, by examining the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data for this compound and its close derivatives, a consistent pattern of potential hazards emerges.
Hazard Profile of this compound and its Analogs
Safety data sheets and database entries for this compound and related compounds consistently highlight the following potential hazards:
-
Skin and Eye Irritation: this compound and its derivatives are frequently classified as causing skin and serious eye irritation.[3][4][5][6]
-
Respiratory Tract Irritation: Many of these compounds are also noted to cause respiratory irritation.[3][4][6]
-
Acute Toxicity: There is evidence to suggest that some this compound derivatives may be harmful if swallowed, in contact with skin, or inhaled.[5][7] For instance, 1-methylisatin, an oxidized derivative of this compound, is classified as toxic if swallowed.[8] An intraperitoneal LD50 of 685 mg/kg has been reported for 1-methylisatin in mice.[9]
Table 1: GHS Hazard Classifications for this compound and Related Compounds
| Compound | CAS Number | GHS Hazard Statements | Source |
| This compound | 824-21-5 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [5] |
| 1-Methylindole | 603-76-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6] |
| 1-Amino-2-methylindoline | 102789-79-7 | H302: Harmful if swallowed | [10] |
| N-Methylindoline-4-carboxamide | 1706432-27-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| 1-Methylisatin | 2058-74-4 | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damage | [8] |
Unraveling the Mechanisms: Metabolism as a Key Determinant of Toxicity
The toxicity of many xenobiotics is not due to the parent compound itself but rather to the formation of reactive metabolites.[11] For indole derivatives, metabolic activation is a critical event in their toxicodynamics.
Predicted Metabolic Pathways of this compound Derivatives
While specific metabolic studies on this compound are not extensively reported, we can infer likely pathways based on the well-characterized metabolism of other indole-containing compounds. The primary enzymes involved are the cytochrome P450 (CYP) monooxygenases, predominantly found in the liver.[12][13]
Key Metabolic Transformations:
-
Aromatic Hydroxylation: The benzene ring of the indoline nucleus is susceptible to hydroxylation at various positions, mediated by CYP enzymes.
-
N-Dealkylation: While the N-methyl group is generally stable, N-demethylation is a possibility, leading to the formation of indoline.
-
Oxidation of the Indoline Ring: The heterocyclic ring can undergo oxidation to form various metabolites, including oxindoles and isatins.
The specific metabolites formed will depend on the nature and position of substituents on the this compound core.
Caption: Predicted metabolic pathways of this compound derivatives.
The Specter of Reactive Metabolites and Genotoxicity
A significant concern with aromatic amines and related heterocyclic compounds is their potential for metabolic activation to genotoxic species.[13] The formation of reactive intermediates, such as epoxides on the aromatic ring or N-hydroxy metabolites, can lead to covalent binding with cellular macromolecules like DNA. Such DNA adducts, if not repaired, can lead to mutations and potentially initiate carcinogenesis.
For some indole analogues, the presence and position of nitrogen atoms in the ring system have been shown to influence their mutagenic potential in the Ames test.[14][15] Therefore, a thorough evaluation of the genotoxicity of novel this compound derivatives is a critical step in their safety assessment.
A Framework for a Comprehensive Toxicological Evaluation
A tiered approach to toxicity testing, starting with in vitro assays and progressing to more complex in vivo studies, is recommended to efficiently and ethically assess the safety of this compound derivatives.[16] This strategy allows for early identification of potential liabilities and helps refine the design of subsequent studies.
In Vitro Toxicity Assessment: The First Line of Defense
In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and elucidate mechanisms of action.
The initial assessment of toxicity often begins with evaluating the effect of a compound on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[17]
Materials:
-
Selected cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT cytotoxicity assay.
Given the potential for metabolic activation, assessing the mutagenic potential of this compound derivatives is crucial.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a compound's potential to induce mutations in bacteria.[18] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound derivative
-
S9 metabolic activation system (a liver fraction from rats pre-treated with an enzyme inducer)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
Procedure:
-
Preparation: Prepare various concentrations of the test compound.
-
Exposure: In separate tubes, mix the test compound, the bacterial tester strain, and either a buffer (for the non-activated test) or the S9 mix (for the metabolically activated test).
-
Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the treated plates to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
In Vivo Toxicology: Assessing Systemic Effects
In vivo studies are essential for understanding the effects of a compound on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for identifying potential target organs of toxicity. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
An acute oral toxicity study provides information on the short-term adverse effects of a substance following a single oral dose. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a commonly followed protocol.[19]
Procedure Outline:
-
Dose Selection: A starting dose is selected based on in vitro cytotoxicity data or information from similar compounds.
-
Animal Dosing: A small group of animals (typically rodents) is dosed at the selected level.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Depending on the outcome, the dose for the next group of animals is adjusted up or down.
-
Endpoint: The study aims to identify a dose that causes clear signs of toxicity but no mortality, and a dose that causes no adverse effects.
Chronic exposure to a drug candidate is evaluated through repeat-dose toxicity studies. The duration of these studies depends on the intended duration of clinical use.
Procedure Outline:
-
Study Design: The study typically involves at least three dose levels (low, mid, and high) and a control group.
-
Daily Dosing: The test compound is administered daily to the animals for a specified period (e.g., 28 or 90 days).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.
Bridging the Gaps with In Silico Toxicology
In the early stages of drug discovery, computational (in silico) toxicology models can be valuable tools for prioritizing compounds and identifying potential liabilities before significant resources are invested.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models use the chemical structure of a compound to predict its biological activity or toxicity.[20] For this compound derivatives, QSAR models could be developed to predict endpoints such as mutagenicity, carcinogenicity, and acute toxicity based on a dataset of structurally related compounds with known toxicity data.
ADME Prediction
In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This can help to anticipate its pharmacokinetic behavior and potential for metabolic activation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutics. However, a proactive and thorough evaluation of the potential hazards and toxicity of its derivatives is a non-negotiable aspect of responsible drug development. While direct toxicological data for many this compound derivatives is sparse, a combination of in silico prediction, a battery of in vitro assays, and well-designed in vivo studies can provide a robust safety assessment.
Future research should focus on elucidating the specific metabolic pathways of various this compound derivatives and identifying any reactive metabolites that may be formed. A deeper understanding of the structure-toxicity relationships within this chemical class will enable the design of safer and more effective drug candidates. By integrating the principles and methodologies outlined in this guide, researchers can confidently advance their this compound-based drug discovery programs while prioritizing patient safety.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. aksci.com [aksci.com]
- 4. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-methyl-2,3-dihydro-1H-indol-4-amine | C9H12N2 | CID 55289001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylisatin | C9H7NO2 | CID 16358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. RTECS NUMBER-NL7939000-Chemical Toxicity Database [drugfuture.com]
- 10. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enzymatic activation of chemicals to toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids [mdpi.com]
- 13. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
Discovery and history of N-methylated indoline compounds
An In-depth Technical Guide to the Discovery and History of N-methylated Indoline Compounds
Abstract
The N-methylated indoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, tracing their origins from the early chemical manipulations of the indole core to the development of sophisticated and selective synthetic methodologies. It details the initial encounters with naturally occurring indoline alkaloids, chronicles the evolution of N-methylation strategies, and contextualizes the importance of this structural unit within modern drug discovery. This guide presents key synthetic protocols, mechanistic insights, and visual representations of core concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Emergence of the Indoline Core: From Indigo to Alkaloids
The history of N-methylated indolines is intrinsically linked to that of its aromatic precursor, indole. The journey began in 1866 when Adolf von Baeyer first isolated indole through the zinc dust reduction of oxindole, a derivative of the vibrant dye indigo.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting this origin.[1] The indoline core, the 2,3-dihydro derivative of indole, emerged from early investigations into the reductive chemistry of this aromatic ring.[1]
One of the earliest and most straightforward methods for preparing the basic indoline structure was the chemical reduction of indole.[1] Early researchers employed various dissolving metal reductions, such as zinc in phosphoric acid, to saturate the 2,3-double bond of the indole nucleus, providing access to this new class of compounds.[1][2] This fundamental transformation laid the groundwork for exploring the chemical and biological properties of indolines.
The true impetus for the study of indolines, however, came from nature. The discovery of complex alkaloids containing the indoline scaffold spurred significant interest in their synthesis and biological evaluation. These natural products demonstrated potent physiological effects, revealing the potential of the indoline core as a pharmacophore. Key early examples include:
-
Physostigmine (Eserine): Isolated from the Calabar bean, this potent reversible cholinesterase inhibitor was a landmark discovery in understanding the chemical basis of neurotransmission.[1]
-
Aspidosperma Alkaloids: Found in plants of the Aspidosperma genus, this family of compounds exhibits a wide range of biological activities, including anticancer and antimalarial properties.[1]
-
Strychnine: While possessing a more complex fused indoline system, this highly toxic alkaloid, isolated from the seeds of Strychnos nux-vomica, highlighted the powerful biological activity that could be derived from this structural motif.[1]
The profound bioactivity of these natural products drove the development of new synthetic methods to create not only the natural products themselves but also novel, non-natural derivatives for further investigation.
Caption: Logical flow from natural product discovery to synthetic development.
The Art of N-Methylation: An Evolution of Synthetic Strategy
The methylation of the indoline nitrogen atom is a critical transformation that can profoundly impact a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl effect".[3] The addition of this small alkyl group can alter solubility, metabolic stability, and binding affinity to biological targets.[3] Consequently, the development of efficient and selective N-methylation methods has been a central theme in medicinal chemistry.
Classical vs. Modern Methylating Agents
Historically, N-methylation was achieved using highly reactive and often toxic reagents like methyl iodide or dimethyl sulfate. While effective, their hazardous nature spurred the search for safer and more environmentally friendly alternatives. This led to the adoption of reagents like dimethyl carbonate (DMC), a "green" methylating agent known for its low toxicity.[4][5] DMC has proven effective for the N-methylation of various indole systems, typically requiring heat and a base, and providing high yields.[5]
More recently, a significant advancement has been the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents.[3][6] This method offers exceptional monoselectivity, preventing the undesired formation of over-methylated products.[3] Its high functional group tolerance and operational simplicity make it highly attractive for the late-stage methylation of complex, bioactive compounds.[3][6]
Catalytic Innovations
The field has further evolved with the advent of transition metal catalysis, enabling highly efficient and regioselective reactions under mild conditions.
-
Iridium-Catalyzed Alkylation: A notable strategy involves the use of an iridium catalyst to facilitate the tandem dehydrogenation of an N-heterocycle and an alcohol.[7][8] Using methanol as the methyl source, this method allows for the regioselective N-methylation of indolines in water, an abundant and environmentally benign solvent.[8]
-
Palladium and Ruthenium Catalysis: Other transition metals, including palladium and ruthenium, have also been employed to catalyze N-methylation reactions, often using methanol as the C1 source, further expanding the synthetic chemist's toolkit.[3][9]
Caption: General synthetic pathway from indole to N-methylated indoline.
Data Presentation: Comparison of N-Methylation Methodologies
| Method | Methylating Agent(s) | Typical Conditions | Yields | Key Advantages | Citations |
| Classical Alkylation | Methyl Iodide (MeI) | Base (e.g., NaH), Organic Solvent | Variable | High reactivity | N/A |
| Green Methylation | Dimethyl Carbonate (DMC) | K₂CO₃, DMF, ~130°C | >95% | Low toxicity, environmentally friendly | [5] |
| Selective Solid-Phase | PhMe₃NI, K₂CO₃ | 1,4-Dioxane, 120°C | ≤99% | Excellent monoselectivity, safe, easy handling | [3][6] |
| Iridium Catalysis | Methanol (MeOH), Ir-catalyst | Water, Heat | Good to Excellent | Regioselective, uses water as solvent | [8] |
Experimental Protocols: From Historical Reduction to Modern Methylation
Adherence to established protocols is paramount for reproducibility and safety. The following sections provide step-by-step methodologies for key transformations.
Protocol: Historical Synthesis of Indoline via Reduction of Indole
This protocol is adapted from early literature on the metal-acid reduction of indole.[1] Modern safety precautions must be strictly adhered to.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole (1 equivalent) and phosphoric acid (85%, ~10 mL per gram of indole).
-
Addition of Reducing Agent: While stirring vigorously, add zinc dust (10 equivalents) portion-wise to control the initial exothermic reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basification & Extraction: Make the aqueous mixture strongly alkaline using a concentrated sodium hydroxide solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude indoline can be further purified by vacuum distillation.
Protocol: Monoselective N-Methylation Using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is based on a modern, safe, and highly selective method.[3][6]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the indoline substrate (1 equivalent, e.g., 0.5 mmol), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL).
-
Reaction: Seal the vial and heat the mixture to 120°C in a heating block for 12-24 hours.
-
Workup: After cooling to room temperature, add 2 N HCl until gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with 2 N HCl and then with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product via column chromatography on silica gel.
Caption: Experimental workflow for selective N-methylation.
Impact on Drug Discovery and Development
The N-methylated indoline scaffold is a cornerstone of modern medicinal chemistry. Nitrogen-containing compounds are remarkably prevalent in pharmaceuticals, with over 80% of FDA-approved small-molecule drugs containing at least one nitrogen atom.[3] The indoline structure is particularly valuable due to its unique properties. The benzene ring can engage in hydrophobic interactions with protein targets, while the nitrogen atom's environment dictates hydrogen bonding potential and overall physicochemical properties.[10]
Introducing a methyl group at the N-1 position can significantly enhance biological activity.[10] This modification is a key strategy in lead optimization, used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. N-substituted indoline derivatives have demonstrated a remarkable breadth of therapeutic potential, including:
-
Anticancer Activity: Many indoline derivatives have been developed as potent anticancer agents, targeting critical pathways in cell proliferation and survival.[10][11]
-
Antimicrobial and Antifungal Effects: The scaffold is present in compounds showing activity against various pathogens.[12]
-
Anti-inflammatory and Analgesic Properties: The structural versatility allows for the design of compounds that modulate inflammatory pathways.[10]
The continued development of novel synthetic methods allows for the creation of increasingly complex and diverse libraries of N-methylated indoline compounds, fueling the discovery of the next generation of therapeutics.
Conclusion
The journey of N-methylated indoline compounds is a compelling narrative of scientific progress, beginning with the structural elucidation of natural dyes and alkaloids and culminating in the highly sophisticated, catalytic methods used today. The discovery of potent, naturally occurring indoline alkaloids provided the critical motivation for chemists to develop methods to first construct and then functionalize this valuable scaffold. The evolution from hazardous, non-selective methylation reagents to safe, green, and exquisitely selective catalytic systems has empowered medicinal chemists to precisely modify complex molecules, accelerating the pace of drug discovery. As our understanding of disease biology deepens, the N-methylated indoline core will undoubtedly remain a privileged and indispensable scaffold in the design of future medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. Indole synthesis [organic-chemistry.org]
- 10. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Electronic Landscape of 1-Methylindoline – A Tale of Two Rings
An In-Depth Technical Guide to the Theoretical and Practical Aspects of 1-Methylindoline Reactivity
This guide provides a comprehensive exploration of this compound's reactivity, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule's electronic architecture to build a foundational understanding of its behavior and then bridge theoretical predictions with practical, validated experimental protocols. Our approach is rooted in the principle that robust theoretical models are the cornerstone of efficient and insightful experimental design.
This compound, the saturated analog of 1-methylindole, presents a fascinating case study in reactivity. Unlike the planar, fully aromatic system of indole, this compound possesses a dual nature: a benzene ring fused to a saturated five-membered pyrrolidine ring. This structural distinction is paramount as it governs the molecule's electronic properties and, consequently, its chemical behavior.
The nitrogen atom's lone pair is not part of an aromatic sextet as in indole. Instead, it behaves as a typical alkyl-aryl amine. This localization of the lone pair significantly increases the electron-donating capacity of the nitrogen into the adjacent benzene ring through resonance. The result is a substantial activation of the aromatic ring towards electrophilic attack, far exceeding that of benzene itself. The methyl group on the nitrogen further enhances this activation through a positive inductive effect (+I).
Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity
To visualize and quantify this reactivity, we turn to Frontier Molecular Orbital (FMO) theory.[1] This model posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] For electrophilic aromatic substitution, the key interaction is between the HOMO of this compound (the nucleophile) and the LUMO of the electrophile.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling these orbitals.[4][5] DFT calculations allow us to map the electron density and visualize the lobes of the HOMO, predicting the sites most susceptible to electrophilic attack.
Diagram 1: Conceptual Workflow for Theoretical Reactivity Prediction
Caption: A generalized workflow from computational modeling to experimental validation.
DFT calculations consistently show that the HOMO of this compound is primarily localized on the benzene ring, with the greatest orbital coefficients at the C5 and C7 positions (para and ortho to the nitrogen, respectively). The nitrogen atom itself also contributes significantly to the HOMO. This distribution strongly suggests that electrophiles will preferentially attack the C5 and C7 positions.
Quantitative Electronic Properties
The table below summarizes typical results from a DFT calculation (B3LYP/6-31G* level of theory), illustrating the electronic properties that guide reactivity predictions.
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -5.2 eV | High energy indicates strong nucleophilicity (easily donates electrons) |
| LUMO Energy | +1.5 eV | High energy indicates poor electrophilicity |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability |
| Mulliken Charge on N | -0.45 | Negative charge indicates a nucleophilic center |
| Mulliken Charge on C5 | -0.18 | Significant negative charge, indicating a prime site for electrophilic attack |
| Mulliken Charge on C7 | -0.20 | The most negatively charged carbon, suggesting it as a highly probable site for attack |
These theoretical values provide a quantitative basis for what chemical intuition suggests: this compound is a potent nucleophile, with the aromatic ring being the primary site of reactivity for electrophiles.
Part 2: Key Reactions and Mechanistic Insights
The activated nature of the benzene ring in this compound makes it a versatile substrate for various transformations. We will focus on three key reaction classes: electrophilic aromatic substitution, oxidation, and C-H activation.
Electrophilic Aromatic Substitution (SEAr)
This is the most characteristic reaction of this compound. The powerful electron-donating effect of the N-methyl group directs incoming electrophiles to the ortho (C7) and para (C5) positions.[6]
Diagram 2: HOMO-Mediated Electrophilic Attack on this compound
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthetic Routes for the Preparation of 1-Methylindoline Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 1-Methylindoline Scaffold
The this compound structural motif is a privileged scaffold in medicinal chemistry and materials science. Its presence in a multitude of biologically active natural products and synthetic compounds underscores its importance in drug discovery. Derivatives of this compound have demonstrated a wide array of pharmacological activities, including but not limited to, potent antihypertensive agents and selective inhibitors of interleukin-6 (IL-6), which is implicated in conditions such as cancer cachexia and rheumatoid arthritis.[1][2] The unique conformational constraints and electronic properties imparted by the saturated heterocyclic ring fused to an N-methylated benzene ring make it an attractive building block for the design of novel therapeutics and functional materials.
This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols, and comparative analyses to empower researchers in their synthetic endeavors.
Strategic Approaches to this compound Synthesis
The synthesis of this compound derivatives can be broadly categorized into two primary strategies: the sequential N-methylation and reduction of an indole precursor, and the direct functionalization of an indoline core. Each approach offers distinct advantages and is amenable to the synthesis of a diverse range of substituted analogs.
Strategy 1: N-Methylation of Indole Followed by Reduction
This robust two-step sequence is one of the most common and versatile methods for preparing this compound. It allows for the facile introduction of the N-methyl group onto a commercially available or pre-functionalized indole, followed by selective reduction of the pyrrole ring.
The N-methylation of indoles is a well-established transformation, with several reliable methods at the disposal of the synthetic chemist. The choice of methylating agent and base is critical and can be tailored to the specific substrate and scale of the reaction.
Classical N-Methylation: Traditional methods often employ potent electrophiles like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH).[3] While highly effective, these reagents are hazardous, with methyl iodide being a suspected carcinogen and dimethyl sulfate being highly toxic.[3]
Green N-Methylation with Dimethyl Carbonate (DMC): In recent years, dimethyl carbonate (DMC) has emerged as an environmentally benign and less toxic alternative for N-methylation.[3][4] The reaction typically proceeds at elevated temperatures in the presence of a base.
Protocol 1: N-Methylation of Indole using Dimethyl Carbonate
This protocol describes a greener approach to the synthesis of 1-methylindole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Indole | 117.15 | 10.0 g | 0.085 |
| Potassium Carbonate (K₂CO₃), powdered | 138.21 | 17.7 g | 0.128 |
| Dimethyl Carbonate (DMC) | 90.08 | 30 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (10.0 g, 0.085 mol), powdered potassium carbonate (17.7 g, 0.128 mol), and N,N-dimethylformamide (100 mL).
-
Add dimethyl carbonate (30 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude 1-methylindole. The product can be purified by vacuum distillation.
Visualization 1: N-Methylation of Indole
Caption: General scheme for the N-methylation of indole.
The reduction of the electron-rich pyrrole ring of 1-methylindole to the corresponding indoline is a critical step. Catalytic hydrogenation is the most widely employed method, offering high yields and selectivity.
Catalytic Hydrogenation: A variety of catalysts can be employed for this transformation, including platinum, palladium, and ruthenium-based systems. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction efficiency and selectivity, with over-reduction to octahydro-1-methylindole being a potential side reaction.[5][6]
Protocol 2: Catalytic Hydrogenation of 1-Methylindole
This protocol details the reduction of 1-methylindole to this compound using a ruthenium catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| 1-Methylindole | 131.18 | 5.0 g |
| 5% Ruthenium on Alumina (Ru/Al₂O₃) | - | 0.5 g |
| Ethanol | 46.07 | 100 mL |
Procedure:
-
In a high-pressure autoclave, dissolve 1-methylindole (5.0 g) in ethanol (100 mL).
-
Carefully add the 5% Ru/Al₂O₃ catalyst (0.5 g) to the solution.
-
Seal the autoclave and purge with nitrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen gas to 6.0 MPa.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.[5]
Visualization 2: Catalytic Hydrogenation Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation of 1-methylindole.
Strategy 2: Domino Copper-Catalyzed Amidation/Cyclization
A more convergent approach to substituted indolines involves a one-pot domino reaction. Copper-catalyzed amidation followed by an intramolecular nucleophilic substitution offers an efficient route to the indoline core.[7] This strategy is particularly useful for accessing indolines with substitution on the benzene ring.
Mechanism: The reaction proceeds via an initial copper-catalyzed N-arylation of an amine with a 2-halophenethyl derivative containing a leaving group (e.g., mesylate). The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed secondary amine onto the carbon bearing the leaving group to furnish the indoline ring.
Protocol 3: One-Pot Synthesis of a 1-Substituted Indoline Derivative
This protocol provides a general procedure for the synthesis of a 1-substituted indoline via a domino copper-catalyzed reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Iodophenethyl mesylate | 326.17 | 1.0 mmol | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 2.0 mmol | 2.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 mmol | 0.1 |
| L-Proline | 115.13 | 0.2 mmol | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 mmol | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 5 mL | - |
Procedure:
-
To a reaction vial, add 2-iodophenethyl mesylate (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with argon.
-
Add dimethyl sulfoxide (5 mL) and methylamine (2.0 mmol, 40% in H₂O) via syringe.
-
Seal the vial and heat the mixture at 90 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Visualization 3: Domino Cu-Catalyzed Indoline Synthesis
Caption: A simplified representation of the domino copper-catalyzed synthesis of indolines.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide represent robust and versatile methods for the preparation of this compound and its derivatives. The choice of a particular strategy will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The classical approach of N-methylation of indole followed by reduction remains a workhorse in the field, with modern adaptations employing greener reagents like dimethyl carbonate. For more complex, substituted indolines, domino reactions catalyzed by transition metals like copper offer an elegant and efficient alternative.
As the demand for novel this compound derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research. This includes the exploration of novel catalytic systems, the use of flow chemistry for enhanced safety and scalability, and the development of asymmetric methods for the synthesis of chiral indoline scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 1-Methylindoline in Azo Dye Manufacturing
Introduction: 1-Methylindoline as a Versatile Dye Intermediate
This compound (C₉H₁₁N) is a heterocyclic aromatic amine derivative that serves as a potent precursor in the synthesis of various organic molecules.[1] While its close relative, 1-methylindole, and its derivative, 1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base), are renowned intermediates for producing cationic methine and cyanine dyes, this compound's utility is most prominently realized in the manufacturing of azo dyes.[2][3]
The key to its function lies in the electron-rich nature of the indoline ring system. The nitrogen atom at position 1, bearing a methyl group, enhances the electron-donating character of the molecule. This heightened nucleophilicity makes the aromatic portion of the indoline structure highly susceptible to electrophilic attack, a foundational principle of the azo coupling reaction.[4][5] Consequently, this compound acts as an excellent coupling component , reacting with diazonium salts to form stable, vividly colored azo compounds.[6][7] These resulting dyes are often classified as disperse dyes, characterized by low water solubility and suitability for dyeing hydrophobic fibers like polyester.[4]
This document provides a comprehensive guide to the application of this compound in the synthesis of azo disperse dyes, complete with detailed mechanistic explanations and step-by-step laboratory protocols.
Core Application: Synthesis of Azo Disperse Dyes
The synthesis of azo dyes from this compound is a robust two-stage process:
-
Diazotization: An aromatic primary amine (the diazo component) is converted into a highly reactive diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then introduced to a solution containing the coupling component, this compound. The diazonium salt attacks the electron-rich aromatic ring of the this compound, typically at the para-position to the nitrogen atom, to form the characteristic and chromophoric azo group (–N=N–).[6][7][8]
This reaction pathway allows for the creation of a diverse palette of colors, as the final shade and properties of the dye can be finely tuned by selecting different aromatic amines for the initial diazotization step.
The logical flow for synthesizing an azo dye using this compound is depicted below. This process highlights the two critical stages and the key reactants involved.
Caption: General workflow for azo dye synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Novel Red Disperse Dye
This protocol details the synthesis of a hypothetical red azo disperse dye, designated MD-Red-1 , using p-nitroaniline as the diazo component and this compound as the coupling component.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| p-Nitroaniline | 138.12 | 1.38 g | 10 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 10.5 |
| This compound | 133.19 | 1.33 g | 10 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Sodium Acetate (anhydrous) | 82.03 | ~2.0 g | ~24 |
| Deionized Water | 18.02 | As needed | - |
| Urea | 60.06 | ~0.5 g | - |
Part A: Preparation of the Diazonium Salt Solution
-
Amine Dissolution: In a 250 mL beaker, combine 1.38 g of p-nitroaniline with 20 mL of deionized water. Carefully add 3.0 mL of concentrated HCl while stirring. Heat gently if necessary to achieve a clear solution, then cool to room temperature.
-
Cooling: Place the beaker in an ice-salt bath and continue stirring until the temperature of the solution drops to 0–5 °C.
-
Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution over 10-15 minutes. Use a glass rod for stirring and ensure the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.
-
Causality Note: Maintaining a low temperature is critical to prevent the highly unstable diazonium salt from decomposing into phenol and nitrogen gas, which would significantly lower the yield.
-
-
Check for Excess Nitrous Acid: After stirring for an additional 20 minutes at 0-5 °C, test for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper. An immediate blue-black color indicates an excess, which is desired for complete diazotization.[9] If the test is negative, add a small amount of additional sodium nitrite solution.
-
Quench Excess Nitrous Acid: Add a small amount of urea (~0.5 g) portion-wise to the solution to decompose any remaining nitrous acid. The cessation of fizzing (N₂ evolution) indicates the reaction is complete.
Part B: Azo Coupling Reaction
-
Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.33 g of this compound in 20 mL of glacial acetic acid. Cool this solution to 0–5 °C in an ice bath.
-
Coupling: Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous and constant stirring. A deep red precipitate should begin to form almost immediately.
-
Causality Note: The acetic acid serves as a solvent for the organic this compound and maintains an acidic environment. The subsequent addition of sodium acetate will buffer the system to the optimal pH for coupling.
-
-
pH Adjustment: After the addition is complete, gradually add a saturated aqueous solution of sodium acetate until the pH of the mixture reaches 4–5 (test with pH paper). This neutralizes the strong mineral acid and facilitates the electrophilic attack of the diazonium salt on the activated indoline ring.[4]
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 2–3 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Filtration: Isolate the red dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and acids.
-
Drying: Transfer the purified dye to a watch glass and dry it in a vacuum oven at 60–70 °C to a constant weight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Caption: Detailed workflow for the synthesis of MD-Red-1 dye.
Protocol 2: Characterization of the Synthesized Dye (MD-Red-1)
To confirm the structure and purity of the synthesized dye, standard analytical techniques should be employed.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMSO or ethanol) and record the absorption spectrum. The wavelength of maximum absorption (λ_max) provides information about the color and electronic conjugation of the dye.
-
FT-IR Spectroscopy: Analyze the dye using an FT-IR spectrometer to identify key functional groups.
-
¹H-NMR Spectroscopy: Dissolve the dye in a deuterated solvent (e.g., DMSO-d₆) to obtain a proton NMR spectrum, which will help to confirm the aromatic and aliphatic protons of the synthesized structure.[10][11][12][13][14]
-
Mass Spectrometry (MS): Determine the molecular weight of the dye to confirm the successful coupling reaction.[11]
| Analysis | Expected Result | Interpretation |
| Appearance | Deep Red Crystalline Powder | - |
| Yield | 85-95% | Efficient reaction |
| UV-Vis (λ_max) | ~490-520 nm (in DMSO) | Corresponds to a red color, indicating extensive π-conjugation. |
| FT-IR (cm⁻¹) | ~3050-3100 (Ar C-H), ~2920 (Alkyl C-H), ~1590 (N=N stretch), ~1510 & 1340 (NO₂ stretch) | Presence of aromatic, aliphatic, azo, and nitro functional groups.[11] |
| ¹H-NMR (δ, ppm) | ~8.3-8.5 (d, 2H), ~7.8-8.0 (d, 2H), ~7.0-7.5 (m, 3H), ~3.5 (t, 2H), ~3.1 (s, 3H), ~3.0 (t, 2H) | Signals corresponding to protons on the nitro-substituted ring and the methylindoline moiety. |
| MS (m/z) | [M+H]⁺ at ~283.12 | Corresponds to the expected molecular weight of the product (C₁₅H₁₄N₄O₂). |
Protocol 3: Application of MD-Red-1 to Polyester Fabric
This protocol outlines the high-temperature (HT) dyeing method for applying the synthesized disperse dye to polyester (PET) fabric.[15]
-
MD-Red-1 Dye: 2% on weight of fabric (owf)
-
Dispersing Agent: 1 g/L
-
Acetic Acid: To adjust pH to 4.5–5.5
-
Material-to-Liquor Ratio: 1:20
-
Fabric Preparation: Scour a pre-weighed polyester fabric sample to remove any impurities and ensure even dye uptake.
-
Dye Dispersion: Prepare a fine dispersion of the MD-Red-1 dye by pasting it with a small amount of dispersing agent and then adding warm water.
-
Dye Bath Preparation: Fill a high-temperature dyeing machine with the required volume of water. Add the dispersing agent and acetic acid to achieve a pH of 4.5-5.5.
-
Dyeing: Add the dye dispersion to the bath. Immerse the polyester fabric. Seal the machine and raise the temperature to 130°C at a rate of 2°C/min.
-
Hold Time: Maintain the dyeing process at 130°C for 60 minutes to ensure full dye penetration and leveling.
-
Cooling & Rinsing: Cool the dye bath to 70°C, then remove the fabric and rinse it thoroughly with hot and then cold water.
-
Reduction Clearing: To remove any surface-level dye and improve wash fastness, treat the dyed fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.
-
Final Wash: Rinse the fabric again with hot and cold water, neutralize with a weak acetic acid solution if necessary, and then dry.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
p-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acids and Bases: Concentrated HCl and glacial acetic acid are corrosive. Handle with extreme care.
-
Diazonium Salts: While used in solution, solid diazonium salts are explosive and should never be isolated or allowed to dry.[9]
References
- 1. americanelements.com [americanelements.com]
- 2. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 9. Solved Given Diazotization of P-Nitroaniline Reaction | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. textilelearner.net [textilelearner.net]
- 16. scribd.com [scribd.com]
- 17. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 18. aksci.com [aksci.com]
Application Notes and Protocols: 1-Methylindoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Methylindoline Scaffold
This compound, the saturated analog of 1-methylindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its three-dimensional structure, arising from the sp³-hybridized carbons in the pyrrolidine ring, offers a distinct advantage over its planar aromatic counterpart, 1-methylindole. This non-planar geometry is often sought after in drug design to improve physicochemical properties such as solubility and to enable more specific interactions with biological targets. Furthermore, the presence of both an aromatic ring and a saturated nitrogen-containing ring provides multiple sites for functionalization, making this compound a versatile building block for the synthesis of complex molecules, including analogues of bioactive compounds like Donepezil, used in the treatment of Alzheimer's disease.[1][2][3][4]
This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key transformations that leverage its unique reactivity. We will delve into detailed protocols for C-H functionalization, cross-coupling reactions, and electrophilic aromatic substitutions, offering insights into the mechanistic underpinnings and practical considerations for each method.
Key Synthetic Transformations of this compound
The reactivity of this compound can be broadly categorized into three main areas: functionalization of the aromatic ring, reactions at the pyrrolidine ring, and transformations involving the nitrogen atom. The electron-donating nature of the nitrogen atom activates the benzene ring, particularly at the C7 position, for electrophilic substitution and directed metalation.
Palladium-Catalyzed C-H Arylation at the C7 Position
A powerful strategy for the direct introduction of aryl groups onto the this compound core is the palladium-catalyzed C-H arylation. This approach avoids the need for pre-functionalized starting materials, such as halogenated indolines, thus offering a more atom-economical synthetic route. The reaction typically employs a directing group on the nitrogen to facilitate the regioselective C-H activation at the C7 position. While many examples utilize a removable directing group, the underlying principle can be adapted for N-methylated systems.
A recent study by Liu, Zhang, and co-workers demonstrated a mild, palladium-catalyzed C-7 arylation of indolines using aryltriazenes as the aryl source.[5][6] This method operates at near-ambient temperatures and avoids the need for harsh oxidants.
Conceptual Workflow for C7 Arylation:
Figure 1: Conceptual workflow for Pd-catalyzed C7 arylation of indolines.
Representative Protocol: Palladium-Catalyzed C7 Arylation of an Indoline Derivative
This protocol is adapted from the work of Liu, Zhang, and co-workers on C7 arylation and illustrates the general conditions.[5][6]
Materials:
-
1-(Pyrimidin-2-yl)indoline (as a model for a directed 1-substituted indoline)
-
Aryltriazene
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
Hexafluorophosphoric acid (HPF₆)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add 1-(pyrimidin-2-yl)indoline (0.1 mmol, 1.0 equiv.), aryltriazene (0.2 mmol, 2.0 equiv.), and Pd(OCOCF₃)₂ (0.005 mmol, 5 mol%).
-
Add anhydrous DCE (1.0 mL).
-
Add HPF₆ (0.2 mmol, 2.0 equiv.) to the mixture.
-
Stir the reaction mixture at 30 °C for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindoline derivative.
| Substrate | Aryl Source | Catalyst | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(Pyrimidin-2-yl)indoline | p-Tolyldiazenylpyrrolidine | Pd(OCOCF₃)₂ | HPF₆ | DCE | 30 | 12 | High |
Table 1: Representative conditions for Pd-catalyzed C7-arylation of a directed indoline.
Directed ortho-Lithiation for C7-Functionalization
Directed ortho-lithiation (DoM) is a classic and powerful method for the regioselective functionalization of aromatic rings.[7][8] In the context of indolines, a suitable directing group on the nitrogen atom can direct a strong lithium base to deprotonate the C7 position, creating a nucleophilic center that can react with various electrophiles. While the N-methyl group itself is not a strong directing group, the introduction of a more effective directing group, such as a tert-butoxycarbonyl (Boc) group, has been shown to be highly effective for C7 lithiation.[9] The resulting functionalized N-Boc-indoline can then be N-methylated in a subsequent step.
Conceptual Workflow for Directed ortho-Lithiation:
Figure 2: Conceptual workflow for directed ortho-lithiation of N-Boc-indoline.
Representative Protocol: C7-Formylation of N-Boc-Indoline
This protocol is based on the work of Iwao and coworkers, demonstrating the C7-selective lithiation of N-Boc-indoline.[9]
Materials:
-
1-(tert-Butoxycarbonyl)indoline (N-Boc-indoline)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a solution of N-Boc-indoline (1.0 mmol, 1.0 equiv.) and TMEDA (1.2 mmol, 1.2 equiv.) in anhydrous Et₂O (10 mL) under an argon atmosphere, cool the mixture to -78 °C.
-
Add s-BuLi (1.2 mmol, 1.2 equiv.) dropwise, and stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2.0 mmol, 2.0 equiv.) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde.
| Substrate | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Product |
| N-Boc-indoline | s-BuLi/TMEDA | DMF | Et₂O | -78 | 1 | 7-Formyl-N-Boc-indoline |
Table 2: Representative conditions for directed ortho-lithiation and formylation of N-Boc-indoline.
Friedel-Crafts Acylation
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation.[10][11][12] This reaction introduces an acyl group onto the benzene ring, typically at the C5 position, which is para to the activating nitrogen atom. This transformation provides a straightforward route to indolyl ketones, which are valuable intermediates in medicinal chemistry.
Representative Protocol: Friedel-Crafts Acylation of this compound
This is a general protocol for Friedel-Crafts acylation, which can be adapted for this compound.[13][14]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equiv.) dropwise to the suspension.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-acetyl-1-methylindoline.
| Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Product |
| This compound | Acetyl Chloride | AlCl₃ | DCM | 0 to rt | 5-Acetyl-1-methylindoline |
Table 3: General conditions for Friedel-Crafts acylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1-Methylindolines
For the synthesis of more complex derivatives, halogenated 1-methylindolines serve as excellent precursors for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[15][16][17][18][19] and Buchwald-Hartwig[20][21][22][23][24] reactions. These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a wide array of substituted indolines.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 1-Methylindolines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. A bromo-substituted this compound can be coupled with various arylboronic acids to introduce diverse aryl moieties.
Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methylindoline
This is a representative protocol based on general Suzuki-Miyaura coupling conditions.
Materials:
-
5-Bromo-1-methylindoline (can be synthesized from this compound via bromination)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
Procedure:
-
In a reaction vessel, combine 5-bromo-1-methylindoline (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0 equiv.) and the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 5-aryl-1-methylindoline.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| 5-Bromo-1-methylindoline | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 |
Table 4: Typical conditions for Suzuki-Miyaura coupling of a bromo-1-methylindoline.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 1-Methylindolines
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is invaluable for introducing primary or secondary amino groups onto the this compound scaffold.
Representative Protocol: Buchwald-Hartwig Amination of 5-Bromo-1-methylindoline
This protocol is based on general Buchwald-Hartwig amination conditions.
Materials:
-
5-Bromo-1-methylindoline
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv.).
-
Add the anhydrous solvent, followed by 5-bromo-1-methylindoline (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to give the 5-amino-1-methylindoline derivative.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) |
| 5-Bromo-1-methylindoline | R¹R²NH | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
Table 5: Typical conditions for Buchwald-Hartwig amination of a bromo-1-methylindoline.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically relevant molecules. Its unique combination of a saturated heterocyclic ring and an activated aromatic system allows for a rich and diverse range of chemical transformations. The protocols and conceptual frameworks presented in this guide highlight some of the most powerful methods for functionalizing the this compound core, providing a solid foundation for researchers and drug development professionals to explore its full synthetic potential. As the demand for novel, three-dimensional molecular scaffolds continues to grow in medicinal chemistry, the strategic application of this compound is poised to play an increasingly important role in the discovery of new therapeutic agents.
References
- 1. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. chemrxiv.org [chemrxiv.org]
Protocol for the N-Methylation of Indoline Using Methyl Iodide
Abstract
This application note provides a comprehensive, field-proven protocol for the N-methylation of indoline to synthesize 1-methylindoline. The procedure utilizes methyl iodide as the alkylating agent in the presence of a mild base, potassium carbonate. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety protocols for handling methyl iodide, and methods for the characterization of the final product. Designed for researchers in organic synthesis and drug development, this guide emphasizes causality in experimental choices to ensure robust and reproducible outcomes.
Introduction & Scientific Background
The N-methylation of heterocyclic amines is a fundamental transformation in organic chemistry, pivotal in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. Indoline and its N-methylated derivatives are important structural motifs found in a variety of natural products and synthetic compounds with diverse biological activities.
The protocol described herein details the N-methylation of indoline via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the secondary amine nitrogen of indoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as an excellent leaving group, facilitating the reaction. A base, such as potassium carbonate, is essential to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, thereby preventing the protonation of the starting indoline and allowing the reaction to proceed to completion.[1] While highly effective, methyl iodide is a toxic and volatile reagent, necessitating strict adherence to safety protocols.[2] Alternative, "greener" methylating agents like dimethyl carbonate exist, but methyl iodide is often chosen for its high reactivity and efficacy under mild conditions.[3][4]
Reaction Mechanism and Workflow
The N-methylation of indoline follows a classical SN2 mechanism. The key steps are:
-
Deprotonation (in-situ): While indoline is nucleophilic enough to initiate the reaction, the base ensures that any protonated amine is neutralized, maintaining the concentration of the free nucleophile.
-
Nucleophilic Attack: The nitrogen atom of indoline attacks the methyl group of methyl iodide.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Displacement: The iodide ion is displaced, forming the N-methylated product and hydroiodic acid.
-
Neutralization: The base neutralizes the hydroiodic acid byproduct.
Diagram of the Reaction Mechanism
Caption: SN2 mechanism for N-methylation of indoline.
Experimental Workflow Overview
The overall experimental process is designed for efficiency and safety, from setup to purification.
Caption: General experimental workflow from reaction to analysis.
Safety Precautions: Handling Methyl Iodide
WARNING: Methyl iodide is toxic, a suspected carcinogen, and volatile.[2][5] All operations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile or neoprene gloves. Latex gloves offer insufficient protection.[6]
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant, chemical-resistant lab coat must be worn.
-
-
Handling:
-
Use a syringe or cannula for transferring methyl iodide. Avoid pouring.
-
Keep the reagent container tightly sealed and stored in a cool, dry, well-ventilated area away from light.[7]
-
-
Waste Disposal:
-
All contaminated materials (syringes, needles, glassware) must be quenched with a suitable solution (e.g., 1 M sodium thiosulfate) before being disposed of as hazardous waste according to institutional guidelines.
-
-
Emergency Procedures:
-
Inhalation: Immediately move to fresh air. Seek medical attention.[6]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes and remove contaminated clothing.[6][8]
-
Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
-
Spill: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
-
Detailed Experimental Protocol
This protocol is based on established procedures for the N-alkylation of secondary amines and adapted for indoline.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Indoline | 119.16 | 25.0 | 2.98 g | Ensure purity >98% |
| Methyl Iodide (MeI) | 141.94 | 30.0 | 2.11 mL (4.26 g) | Use a fresh, stabilized bottle |
| Potassium Carbonate (K₂CO₃) | 138.21 | 37.5 | 5.18 g | Finely powdered and anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL | Anhydrous grade |
| Diethyl Ether (Et₂O) | 74.12 | - | ~150 mL | For extraction |
| Saturated NaCl solution | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (2.98 g, 25.0 mmol) and anhydrous potassium carbonate (5.18 g, 37.5 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Seal the flask with a rubber septum and place it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Methyl Iodide:
-
In a chemical fume hood, carefully measure methyl iodide (2.11 mL, 30.0 mmol) using a syringe.
-
Add the methyl iodide dropwise to the stirred suspension at room temperature over 5-10 minutes. The reaction is typically exothermic; a slight warming of the flask may be observed.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 9:1). The starting material (indoline) should be consumed, and a new, less polar spot corresponding to this compound should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated sodium chloride (brine) solution (1 x 50 mL) to aid in phase separation.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification:
Expected Results and Characterization
The final product, this compound, should be a colorless to light-yellow oil. Proper characterization is essential to confirm its identity and purity.
-
Yield: 2.99 - 3.16 g (90-95%)
-
Appearance: Colorless to light-yellow oil.
Spectroscopic Data
The structure of this compound (C₉H₁₁N, M.W. 133.19 g/mol ) can be confirmed using NMR spectroscopy.[10]
-
¹H NMR (Proton NMR):
-
The spectrum should show signals corresponding to the aromatic protons (typically in the range of 6.5-7.2 ppm), the two methylene groups of the five-membered ring (triplets around 2.9-3.4 ppm), and a sharp singlet for the N-methyl group around 2.7-2.8 ppm.[10]
-
-
¹³C NMR (Carbon NMR):
-
The spectrum will display signals for the aromatic carbons (110-155 ppm), the two aliphatic carbons of the pyrrolidine ring (e.g., C2 and C3), and the N-methyl carbon (typically around 35-40 ppm).[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC analysis can confirm the purity of the distilled product.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 133, corresponding to the molecular weight of this compound.[10]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (TLC shows starting material) | Insufficient reaction time or temperature. | Continue stirring for an additional 4-6 hours. If still incomplete, gentle warming (40-50 °C) can be applied. |
| Inactive base or wet solvent. | Use freshly dried potassium carbonate and anhydrous DMF. | |
| Low Yield | Inefficient extraction. | Perform an additional extraction of the aqueous layer. Ensure proper phase separation. |
| Loss during distillation. | Ensure the vacuum is stable and the collection flask is adequately cooled. | |
| Product is Dark or Contaminated | Overheating during reaction or solvent removal. | Maintain room temperature during the reaction. Use moderate heat for rotary evaporation. |
| Impure starting materials. | Use high-purity indoline and fresh methyl iodide. |
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy this compound (EVT-3160075) | 824-21-5 [evitachem.com]
- 7. This compound-5-carboxylic acid 97%(380922-37-2) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Methylindole(603-76-9) 13C NMR spectrum [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of the Indoline Scaffold in the Synthesis of Antihypertensive Drugs
Introduction: The Indoline Moiety as a Privileged Scaffold in Cardiovascular Drug Discovery
The indoline scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] Its rigid, yet three-dimensional, conformation allows for precise orientation of functional groups, facilitating high-affinity interactions with various receptors and enzymes. In the realm of cardiovascular therapeutics, the indoline moiety has been instrumental in the development of potent antihypertensive agents.[3][4] Its lipophilic nature, conferred by the fused benzene and pyrrolidine rings, enhances membrane permeability and bioavailability, crucial attributes for orally administered drugs.[2] This guide provides an in-depth exploration of the synthetic applications of methylindoline derivatives, with a primary focus on the widely prescribed thiazide-like diuretic, Indapamide. Furthermore, we will briefly touch upon other indoline-containing antihypertensives, such as Perindopril, to illustrate the broader significance of this versatile scaffold.
The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.
Part 1: The Synthesis of Indapamide - A Case Study
Indapamide, (4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide), is a prominent antihypertensive drug that functions as a thiazide-like diuretic.[5] Its synthesis is a multi-step process that hinges on the preparation of the key intermediate, 1-amino-2-methylindoline, followed by its coupling with a functionalized benzoic acid derivative. The initial user prompt referred to "1-methylindoline"; however, the direct precursor in the most common synthetic routes is 2-methylindoline , which is then converted to 1-amino-2-methylindoline . This distinction is critical for the successful synthesis of Indapamide.
Synthesis of the Key Intermediate: 1-Amino-2-methylindoline
The introduction of an amino group at the N-1 position of the 2-methylindoline ring is a crucial step. The most prevalent method involves a nitrosation reaction followed by reduction.
The nitrosation of a secondary amine, such as 2-methylindoline, proceeds via the formation of a nitrosonium ion (NO+) from nitrous acid (HNO2), which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).[6][7] The lone pair of electrons on the nitrogen atom of the indoline ring attacks the electrophilic nitrosonium ion, leading to the formation of an N-nitrosoamine intermediate after deprotonation.[8]
This protocol details the synthesis of the hydrochloride salt of 1-amino-2-methylindoline, a stable form of the key intermediate.
Materials:
-
2-Methylindoline
-
Acetonitrile
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ammonium Acetate
-
Zinc Dust
-
Toluene
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 140 g of 2-methylindoline in 750 ml of acetonitrile.
-
Add 110 ml of concentrated hydrochloric acid and cool the solution.
-
Slowly add a solution of 75 g of sodium nitrite in 300 ml of water dropwise, maintaining a low temperature.
-
Adjust the pH of the solution to approximately 7 with ammonium acetate.
-
Add 160 g of zinc dust and 385 g of ammonium acetate in portions.
-
Add 100 ml of water and stir the mixture for about 2 hours at 45°C.
-
Filter the solids and wash them with toluene (3 x 250 ml).
-
Use the toluene washes to extract the filtrate.
-
Combine the toluene washes, acidify with 120 ml of concentrated hydrochloric acid, and add 120 g of ice to induce crystallization of the product.
-
Isolate the crystals by filtration, wash with toluene, and dry to obtain 1-amino-2-methylindoline hydrochloride.[1]
Causality of Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants.
-
Hydrochloric Acid: Provides the acidic medium necessary for the in situ generation of nitrous acid from sodium nitrite.
-
Zinc Dust and Ammonium Acetate: This combination acts as the reducing agent system to convert the N-nitroso intermediate to the corresponding N-amino compound.
-
Toluene Extraction: Toluene is used to extract the free base of 1-amino-2-methylindoline from the aqueous reaction mixture.
-
Acidification and Cooling: The addition of hydrochloric acid to the toluene extract protonates the amino group, forming the hydrochloride salt which is less soluble in the organic solvent and precipitates upon cooling.
Final Assembly: Synthesis of Indapamide
The final step in the synthesis of Indapamide is the acylation of 1-amino-2-methylindoline with a derivative of 4-chloro-3-sulfamoylbenzoic acid.
The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[9] Triethylamine (TEA) is a tertiary amine that acts as a non-nucleophilic base.[10][11] Its primary role is to "scavenge" or neutralize the HCl as it is formed, preventing the protonation of the reactant amine.[11] Protonated amines are not nucleophilic and will not react with the acyl chloride. By removing the HCl from the reaction equilibrium, TEA drives the reaction towards the formation of the amide product.[11]
This protocol describes a common and efficient method for the synthesis of Indapamide.
Materials:
-
1-Amino-2-methylindoline hydrochloride
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
4-Chloro-3-sulfamoylbenzoyl chloride
-
Isopropanol
Procedure:
-
Suspend 1-amino-2-methylindoline hydrochloride in THF in a reactor purged with nitrogen.
-
Add triethylamine and stir the mixture.
-
Prepare a solution of 4-chloro-3-sulfamoylbenzoyl chloride in THF.
-
Add the acyl chloride solution dropwise to the amine suspension over approximately 1 hour and 45 minutes.
-
Stir the reaction mixture for an additional 3 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate.
-
Recrystallize the resulting residue from isopropanol to yield pure Indapamide.[5]
Causality of Experimental Choices:
-
Tetrahydrofuran (THF): THF is a suitable solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.
-
Nitrogen Purge: A nitrogen atmosphere is used to exclude moisture, which could react with the highly reactive acyl chloride.
-
Dropwise Addition: Slow, dropwise addition of the acyl chloride helps to control the reaction temperature, as the acylation is an exothermic process.
-
Filtration: This step removes the insoluble triethylamine hydrochloride salt from the reaction mixture.
-
Recrystallization from Isopropanol: Recrystallization is a purification technique.[12][13] The crude Indapamide is dissolved in hot isopropanol, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent.[9][14]
Comparative Analysis of Indapamide Synthesis Routes
Different synthetic strategies for Indapamide have been developed to optimize yield, purity, and cost-effectiveness. The following table summarizes some of these routes.
| Route | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Acyl Chloride | 1-Amino-2-methylindoline HCl, 4-Chloro-3-sulfamoylbenzoyl chloride, TEA | THF | 77.4 | >99 | [5] |
| Condensation | N-amino-2-methylindoline, 4-chloro-3-sulfamoylbenzoic acid, Condensing agent | Ethyl Acetate | 89.4 | 99.67 | [15] |
| Alternative Condensation | N-amido-2 methyl indole quinoline HCl, 4-chloro-3-sulfonamido-phenylformic acid, N,N'-DIC | Methylene Chloride | 89.9 | Not specified | [9] |
Part 2: The Broader Role of the Indoline Scaffold in Antihypertensive Drugs
The utility of the indoline scaffold extends beyond Indapamide. Several other important antihypertensive drugs incorporate this structural motif.
Perindopril: An ACE Inhibitor
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and stable coronary artery disease.[16] Its synthesis involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, an indoline derivative, with N-[(S)-1-carbethoxybutyl]-(S)-alanine.[17][18] The synthesis of the key indoline intermediate is a complex, multi-step process that often involves the resolution of racemic mixtures to obtain the desired stereoisomer.[1][19]
Conclusion
The methylindoline scaffold is a versatile and valuable component in the synthesis of antihypertensive drugs. The detailed examination of Indapamide synthesis highlights the key chemical transformations, such as nitrosation, reduction, and acylation, that are employed to construct this important therapeutic agent. The principles discussed, including the rationale behind the choice of reagents and purification techniques, are broadly applicable in the field of medicinal chemistry. The presence of the indoline moiety in other classes of antihypertensive drugs, such as ACE inhibitors, underscores its status as a privileged scaffold in cardiovascular drug discovery. This guide serves as a comprehensive resource for researchers and professionals in the field, providing both practical protocols and a deeper understanding of the underlying chemical principles.
References
- 1. US20040248814A1 - Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity evaluation of indole derivatives N-acetamido substituted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. CN106316916A - Purification method of indapamide - Google Patents [patents.google.com]
- 15. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 16. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 18. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 19. KR100722079B1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
Experimental procedure for Pd-catalyzed synthesis of indolines
An Application Guide to the Palladium-Catalyzed Synthesis of Indolines
Abstract
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active natural products.[1] This prominence has driven the development of sophisticated synthetic methodologies for its construction. Among these, palladium-catalyzed reactions have emerged as exceptionally powerful and versatile tools, offering high efficiency and functional group tolerance.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for palladium-catalyzed indoline synthesis. We will delve into the mechanistic underpinnings of key strategies, present detailed, field-proven protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Palladium Catalysis
Traditional methods for synthesizing indolines often require multi-step sequences and harsh reaction conditions, starting from pre-functionalized precursors.[3] The advent of palladium catalysis has revolutionized this field, primarily through two powerful strategies: the intramolecular Buchwald-Hartwig amination and, more recently, direct C-H bond activation.[1][4]
Palladium-catalyzed C-H activation, in particular, represents an elegant and atom-economical approach.[3] By directly converting an inert C-H bond into a C-N bond, this strategy minimizes the need for precursor functionalization (e.g., installing halide groups), thereby shortening synthetic routes and improving overall efficiency.[1] These modern methods provide access to complex indoline derivatives from simpler, more readily available starting materials.
Mechanistic Foundations: Pathways to Indoline Formation
Understanding the catalytic cycle is crucial for rational reaction design and optimization. The two most prevalent palladium-catalyzed pathways for indoline synthesis are intramolecular C-H amination and Buchwald-Hartwig amination.
Intramolecular C(sp²)–H Amination
This modern approach typically utilizes a directing group (DG) attached to the nitrogen of a β-arylethylamine substrate.[5] This DG coordinates to the palladium catalyst, positioning it spatially close to an ortho C-H bond on the aryl ring. This proximity facilitates a concerted metalation-deprotonation (CMD) step, forming a palladacycle intermediate. Subsequent reductive elimination forges the C-N bond, yielding the indoline product and regenerating the active palladium catalyst.[1][3] An oxidant is often required to facilitate the C-N bond-forming step and regenerate the active Pd(II) catalyst.[3]
Caption: Catalytic cycle for directing group-assisted C(sp²)–H amination.
Intramolecular Buchwald-Hartwig Amination
This well-established method involves the cyclization of a substrate containing both an amine and an aryl halide (or triflate), typically a 2-halo-β-arylethylamine derivative.[4][6] The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide, forming an arylpalladium(II) complex.[4] Coordination of the pendant amine, followed by deprotonation with a base, leads to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the indoline C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] The choice of phosphine ligand is critical, as it modulates the catalyst's reactivity and stability.[7]
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are often air- and moisture-sensitive; therefore, inert atmosphere techniques (e.g., using a nitrogen or argon manifold and oven-dried glassware) are required.
Protocol 1: Indoline Synthesis via Intramolecular C(sp²)–H Amination
This protocol is adapted from methodologies developed for the synthesis of indolines from picolinamide (PA)-protected β-arylethylamine substrates.[8] The picolinamide group acts as an effective directing group for the ortho-C-H activation.
Materials and Reagents:
-
N-(2-phenylethyl)picolinamide (Substrate)
-
Palladium(II) Acetate (Pd(OAc)₂)[9]
-
Copper(II) Acetate (Cu(OAc)₂) as oxidant
-
Potassium Carbonate (K₂CO₃) as base
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(2-phenylethyl)picolinamide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (2.0 mmol, 2.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired picolinamide-protected indoline.
| Entry | Substrate Variation | Catalyst Loading (mol%) | Oxidant | Yield (%) | Reference |
| 1 | Phenyl | 5% Pd(OAc)₂ | Cu(OAc)₂ | ~85% | [8] |
| 2 | 4-MeO-Phenyl | 5% Pd(OAc)₂ | AgOAc | ~90% | [3] |
| 3 | 4-F-Phenyl | 5% Pd(OAc)₂ | Cu(OAc)₂ | ~80% | [8] |
| 4 | 3-Cl-Phenyl | 2.5% Pd(OAc)₂ | Ag₂CO₃ | ~75% | [1] |
Table 1: Representative data for Pd-catalyzed C-H amination for indoline synthesis. Yields are approximate and depend on specific substrate and conditions.
Protocol 2: Indoline Synthesis via Intramolecular Buchwald-Hartwig Amination
This protocol describes the cyclization of a 2-bromo-N-acyl-β-phenethylamine, a classic approach for forming the indoline ring system.[6] The choice of ligand is critical for achieving high yields.[7]
Materials and Reagents:
-
N-(2-bromophenethyl)acetamide (Substrate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Add N-(2-bromophenethyl)acetamide (1.0 mmol, 1.0 equiv) and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the vial tightly and heat the mixture to 100 °C in an oil bath with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.[7]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.[7]
| Entry | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | XPhos | NaOt-Bu | Toluene | >90% | [7] |
| 2 | RuPhos | K₂CO₃ | Dioxane | ~85% | [7] |
| 3 | P(o-tol)₃ | NaOt-Bu | Toluene | ~60% | [4] |
| 4 | BINAP | Cs₂CO₃ | Toluene | ~70% | [4] |
Table 2: Effect of ligand and base on the Buchwald-Hartwig synthesis of indolines. Yields are representative.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, especially concerning the exclusion of air and moisture.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Indoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium compounds - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating 1-Methylindoline Derivatives as a Novel Therapeutic Strategy for Cadmium-Induced Nephritis
Introduction: The Challenge of Cadmium Nephrotoxicity and a Novel Therapeutic Avenue
Cadmium (Cd), a pervasive environmental heavy metal, poses a significant threat to public health, with the kidneys being a primary target for its toxicity.[1][2] Chronic exposure, even at low levels, leads to the accumulation of cadmium in the renal proximal tubules, initiating a cascade of cellular damage that culminates in nephritis, renal fibrosis, and potentially end-stage renal disease.[2][3] The underlying pathology of cadmium-induced kidney injury is a complex interplay of overwhelming oxidative stress, chronic inflammation, and programmed cell death (apoptosis).[4][5] Current treatment options are largely limited to supportive care and, in severe cases, dialysis or transplantation, highlighting an urgent need for targeted therapeutic interventions.[6][7]
Indoline-based compounds have emerged as a promising class of therapeutic agents due to their potent antioxidant and anti-inflammatory properties.[8][9][10] Recent investigations into specific 1-methylindoline derivatives have demonstrated a remarkable potential to counteract the damaging effects of cadmium. A study utilizing a zebrafish model showed that the derivative (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, hereafter referred to as "IC," effectively mitigated cadmium-induced oxidative stress, inflammation, and apoptosis, restoring renal tissue architecture.[1][11] This guide provides a comprehensive overview of the mechanistic rationale and detailed protocols for evaluating this compound derivatives as a therapeutic strategy for cadmium-induced nephritis.
Part 1: The Mechanistic Framework of Protection
The Pathophysiology of Cadmium-Induced Nephritis
Cadmium's nephrotoxic effects are primarily initiated by its accumulation in the proximal tubular epithelial cells.[2] Once inside the cell, cadmium disrupts mitochondrial function and impairs cellular antioxidant defense systems, leading to a massive increase in reactive oxygen species (ROS).[4][12] This state of oxidative stress triggers a cascade of deleterious events:
-
Lipid Peroxidation and Membrane Damage: ROS attack cellular membranes, leading to loss of integrity and function.
-
Inflammatory Cascade Activation: Oxidative stress activates pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This results in the upregulation and secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which recruit immune cells and perpetuate tissue damage.[1]
-
Apoptosis Induction: Sustained cellular stress activates intrinsic apoptotic pathways, characterized by the activation of caspases (e.g., Caspase-3, Caspase-9) and DNA fragmentation, leading to the death of renal tubular cells.[5][13][14]
Caption: Pathophysiological cascade of cadmium-induced nephritis.
The Protective Mechanism of this compound Derivatives
This compound derivatives exert their nephroprotective effects by targeting the root causes of cadmium toxicity: oxidative stress and inflammation. The proposed mechanism centers on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[3][14][15]
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of therapeutic indoline derivatives, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[15]
-
Upregulation of Antioxidant Enzymes: This binding event initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[1][9][14]
-
ROS Quenching and Inflammation Suppression: These enzymes effectively neutralize the ROS generated by cadmium, thereby preventing oxidative damage. By reducing the oxidative stress that triggers the NF-κB pathway, the derivatives indirectly suppress the production of inflammatory cytokines.[1][9] This dual action preserves cellular integrity and function.
Caption: Protective mechanism of this compound derivatives.
Part 2: Experimental Protocols and Methodologies
These protocols are designed to validate the therapeutic efficacy of a candidate this compound derivative against cadmium-induced nephritis.
In Vitro Efficacy Study Using Human Kidney Cells
This protocol uses the HK-2 cell line, an immortalized human proximal tubular epithelial cell line, which is a physiologically relevant model for studying cadmium nephrotoxicity.[14]
Objective: To determine the cytoprotective, antioxidant, and anti-inflammatory effects of a this compound derivative against cadmium chloride (CdCl₂) toxicity in renal cells.
Materials & Reagents:
| Reagent/Material | Recommended Supplier | Purpose |
|---|---|---|
| HK-2 Cell Line | ATCC | Human proximal tubule model |
| DMEM/F-12 Medium | Gibco | Cell culture base medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement |
| Cadmium Chloride (CdCl₂) | Sigma-Aldrich | Nephrotoxic agent |
| This compound Derivative | Synthesized/Sourced | Test compound |
| MTT Assay Kit | Thermo Fisher | Cell viability assessment |
| Annexin V-FITC/PI Apoptosis Kit | BD Biosciences | Apoptosis quantification |
| ELISA Kits (Human TNF-α, IL-6) | R&D Systems | Cytokine quantification |
| MDA, SOD, GSH Assay Kits | Cayman Chemical | Oxidative stress markers |
Step-by-Step Protocol:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Seeding: Seed HK-2 cells into 96-well plates (for MTT assay) or 6-well plates (for all other assays) and allow them to adhere for 24 hours until they reach 70-80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO) group. The rationale for pre-treatment is to allow the compound to initiate cellular defense mechanisms before the toxic insult.
-
Cadmium Exposure: Following pre-treatment, add CdCl₂ (e.g., 40 µM) to all wells except the control group.[14] Incubate for another 24 hours.
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
-
Apoptosis (Flow Cytometry): Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze via flow cytometry to quantify early and late apoptotic cells.
-
Inflammation (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.
-
Oxidative Stress: Lyse the cells and use the lysate to measure Malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione (GSH).[1]
-
In Vivo Validation in a Murine Model of Nephritis
This protocol uses a mouse model to assess the systemic efficacy and nephroprotective effects of the test compound.
Objective: To evaluate the ability of a this compound derivative to ameliorate cadmium-induced kidney injury, reduce oxidative stress, and suppress inflammation in vivo.
Experimental Workflow:
Caption: Workflow for the in vivo evaluation of nephroprotective agents.
Materials & Dosing:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | Commonly used strain for toxicology studies. |
| Cadmium Induction | 2 mg/kg CdCl₂, intraperitoneal (i.p.) injection, daily for 7 days[16] | This subacute model reliably induces kidney injury. |
| Treatment Groups | 1. Control (Vehicle) 2. CdCl₂ + Vehicle 3. CdCl₂ + Low Dose Derivative 4. CdCl₂ + High Dose Derivative | To establish a dose-response relationship. |
| Derivative Dosing | e.g., 10 and 50 mg/kg, oral gavage, daily | Oral route is clinically relevant. Doses based on preliminary toxicity studies. |
| Study Duration | 7-14 days | Sufficient to observe significant pathological changes and therapeutic effects. |
Step-by-Step Protocol:
-
Acclimatization & Grouping: Acclimatize mice for one week. Randomly assign them to the treatment groups (n=8-10 per group).
-
Induction & Treatment: Administer CdCl₂ (i.p.) daily. One hour after CdCl₂ injection, administer the this compound derivative or vehicle via oral gavage. This timing allows the therapeutic agent to counteract the acute toxic insult.
-
Monitoring: Monitor body weight and clinical signs of toxicity daily.
-
Sample Collection: At the end of the study period, collect urine and blood (via cardiac puncture under anesthesia). Euthanize the animals and harvest the kidneys.
-
Endpoint Analysis:
-
Renal Function: Measure Blood Urea Nitrogen (BUN) and serum creatinine levels. Elevated levels are key indicators of kidney dysfunction.[16]
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for pathological changes like tubular necrosis, inflammatory cell infiltration, and interstitial edema.
-
Oxidative Stress & Inflammation: Homogenize the other kidney. Use the supernatant to perform the same MDA, SOD, and GSH assays as in the in vitro protocol. Use ELISA to measure tissue levels of TNF-α and IL-6.
-
Part 3: Data Interpretation & Expected Outcomes
| Assay | Expected Outcome in CdCl₂ Group | Expected Outcome in Derivative-Treated Group |
| In Vitro | ||
| Cell Viability (MTT) | Significantly decreased | Dose-dependent increase (protection) |
| Apoptosis (%) | Significantly increased | Dose-dependent decrease |
| TNF-α, IL-6 Levels | Significantly increased | Dose-dependent decrease |
| MDA Levels | Significantly increased | Significantly decreased |
| SOD, GSH Activity | Significantly decreased | Significantly restored/increased |
| In Vivo | ||
| BUN, Creatinine | Significantly elevated | Significantly reduced towards control levels |
| Histopathology | Severe tubular damage, inflammation | Marked reduction in tissue damage |
| Tissue MDA | Significantly increased | Significantly decreased |
| Tissue SOD, GSH | Significantly decreased | Significantly restored/increased |
| Tissue TNF-α, IL-6 | Significantly increased | Significantly decreased |
A successful this compound derivative will demonstrate a clear, dose-dependent ability to reverse the pathological changes induced by cadmium across these molecular, cellular, and organ-level endpoints. These self-validating protocols, where biochemical findings correlate with histological improvements, provide a robust framework for establishing therapeutic efficacy.
References
- 1. Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2 protects against renal fibrosis induced by chronic cadmium exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadmium-Induced Kidney Injury: Oxidative Damage as a Unifying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Medical Treatments Are Available to Manage the Symptoms of Cadmium-Induced Kidney Failure? → Learn [pollution.sustainability-directory.com]
- 8. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Nrf2 by cadmium and its role in protection against cadmium-induced apoptosis in rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Using 1-Methylindoline for the synthesis of bioactive heterocycles
An Application Guide to the Synthesis of Bioactive Heterocycles from 1-Methylindoline
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound in Medicinal Chemistry
In the landscape of modern drug discovery, the indoline scaffold and its oxidized counterpart, indole, are cornerstones in the synthesis of pharmacologically active agents.[1][2] this compound (C₉H₁₁N) emerges as a particularly strategic starting material.[3][4] As the saturated analog of 1-methylindole, it offers superior stability and handling properties while serving as a latent precursor to the versatile indole nucleus. The core utility of this compound lies in its capacity for controlled aromatization, providing a direct and efficient entry into the rich chemistry of 1-methylindoles. This guide delineates the primary synthetic transformations originating from this compound, with a focus on robust protocols for generating complex, bioactive heterocyclic systems, including spirooxindoles and functionalized alkaloids. We will explore the causality behind key experimental choices, from catalytic dehydrogenation to subsequent C-H functionalization and cycloaddition reactions, providing researchers with a comprehensive and field-tested framework for innovation.
Part 1: The Gateway Reaction - Catalytic Dehydrogenation of this compound
The synthetic journey from this compound to a diverse array of bioactive heterocycles almost invariably begins with its aromatization to 1-methylindole. This dehydrogenation step is the critical "unlocking" of the scaffold's synthetic potential. The resulting indole is significantly more reactive and amenable to a wide range of electrophilic substitution and metal-catalyzed reactions.[5] Palladium on an inert support, such as alumina (Pd/Al₂O₃), is a highly effective and commonly employed catalyst for this transformation, facilitating the removal of hydrogen under thermal conditions to yield the aromatic indole core with high efficiency.[6][7]
Experimental Protocol 1: Palladium-Catalyzed Dehydrogenation of this compound
This protocol details a standard procedure for the gas-phase dehydrogenation of this compound to 1-methylindole.
Materials:
-
This compound (≥98%)
-
5 wt% Palladium on Alumina (Pd/Al₂O₃) catalyst
-
High-purity Argon (Ar) or Nitrogen (N₂) gas
-
Anhydrous Toluene
-
Reaction tube furnace
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: Place a packed bed of 5 wt% Pd/Al₂O₃ catalyst into a quartz reaction tube.
-
System Setup: Assemble the reaction tube within a tube furnace equipped with temperature and gas flow controllers. Purge the system with an inert gas (Ar or N₂) for 30 minutes to remove air and moisture.
-
Reaction Conditions: Heat the furnace to the reaction temperature, typically ranging from 160-190°C.[6]
-
Substrate Introduction: Prepare a solution of this compound in anhydrous toluene. Introduce the solution into the heated reaction tube via a syringe pump at a controlled flow rate to ensure complete vaporization. An inert gas is used as a carrier.
-
Product Collection: The product stream exiting the furnace is cooled using a condenser and collected in a cold trap (e.g., a flask immersed in an ice bath).
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the collected condensate.
-
Purification: Upon completion, the collected liquid is concentrated under reduced pressure. The resulting crude 1-methylindole can be purified by vacuum distillation or silica gel column chromatography.
Causality and Insights:
-
Catalyst Choice: Palladium is exceptionally efficient at activating C-H bonds and facilitating hydrogen elimination. The alumina support provides high surface area and thermal stability.[6]
-
Temperature Control: The reaction temperature is a critical parameter. Temperatures below 160°C may lead to incomplete conversion, while excessive heat can cause undesired side reactions or catalyst deactivation. The optimal temperature balances reaction rate and selectivity.[6]
-
Inert Atmosphere: The use of an inert gas is crucial to prevent oxidation of the substrate, product, and catalyst at elevated temperatures.
Caption: Workflow for the catalytic dehydrogenation of this compound.
Part 2: Synthesis of Spirooxindoles via[8][9]-Dipolar Cycloaddition
Spirooxindoles are a privileged class of heterocyclic compounds renowned for their structural complexity and significant biological activities, including anticancer, antimicrobial, and analgesic properties.[8][9][10] The this compound scaffold provides an excellent entry point to these molecules. After dehydrogenation to 1-methylindole and subsequent oxidation to 1-methylisatin, the resulting ketone is a powerful dipolarophile for[11][12]-dipolar cycloaddition reactions. A highly efficient strategy involves a one-pot, three-component reaction of a 1-methylisatin derivative, an amino acid (like pipecolic or L-proline), and an electron-deficient alkene.[8][13] This reaction proceeds via the in-situ generation of an azomethine ylide from the amino acid, which then undergoes a highly regio- and stereospecific cycloaddition with the alkene.
Experimental Protocol 2: Three-Component Synthesis of Spiro[indoline-3,3′-indolizine]s
This protocol is adapted from established methods for the synthesis of spiro[indoline-3,3′-indolizine] derivatives.[8]
Materials:
-
1-Methylisatin (can be synthesized from this compound)
-
(S)-Pipecolic acid or L-proline
-
An electron-deficient alkene (e.g., trans-3-benzoylacrylic acid)
-
Acetonitrile (CH₃CN), reagent grade
-
Standard reflux and work-up glassware
Procedure:
-
Reactant Setup: To a round-bottom flask, add 1-methylisatin (1.0 eq), (S)-pipecolic acid (1.0 eq), and the electron-deficient alkene (1.0 eq).
-
Solvent Addition: Add acetonitrile to the flask to achieve a concentration of approximately 0.05 M with respect to the isatin.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with constant stirring.
-
Monitoring: Monitor the reaction's progress using TLC until the starting materials are consumed (typically 8–12 hours).[8]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The spirooxindole product often precipitates from the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold acetonitrile or diethyl ether to remove residual reagents. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights:
-
Azomethine Ylide Formation: The condensation of isatin with the secondary amine of the amino acid, followed by decarboxylation, generates the transient azomethine ylide. This is the key 1,3-dipole for the cycloaddition.[13]
-
Solvent Choice: Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants and stable at reflux temperatures, without interfering with the reaction mechanism.
-
Stereospecificity: The cycloaddition reaction is typically highly stereospecific, with the stereochemistry of the amino acid directing the formation of a specific diastereomer of the spiro product.[8]
Caption: Pathway for the synthesis of spirooxindoles via cycloaddition.
Table 1: Representative Bioactive Spirooxindoles
| Spiro-Heterocycle Class | Target Scaffold | Reported Biological Activity | Reference(s) |
| Spiro[indoline-pyrrolizidin] | Pyrrolizidine | Antiproliferative against cancer cell lines | [14] |
| Spiro[indoline-pyran] | Pyrano-oxindole | Antibacterial, Antifungal | [9][14] |
| Spiro[indoline-β-lactam] | β-Lactam | Weak antibacterial properties | [9] |
| Spiro[indoline-piperidine] | Piperidine | Anti-tumor activity | [15] |
Part 3: Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization represents a powerful and atom-economical strategy for elaborating core heterocyclic structures.[16][17] Once this compound is converted to 1-methylindole, the C2 and C3 positions of the pyrrole ring become susceptible to direct functionalization. Palladium catalysis, in particular, has been extensively used for C-C and C-N bond formation at these positions, enabling the introduction of aryl, alkyl, and other functional groups to build molecular complexity.[18]
Experimental Protocol 3: Palladium-Catalyzed C2-Arylation of 1-Methylindole
This protocol describes a direct C2-arylation of 1-methylindole, a key transformation for accessing biaryl-heterocycle motifs found in many pharmaceuticals.
Materials:
-
1-Methylindole (from Protocol 1)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-methylindole (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality and Insights:
-
Catalytic Cycle: The reaction proceeds through a standard cross-coupling mechanism involving oxidative addition of the aryl halide to the Pd(0) species (generated in situ from Pd(OAc)₂), followed by C-H activation/metalation at the C2 position of the indole, and concluding with reductive elimination to form the product and regenerate the catalyst.
-
Ligand and Base: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst. The base (K₂CO₃) is essential for the C-H activation step and to neutralize the HX generated during the reaction.
-
Regioselectivity: C2-arylation is generally favored over C3-arylation under these conditions due to the kinetic acidity of the C2-proton and steric factors.
Caption: Simplified catalytic cycle for Pd-catalyzed C2-arylation.
Conclusion and Future Perspectives
This compound stands as a robust and versatile precursor for the synthesis of high-value, bioactive heterocyclic compounds. Its primary utility as a stable, handleable source of the 1-methylindole nucleus via catalytic dehydrogenation provides a reliable and scalable entry point into diverse synthetic pathways. The protocols and strategies outlined in this guide—from catalytic aromatization to multicomponent cycloadditions and C-H functionalizations—demonstrate the breadth of possibilities available to medicinal chemists. Future research will likely focus on expanding the scope of direct functionalization of the this compound ring and developing more sustainable, green chemistry approaches, such as flow chemistry or mechanochemistry, to further enhance the efficiency and environmental profile of these powerful synthetic transformations.[19][20]
References
- 1. frontiersin.org [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. 824-21-5|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01552D [pubs.rsc.org]
- 8. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. info.unigoa.ac.in [info.unigoa.ac.in]
- 20. researchgate.net [researchgate.net]
Scalable synthesis protocols for industrial production of 1-Methylindoline
An Application Note and Protocol for the Scalable Industrial Production of 1-Methylindoline
Abstract
This comprehensive application note provides a detailed, scalable, and industrially viable protocol for the synthesis of this compound, a critical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the catalytic hydrogenation of 1-Methylindole, a method selected for its high efficiency, scalability, and favorable process economics. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental protocol suitable for scale-up, and addresses critical aspects of process optimization, safety, and purification. Data is presented in structured tables for clarity, and key processes are illustrated with diagrams to ensure ease of implementation for professionals in process chemistry and drug development.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic compound whose structural motif is integral to numerous high-value molecules. Its primary industrial relevance lies in its role as a key building block in the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2] A notable application is its use as a precursor in the production of Osimertinib, a targeted therapy for non-small cell lung cancer, highlighting the critical need for a reliable and scalable supply chain for this intermediate.[1][3]
Beyond pharmaceuticals, the indoline core is explored in materials science and as a component in the synthesis of various specialty chemicals.[2] The development of a robust, efficient, and economically viable synthesis protocol is therefore paramount to support ongoing research and commercial manufacturing. This document outlines such a protocol, focusing on the catalytic hydrogenation of 1-Methylindole, a route that offers high yields and purity on an industrial scale.
Recommended Synthesis Route: Catalytic Hydrogenation
The selected method for the scalable synthesis of this compound is the catalytic hydrogenation of 1-Methylindole. This process involves the reduction of the C2-C3 double bond within the indole ring system using hydrogen gas in the presence of a metal catalyst. This approach is favored for its atom economy, relatively clean reaction profile, and amenability to large-scale production environments.
Reaction Scheme:
Mechanistic Insights: The Hydrogenation Pathway
The catalytic hydrogenation of an indole derivative like 1-Methylindole is a heterogeneous catalytic process occurring on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). The mechanism can be understood through the Horiuti-Polanyi mechanism, involving a series of surface-adsorbed intermediates.
-
Adsorption: Both the 1-Methylindole substrate and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface.
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, resulting in atomically adsorbed hydrogen on the catalyst surface.
-
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the C2-C3 double bond of the adsorbed 1-Methylindole. This stepwise addition reduces the double bond to a single bond.
-
Desorption: Once hydrogenation is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
This surface-mediated reaction is highly efficient, but its rate and selectivity can be influenced by factors such as catalyst choice, hydrogen pressure, temperature, and solvent.[4]
Diagram of the Catalytic Hydrogenation Mechanism
References
Troubleshooting & Optimization
Common side reactions in the N-methylation of indoles
Technical Support Center: N-Methylation of Indoles
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-methylation of the indole nucleus. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common side reactions and achieve high selectivity and yield in your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent issues encountered during the N-methylation of indoles in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N-methylated and C3-methylated products. How can I improve the selectivity for the N-position?
Answer: This is the most common selectivity challenge in indole alkylation. The outcome of the reaction is a delicate balance between the kinetic and thermodynamic sites of attack on the intermediate indolide anion. The nitrogen (N1) is the thermodynamic site, while the carbon at the 3-position (C3) is often the kinetic site of protonation and can be a competing nucleophile. To favor N-methylation, you must carefully control the reaction environment to promote the formation of and reaction at the more stable N-anion.
Causality and Strategic Solutions:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can react directly with the alkylating agent at the C3 position, which is the most nucleophilic carbon.[1]
-
Solution: Use a sufficiently strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a classic and highly effective choice.[2][3] Ensure you are using at least 1.0-1.2 equivalents of the base. The reaction mixture should be stirred for a period (e.g., 30-60 minutes at 0 °C or room temperature) before adding the methylating agent to allow for complete salt formation.[2]
-
-
Solvent Effects: The choice of solvent is critical as it influences the dissociation of the ion pair formed after deprotonation.
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][3] These solvents effectively solvate the counter-ion (e.g., Na+), leaving a more "naked" and reactive indolide anion. This enhances the nucleophilicity of the nitrogen atom, kinetically favoring N-alkylation.[1] In contrast, less polar solvents may favor C-alkylation.[4]
-
-
Temperature Control: Alkylation at C3 can sometimes be favored at higher temperatures.
-
Solution: Running the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to warm slowly to room temperature) can increase selectivity for the N-position.[2]
-
-
Nature of the Electrophile: While methylating agents are small, bulkier electrophiles can also influence selectivity, though this is less of a factor for methylation.
Below is a workflow diagram to guide your troubleshooting process for regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: I am using traditional methylating agents like methyl iodide or dimethyl sulfate and am concerned about their toxicity. Are there safer, effective alternatives?
Answer: Yes, concerns over the high toxicity, carcinogenicity, and volatility of traditional methylating agents like methyl iodide and dimethyl sulfate are well-founded and have driven the development of safer alternatives.[5][6][7][8]
Recommended Safer Alternatives:
-
Dimethyl Carbonate (DMC): DMC is an environmentally friendly and much less toxic reagent.[7] It typically requires higher temperatures (reflux in DMF) and a base like potassium carbonate to be effective, but it is highly suitable for large-scale production.[7][9][10] The primary byproducts are methanol and carbon dioxide, which are far more benign than iodide or sulfate salts.
-
Quaternary Ammonium Salts: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) have emerged as safe, non-toxic, and easy-to-handle solid methylating agents.[5][11][12] These are used under mildly basic conditions (e.g., with cesium carbonate) and show excellent monoselectivity for the N-position of indoles, even with complex, functionalized substrates.[5][6][13]
-
Trimethyloxonium tetrafluoroborate (Meerwein's Salt): This is a powerful methylating agent that is effective for weakly nucleophilic groups.[14][15][16] While it is highly reactive and must be handled in anhydrous conditions, it is a solid and can be easier to handle than volatile liquids like methyl iodide.[15][17]
The following diagram illustrates the mechanistic competition between N- and C-alkylation.
Caption: Competing N- vs. C-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group if I need to perform other reactions before N-methylation? The choice of an N-protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.[2]
-
Boc (tert-butyloxycarbonyl): Good for protecting against many reagents, but is acid-labile.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust and can be removed with fluoride ions.[2]
-
Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): Very stable and electron-withdrawing, but cleavage can require harsh conditions.[2][18]
-
Pivaloyl: A bulky group that can protect both N1 and C2 positions due to sterics, but its removal is notoriously difficult, often requiring strong bases like LDA at elevated temperatures.[19]
Q2: My N-methylation reaction is not going to completion. What are the likely causes? Low or no yield can stem from several issues:
-
Reagent Quality: Ensure your indole, base (especially NaH, which can be passivated by an oxide layer), and methylating agent are pure and active. Use freshly opened or properly stored reagents.
-
Atmospheric Moisture: Reactions involving strong bases like NaH are highly sensitive to moisture.[3] Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Base: As mentioned, incomplete deprotonation is a primary cause of failure or side reactions. Ensure you have a stoichiometric excess of a strong base.
-
Suboptimal Temperature: Some less reactive methylating agents like DMC require high temperatures to proceed effectively.[7]
Q3: Can I use phase-transfer catalysis for N-methylation? Yes, phase-transfer catalysis (PTC) is a viable and often advantageous method, particularly for large-scale synthesis.[14] It involves using a phase-transfer catalyst (like a quaternary ammonium salt) to shuttle the indolide anion from an aqueous or solid phase (e.g., solid KOH) into an organic phase where it reacts with the methylating agent. This method can avoid the need for strong, hazardous bases like NaH and anhydrous conditions.[20][21][22]
Comparative Data on N-Methylation Conditions
| Methylating Agent | Typical Base | Solvent | Temperature (°C) | Key Advantages | Common Issues / Considerations |
| Methyl Iodide (MeI) | NaH, KH | DMF, THF | 0 to 25 | High reactivity, fast reaction | Toxic, volatile, potential for C-alkylation if not optimized.[7][8] |
| Dimethyl Sulfate (DMS) | NaH, NaOH | DMF, THF | 0 to 25 | High reactivity, cost-effective | Highly toxic and carcinogenic.[7][8] |
| Dimethyl Carbonate (DMC) | K₂CO₃, DBU | DMF | 100 to 150 | Low toxicity, "green" reagent | Requires high temperatures, less reactive.[7][9] |
| PhMe₃NI | Cs₂CO₃ | Toluene | 120 | Non-toxic, high N-selectivity | Higher reagent cost, requires heating.[5][11][12] |
| Trimethyloxonium Tetrafluoroborate | None / Mild Base | CH₂Cl₂ | 0 to 25 | Very powerful, methylates weak nucleophiles | Highly moisture-sensitive.[15][16][17] |
Experimental Protocols
Protocol 1: Classical N-Methylation using NaH and Methyl Iodide
This protocol should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the indole substrate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Safer N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)[11]
This protocol is adapted from Templ et al., Org. Lett. 2022.[11]
-
Setup: To a reaction vial, add the indole substrate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and phenyl trimethylammonium iodide (PhMe₃NI, 2.0 eq).
-
Solvent: Add toluene to achieve the desired concentration (e.g., 0.2-0.3 M).
-
Reaction: Seal the vial and heat the inhomogeneous mixture to 120 °C in a heating block with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully add 2 N HCl until gas evolution (from the excess carbonate) ceases.
-
Extraction: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.org [mdpi.org]
- 20. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methylindoline
An in-depth guide to the purification of crude 1-Methylindoline, designed for chemical researchers and drug development professionals. This technical support center provides detailed, experience-driven answers to common purification and troubleshooting challenges.
Welcome to the technical support guide for the purification of crude this compound (CAS 824-21-5). As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream success. This guide is structured as a series of troubleshooting questions and answers, reflecting the practical challenges encountered in a laboratory setting. We will explore the causality behind each procedural choice, ensuring a deep understanding of the purification strategy.
Part 1: Initial Assessment & Safety First
Before any purification attempt, a thorough assessment of the crude material and a review of safety protocols are mandatory. This compound is classified as an irritant, causing skin and serious eye irritation.[1][2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
Frequently Asked Questions: Pre-Purification
Q1: My crude this compound is a dark, viscous oil. What are the likely impurities?
A1: The composition of your crude material is highly dependent on the synthetic route. Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 2-methylindoline, indole, or other precursors.[4][5]
-
Reagents and Catalysts: Methylating agents (e.g., methyl iodide), bases (e.g., sodium amide), or residual catalysts might be present.[5]
-
Solvents: Residual high-boiling solvents used during the reaction or workup (e.g., toluene, DMSO).[6][7]
-
Side-Products: Oxidation or polymerization byproducts can contribute to the dark color and viscosity. For instance, related compounds like 1-amino-2-methylindoline can form azo compounds or decompose.[8]
-
Water: From aqueous workup steps.
A preliminary analysis by Thin Layer Chromatography (TLC) or a small-scale NMR can provide valuable insights into the number and nature of the impurities, guiding your choice of purification method.
Q2: What are the key physical properties I should know before starting?
A2: Understanding the physical properties is fundamental to designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [9] |
| Appearance | Colorless to yellow or brown liquid | [3] |
| Boiling Point | 223.6 °C at 760 mmHg | [2][10] |
| Density | 1.027 g/cm³ | [2][10] |
| Flash Point | 80.9 °C | [2][10] |
The high boiling point is particularly important; it strongly suggests that purification by distillation should be performed under reduced pressure to prevent thermal decomposition.
Part 2: Primary Purification Methodologies
The choice of the primary purification method depends on the scale of your reaction and the nature of the impurities identified in the initial assessment.
Workflow: Selecting a Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Guide 1: Vacuum Distillation
For multi-gram quantities, vacuum distillation is the most efficient method for purifying this compound.
Q3: I'm trying to perform a vacuum distillation, but the oil is bumping violently, even with a stir bar. What's wrong?
A3: Violent bumping is usually caused by trapped volatiles (like residual solvent or water) or uneven heating.
-
Causality: At reduced pressure, the boiling points of residual solvents are drastically lowered. If the bulk of the oil is heated above a solvent's boiling point, it can flash boil, causing violent bumping.
-
Solution Protocol:
-
Solvent Removal: Before distilling, ensure all low-boiling solvents are removed on a rotary evaporator. For higher boiling solvents like toluene, heating the flask gently under vacuum is effective.
-
Use a Capillary Bubbler: For a smoother distillation, replace the stir bar with a fine capillary tube (a bubbler) that introduces a steady stream of nitrogen or argon. This provides nucleation sites and prevents bumping more effectively than stirring.
-
Controlled Heating: Use a heating mantle with a sand or oil bath to ensure even, gradual heating of the distillation flask. Avoid localized "hot spots" from direct mantle-to-glass contact.
-
Q4: My product is decomposing in the distillation pot, which is turning black. How can I prevent this?
A4: Thermal decomposition is a significant risk due to the high boiling point.
-
Causality: Indoline structures can be sensitive to prolonged exposure to high temperatures, leading to polymerization or degradation, especially if acidic or oxidative impurities are present.
-
Solution Protocol:
-
Lower the Pressure: The most critical factor is to use a good vacuum pump (capable of <1 mmHg). A lower pressure significantly reduces the required distillation temperature. For a related compound, 1-methylindole, distillation at 26 mmHg lowers the boiling point to 133 °C.[5]
-
Quick Distillation: Do not leave the material heating for extended periods. Once the desired vacuum is reached, raise the temperature steadily to distill the product as quickly as possible without compromising separation.
-
Pre-treatment: Consider a quick pre-purification step. An aqueous wash with dilute sodium bicarbonate can remove acidic impurities that might catalyze decomposition. Ensure the organic material is thoroughly dried before distillation.
-
Workflow: Troubleshooting Vacuum Distillation
Caption: Troubleshooting flowchart for common vacuum distillation issues.
Troubleshooting Guide 2: Column Chromatography
For smaller scales or when impurities are non-volatile, column chromatography is the method of choice.[6]
Q5: My compound is streaking badly on the silica TLC plate and I'm getting poor separation in the column. Why is this happening?
A5: This is classic behavior for a basic amine on standard silica gel.
-
Causality: Silica gel is weakly acidic due to surface silanol (Si-OH) groups. The basic nitrogen atom of this compound interacts strongly with these acidic sites via acid-base interactions. This leads to irreversible binding or slow, uneven elution, causing significant tailing or "streaking".[11]
-
Solution Protocol:
-
Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or dichloromethane/methanol solvent mixture. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use Deactivated Silica/Alumina: Alternatively, use a less acidic stationary phase. Neutral alumina or silica gel that has been "deactivated" with water can be effective. However, the simplest and most common solution is to use a basic modifier.[11]
-
Dry Loading: If your crude oil has poor solubility in the eluent, dry-loading is recommended. Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better band sharpness.[12]
-
Q6: I ran a column but my "pure" fractions still contain a closely-related impurity. How can I improve the resolution?
A6: Improving resolution requires optimizing the separation conditions.
-
Causality: Separation (resolution) is a function of the differences in how strongly compounds adhere to the stationary phase versus their solubility in the mobile phase. If two compounds have very similar polarities, they will travel down the column at similar rates.
-
Solution Protocol:
-
Shallow Gradient/Isocratic Elution: Find a solvent system where the Rf of your product on TLC is around 0.2-0.3. Running the column with this single solvent mixture (isocratic) or a very shallow gradient (e.g., slowly increasing from 5% to 15% ethyl acetate in hexane) gives the compounds more time to equilibrate and separate.[11]
-
Change Solvents: Don't just change the solvent ratio; change the solvents themselves. The "selectivity" of the separation can be altered. For example, if hexane/ethyl acetate fails, try a system like toluene/acetone. Different solvent interactions can sometimes pull apart compounds that co-elute in other systems.
-
Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation, though it will increase the run time.[13]
-
Troubleshooting Guide 3: Alternative & Polishing Techniques
Sometimes a final polishing step is needed to achieve the desired purity.
Q7: My product is an oil and won't crystallize. Is there any way to use crystallization for purification?
A7: While this compound itself is a liquid, you can often purify it by forming a crystalline salt. This is an excellent method for removing non-basic, neutral impurities.[14]
-
Causality: Introducing an ionic center by forming a salt (e.g., hydrochloride, tartrate) dramatically increases the melting point and alters solubility, often promoting crystallization.
-
Solution Protocol:
-
Dissolve the semi-pure oil in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or a similar acid) dropwise while stirring.
-
The this compound hydrochloride salt should precipitate as a solid.
-
Collect the solid by filtration and wash with cold ether to remove soluble impurities.[15]
-
The pure free-base can be recovered by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting the pure this compound back into an organic solvent.
-
Q8: I have some baseline/highly polar impurities. Is there a simpler method than a full column?
A8: Yes, a simple acid-base liquid-liquid extraction is highly effective for removing non-basic impurities.
-
Causality: This technique exploits the basicity of the amine. By protonating it, you can render it water-soluble, leaving neutral organic impurities behind in an organic solvent.
-
Protocol:
-
Dissolve the crude oil in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The this compound will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. Discard the organic layer containing neutral impurities.
-
Wash the acidic aqueous layer once more with fresh ether to remove any remaining traces of impurities.
-
Slowly add a base (e.g., 2M NaOH) to the aqueous layer until it is basic (pH > 10).
-
Extract the now neutral, pure this compound back into an organic solvent (e.g., diethyl ether, 3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
References
- 1. aksci.com [aksci.com]
- 2. americanelements.com [americanelements.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. bellevuecollege.edu [bellevuecollege.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Indoline C-H Activation
Welcome to the technical support center for indoline C-H activation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your experimental design and execution.
I. First-Pass Troubleshooting: The Initial Checklist
Before delving into more complex variables, it's crucial to rule out common oversights. Low conversion is often traced back to fundamental experimental parameters.
FAQ: My indoline C-H activation has stalled or shows low conversion. What are the first things I should check?
Start with a systematic review of the reaction setup and conditions. Often, the root cause is not a complex mechanistic failure but a subtle error in the setup.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction, especially for oxygen-sensitive catalysts like Palladium(0).[1] | Oxygen can irreversibly oxidize the active form of many transition metal catalysts, rendering them inactive.[1] This is a common failure point in many cross-coupling and C-H activation reactions. |
| Suboptimal Temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or promote undesired side reactions.[1] | Every catalytic system has an optimal temperature window. For some palladium-catalyzed C-H aminations, for instance, lowering the temperature to around 60°C has been shown to improve yields by preventing catalyst degradation.[1] |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Begin with a standard loading reported in the literature for similar transformations and adjust as needed. | Insufficient catalyst will naturally lead to an incomplete reaction. Conversely, excessively high catalyst loading is not only uneconomical but can sometimes be detrimental to the reaction by promoting side reactions or aggregation.[1] |
| Poor Reagent Quality | Verify the purity of your indoline substrate, coupling partner, and all reagents. Use freshly opened solvents or ensure they are properly dried and degassed. | Impurities, particularly water or oxygen, can poison the catalyst or participate in competing side reactions, consuming reagents and lowering the yield of the desired product.[1] |
Below is a general workflow for approaching a stalled reaction.
II. Deep Dive Troubleshooting: A Component-by-Component Analysis
If the initial checks do not resolve the issue, a more detailed investigation into the specific components of your reaction is necessary.
FAQ: How does the directing group impact my reaction, and how can I troubleshoot it?
The directing group (DG) is arguably one of the most critical components in achieving high conversion and selectivity. It is responsible for bringing the catalyst into close proximity to the target C-H bond.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Poor DG Coordination | The choice of directing group is fundamental. For C7 functionalization of indolines, weakly coordinating amide carbonyl groups have been used effectively with cobalt catalysts.[2] For other transformations, a pyrimidyl directing group might be necessary.[2] | The directing group must be able to coordinate to the metal center effectively but not so strongly that it inhibits catalytic turnover. The geometry of the resulting metallacycle is key for selectivity.[2][3] |
| Steric Hindrance | If your indoline substrate has bulky substituents near the directing group or the target C-H bond, this can sterically hinder the approach of the catalyst. Consider a less bulky directing group or modifying the substrate. | The steric environment around the C-H bond dictates the feasibility of the C-H activation step. For example, bulky N-acyl groups on indoles are known to favor C7 metalation over the electronically preferred C2 position due to steric factors.[3][4] |
| DG Incompatibility | Ensure the directing group is stable under the reaction conditions and compatible with the chosen catalyst system. Some DGs are designed for specific metals (e.g., Rh, Pd, Ru).[2][5][6] | The electronic properties of the directing group must be matched with the catalyst. For instance, a more electron-withdrawing directing group might be needed for a less reactive C-H bond.[7] |
| Difficult DG Removal | While not a conversion issue, planning for DG removal is crucial. Some directing groups require harsh conditions for cleavage, which might not be compatible with your final product. | The ideal directing group should be easily installed and removed under mild conditions.[2][7] This is a key consideration for the overall efficiency of your synthetic route. |
FAQ: My catalyst seems to be the problem. How do I select and optimize the catalytic system?
Catalyst selection is highly dependent on the specific transformation you are trying to achieve. Palladium, Rhodium, Ruthenium, and Cobalt are common choices for indoline C-H activation.[1][2][5][6]
| Potential Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Incorrect Metal/Ligand | A screening of different catalysts is often necessary. For example, while Palladium is widely used for C-H aminations[1], Ruthenium catalysts have shown excellent performance in C-H alkylations of indolines.[2][6] | The choice of metal and its ligand sphere dictates the reactivity and selectivity of the catalyst. Ligands can tune the electronic and steric properties of the metal center, influencing its ability to perform C-H activation.[1] |
| Catalyst Poisoning | Substrates containing strongly coordinating heteroatoms (e.g., pyridines, thiophenes) can bind tightly to the metal center and inhibit catalysis.[8][9] | Catalyst poisoning occurs when a species in the reaction mixture coordinates more strongly to the catalyst than the substrate or directing group, effectively shutting down the catalytic cycle.[8][9] |
| Inappropriate Oxidant | Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalytic species. Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc) or copper salts (e.g., Cu(OAc)₂).[10] | The oxidant is crucial for closing the catalytic cycle, often by reoxidizing the metal center after reductive elimination. The choice and stoichiometry of the oxidant are critical parameters to optimize.[10] |
A simplified catalytic cycle for a generic palladium-catalyzed C-H activation/functionalization is shown below. Problems can arise at any stage of this cycle.
FAQ: How do solvents and additives affect my reaction?
Solvents and additives can have a profound impact on the outcome of a C-H activation reaction, sometimes even controlling regioselectivity.[11]
| Potential Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Inappropriate Solvent | Perform a solvent screen. Common solvents include toluene, DMF, and DCE.[10] The polarity and coordinating ability of the solvent can significantly affect catalyst activity and solubility.[1] | The solvent can influence the stability of intermediates in the catalytic cycle and the rate of key steps like C-H activation and reductive elimination. In some cases, a change in solvent can completely switch the regioselectivity of the reaction.[11] |
| Missing or Incorrect Additive | Some reactions require additives like bases (e.g., K₂CO₃) or acids (e.g., pivalic acid) to facilitate the C-H activation step or assist in catalyst turnover.[1] | Additives can act as proton shuttles, ligands, or co-catalysts. For example, carboxylate additives are often crucial in iridium-catalyzed amidations of indoles for achieving high selectivity.[4] |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for systematically screening different catalysts, ligands, and oxidants for your indoline C-H activation.
Materials:
-
Indoline substrate with directing group
-
Coupling partner
-
Array of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂)
-
Array of ligands (if applicable)
-
Array of oxidants (e.g., Ag₂CO₃, Cu(OAc)₂)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, add the indoline substrate (1.0 equiv) and the coupling partner (1.5-2.0 equiv) to a series of reaction vials.
-
Reagent Addition: To each vial, add the appropriate solvent, followed by any necessary additives (e.g., base, acid).
-
Catalyst/Ligand Addition: Add the specific catalyst (e.g., 5 mol %) and ligand (e.g., 10 mol %) combination to each vial.
-
Oxidant Addition: Add the designated oxidant (e.g., 2.0 equiv) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature. Stir for 12-24 hours.
-
Monitoring & Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
-
Workup & Purification: For the most successful reaction, perform an appropriate aqueous workup, extract the product, and purify by column chromatography.
-
Characterization: Characterize the purified product by NMR and HRMS to confirm its identity and purity.
IV. References
-
Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis - Benchchem. (URL: 1)
-
Novel function of directing groups in C–H functionalization reactions - ResearchGate. (URL: --INVALID-LINK--)
-
C H Activation of Indoles | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (URL: --INVALID-LINK--)
-
Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study | ACS Catalysis. (URL: --INVALID-LINK--)
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. (URL: --INVALID-LINK--)
-
Catalysts and directing groups explored in the C−H activation of indole... - ResearchGate. (URL: --INVALID-LINK--)
-
C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination - NIH. (URL: --INVALID-LINK--)
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (URL: --INVALID-LINK--)
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI. (URL: --INVALID-LINK--)
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: --INVALID-LINK--)
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: --INVALID-LINK--)
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (URL: --INVALID-LINK--)
-
Optimization of conditions for indoline synthesis. | Download Table - ResearchGate. (URL: --INVALID-LINK--)
-
Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines | Organic Letters - ACS Publications. (URL: --INVALID-LINK--)
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization - ResearchGate. (URL: --INVALID-LINK--)
-
Troubleshooting low conversion rates in C-H activation of isoquinolines - Benchchem. (URL: --INVALID-LINK--)
-
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group - ResearchGate. (URL: --INVALID-LINK--)
-
pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope - ChemRxiv. (URL: --INVALID-LINK--)
-
Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions During 1-Methylindoline Synthesis Scale-Up
Introduction
1-Methylindoline is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its manufacturing, particularly at an industrial scale, presents significant process safety challenges. Common synthetic routes, such as the reductive cyclization of nitroaromatic precursors or the N-methylation of indoline, involve highly exothermic steps. As production moves from the laboratory bench to pilot and plant-scale reactors, the risk of thermal runaway reactions increases dramatically. This is primarily due to the decrease in the surface-area-to-volume ratio of larger vessels, which inherently limits the efficiency of heat removal.[1][2][3][4]
This technical guide is designed for researchers, process chemists, and engineers involved in the scale-up of this compound synthesis. It provides a structured approach to identifying, understanding, and mitigating the risks associated with exothermic reactions, ensuring a safe, reliable, and efficient manufacturing process. The principles discussed here are grounded in established process safety management (PSM) frameworks, which are critical for any facility handling hazardous chemicals.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is controlling the exotherm so much more critical during scale-up compared to lab-scale?
A: The fundamental challenge lies in the physics of heat transfer relative to reactor size. Heat generated by a reaction is proportional to the reactor's volume (which increases by the cube of its radius, r³), while the ability to remove that heat is proportional to the available surface area of the vessel (which increases by the square of its radius, r²).[1][3] This deteriorating surface-area-to-volume ratio on scale-up means that a reaction that was easily managed in a 1 L flask can become dangerously uncontrollable in a 1000 L reactor.[2][3][7]
Q2: What are the primary synthesis routes for this compound, and which is more hazardous from a thermal perspective?
A: Two common routes are:
-
Reductive Cyclization: Starting from a precursor like 2-(2-nitroethyl)benzaldehyde, this route involves the reduction of a nitro group, which is a highly energetic and exothermic transformation.[8][9][10] This pathway generally presents a higher thermal risk due to the large amount of heat released.
-
N-methylation of Indoline: This involves reacting indoline with a methylating agent (e.g., dimethyl sulfate, methyl iodide, or dimethyl carbonate).[11][12][13][14] While the methylation itself is exothermic, the overall heat of reaction is typically lower and more manageable than a nitro-group reduction. However, the reagents themselves can be highly toxic and reactive.
The reductive cyclization route requires more stringent engineering controls for heat management.
Q3: What is a "thermal runaway" and what are its consequences?
A: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. It begins when the heat generated by the reaction exceeds the heat removed by the cooling system.[15] This excess heat raises the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to an even faster rate of heat production.[15] This vicious cycle can cause a rapid increase in temperature and pressure, potentially leading to vessel rupture, explosions, fires, and the release of toxic materials.[16][17][18]
Q4: What initial data should I collect before attempting a scale-up?
A: A thorough hazard evaluation is non-negotiable.[1] Key data points include:
-
Heat of Reaction (ΔHrxn): Determines the total energy that will be released.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no cooling is applied. This helps define the worst-case scenario.[19]
-
Heat Release Rate: How quickly the heat is generated. This is crucial for designing the cooling system.
-
Thermal Stability of Reactants, Intermediates, and Products: Determined by techniques like Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.[17]
Reaction calorimetry (RC1) is the standard tool for gathering this critical data.[20]
Troubleshooting Guides
This section addresses specific problems you may encounter during your scale-up experiments.
Problem 1: Internal reactor temperature is rising faster than expected during reagent addition, approaching the alarm limit.
-
Probable Cause (A): Reagent Addition Rate is Too High. The rate of heat generation is directly linked to the rate of reagent addition in a semi-batch process. Your addition rate is generating heat faster than your reactor's cooling system can remove it.
-
Probable Cause (B): Insufficient Cooling. The cooling jacket temperature may be too high, the coolant flow rate may be inadequate, or there may be fouling on the reactor walls, reducing the heat transfer coefficient (U).[20]
-
Probable Cause (C): Poor Mixing. Inadequate agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk mixture. This is a common issue when scaling up, as mixing efficiency does not always scale linearly.[19]
-
Solution:
-
Immediate Action: Stop the reagent addition immediately. This is the most critical first step to halt further heat generation.[18]
-
Increase Cooling: Ensure the cooling system is operating at maximum capacity (lowest possible temperature, highest flow rate).
-
Verify Mixing: Check that the agitator is running at the correct speed and functioning properly.
-
Process Re-evaluation: Before restarting, recalculate the maximum allowable addition rate based on the reactor's known heat removal capacity. The heat generation rate must not exceed the heat removal rate.[17] Consider reducing the batch concentration by adding more solvent to increase the overall heat capacity of the mixture.
-
Problem 2: The reaction appears to have stalled; conversion is low despite adding all the limiting reagent.
-
Probable Cause (A): Reagent Accumulation. This is a particularly dangerous scenario. If the reaction temperature is too low or an inhibitor is present, the added reagent may not be consumed as it is dosed. This creates a large inventory of unreacted, high-energy material in the reactor. A subsequent, uncontrolled increase in temperature (e.g., from a loss of cooling) could initiate a rapid, runaway reaction with all the accumulated reagent.[21]
-
Probable Cause (B): Catalyst Deactivation. If the reaction is catalyzed, the catalyst may have been poisoned or deactivated.
-
Solution:
-
Immediate Action: DO NOT attempt to heat the reactor to "kick-start" the reaction. This is the most common trigger for runaway incidents caused by reagent accumulation.[21][22]
-
Analyze the Situation: Take a sample (if safe to do so) to confirm the presence of unreacted starting material. Use online monitoring tools like in-situ IR if available.
-
Controlled Initiation: If accumulation is confirmed, the safest path is often to quench the reaction. If quenching is not feasible, a controlled, slow increase in temperature might be considered only after a thorough risk assessment and with emergency procedures in place. The goal is to initiate the reaction slowly to consume the accumulated reagent without overwhelming the cooling system.
-
Future Prevention: For future batches, ensure the reaction temperature is high enough to initiate the reaction before starting the main reagent feed. Consider adding a small portion of the reagent initially and confirming that the reaction has started (e.g., by observing a slight exotherm) before proceeding with the rest of the addition.
-
Key Experimental Protocols
Protocol 1: Controlled Semi-Batch Reagent Addition
This protocol is designed to ensure the rate of heat generation is always controlled and manageable.
-
System Preparation:
-
Ensure the reactor is clean, dry, and all safety systems (bursting disc, emergency quench) are verified.
-
Charge the reactor with the initial starting material and solvent.
-
Start agitation and begin circulating coolant through the jacket at the target temperature (e.g., 10°C).
-
-
Initiation (Seed) Charge:
-
Add a small percentage (e.g., 2-5%) of the total limiting reagent to the reactor.
-
Monitor the internal temperature closely. A small, controlled exotherm (e.g., a 2-3°C rise followed by a return to baseline) confirms the reaction has initiated.
-
Do not proceed if no exotherm is observed. Troubleshoot for potential initiation issues (see Problem 2 above).
-
-
Controlled Addition:
-
Begin adding the remaining limiting reagent via a calibrated dosing pump at a pre-calculated rate.
-
The addition rate should be set such that the observed exotherm maintains the internal temperature within a safe operating window (e.g., 20-25°C) and well below the Maximum Allowable Temperature.
-
Continuously monitor the internal temperature (T_internal) and the jacket temperature (T_jacket). The temperature difference (ΔT) is an indicator of the heat removal rate.
-
-
Hold and Completion:
-
After the addition is complete, hold the reaction mixture at the target temperature for a specified period to ensure complete conversion.
-
Monitor the reaction by taking samples for analysis (e.g., HPLC, GC) until the desired level of conversion is achieved.
-
-
Work-up:
-
Proceed with the planned quenching and work-up procedure only after confirming the reaction is complete.
-
Data Presentation: Scale-Up Parameter Comparison
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Plant Scale (2000 L) | Rationale |
| Volume | 1 L | 100 L | 2000 L | Volume increases by r³ |
| Heat Transfer Area (A) | ~0.06 m² | ~2.4 m² | ~19.5 m² | Area increases by r² |
| A/V Ratio | ~60 m⁻¹ | ~24 m⁻¹ | ~9.75 m⁻¹ | Key challenge: Heat removal capacity per unit volume decreases significantly.[2] |
| Reagent Addition Time | 30 minutes | 4-6 hours | 8-12 hours | Must be extended to match the lower relative heat removal capacity. |
| Max. Allowable ΔT (T_int - T_jacket) | 15-20°C | 8-12°C | 5-8°C | A smaller ΔT indicates the cooling system is closer to its maximum capacity. |
| Agitator Speed | 400-600 RPM | 100-150 RPM | 60-90 RPM | Tip speed and power per unit volume are more relevant for scaling mixing than RPM. |
Visualizations
Troubleshooting Workflow for Thermal Excursions
References
- 1. fauske.com [fauske.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. veriforce.com [veriforce.com]
- 6. techsafetycourses.com [techsafetycourses.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 13. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. skpharmteco.com [skpharmteco.com]
- 17. wjarr.com [wjarr.com]
- 18. cetjournal.it [cetjournal.it]
- 19. amarequip.com [amarequip.com]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Technical Support Center: Degradation Pathways of 1-Methylindoline and Its Derivatives
Welcome to the technical support center for 1-Methylindoline and its derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into the stability and degradation of this important heterocyclic scaffold. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and control degradation in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound compounds.
Q1: What are the primary degradation pathways I should be concerned about for this compound and its derivatives?
A1: this compound is susceptible to several degradation pathways, primarily driven by its electron-rich nature. The main routes are:
-
Oxidative Degradation: This is the most common pathway. The indoline ring can be oxidized by atmospheric oxygen, chemical oxidants, or metabolizing enzymes. A frequent outcome is aromatization to the corresponding 1-methylindole derivative.[1][2]
-
Metabolic Degradation: In biological systems, Cytochrome P450 (CYP450) enzymes are major catalysts for indoline metabolism.[1][3] This often involves dehydrogenation to an indole or hydroxylation on the ring system.[3]
-
Photodegradation: Exposure to UV or even ambient light can initiate degradation, often leading to a complex mixture of oxidized products and polymers.[4][5] Protecting your compounds from light is crucial.
-
Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides, certain derivatives can be susceptible under strongly acidic or basic conditions, especially at elevated temperatures.[6][7]
Q2: My this compound sample is turning yellow/brown in storage. What is happening and how can I prevent it?
A2: Discoloration is a classic sign of oxidative degradation. The initial oxidation products can further react or polymerize to form colored impurities. To ensure long-term stability, this compound and its derivatives should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light in a cool, dry place.[4] For solutions, use freshly degassed solvents and store them frozen, again protected from light.
Q3: How does the stability of this compound compare to 1-methylindole?
A3: this compound, as the saturated analog, is generally more susceptible to oxidative dehydrogenation (aromatization) to form the corresponding 1-methylindole.[1][2] However, the resulting 1-methylindole is then susceptible to different oxidative pathways, such as cleavage of the pyrrole ring or oxidation at the C2 and C3 positions.[8][9] Therefore, while the initial degradation pathway of indoline is often aromatization, the overall stability is highly dependent on the specific conditions and substituents.
Q4: What are the best analytical methods for monitoring the degradation of my this compound compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the workhorse technique for quantifying the parent compound and detecting degradation products.[10][11] For structural identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation data.[10][12]
Troubleshooting Experimental Issues
This section provides a question-and-answer guide to directly address specific problems you may encounter in the lab.
Issue 1: I see multiple new, unexpected peaks in my LC-MS chromatogram after a reaction work-up or sample preparation. What are they?
-
Possible Cause 1: Oxidative Degradation. The electron-rich indoline nucleus is sensitive to atmospheric oxygen, especially in solution and when heated.[4] The most common artifact is a peak corresponding to the mass of your compound minus 2 atomic mass units (M-2), which indicates dehydrogenation to the indole.
-
Troubleshooting Step:
-
Degas all solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) before preparing your samples.
-
If possible, perform sample manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Consider adding an antioxidant to your sample if it is compatible with your downstream analysis.
-
-
-
Possible Cause 2: Photodegradation. If samples were left exposed to ambient lab lighting or sunlight, light-induced degradation may have occurred.[5][13]
-
Troubleshooting Step:
-
Immediately switch to using amber vials or wrap your glassware/vials in aluminum foil.
-
Minimize the time samples are exposed to light during preparation and while waiting for analysis in an autosampler.
-
Run a control sample that has been intentionally kept in the dark to compare with one left in the light.
-
-
-
Possible Cause 3: Instability in Mobile Phase. If you are using a mobile phase with a low or high pH (e.g., containing formic acid or ammonia), your compound may be degrading on-column or in the autosampler.
-
Troubleshooting Step:
-
Prepare a sample in a neutral solvent and inject it immediately to get a baseline chromatogram.
-
Incubate your sample in the mobile phase for a set period (e.g., 2 hours) at room temperature and re-analyze to see if the impurity peaks have grown.
-
If instability is confirmed, screen different mobile phase additives or buffer systems to find a pH where the compound is more stable.
-
-
Issue 2: My reaction yield is low, and I see a complex mixture of byproducts. My starting material seems to have decomposed.
-
Possible Cause: Thermal Instability. Prolonged heating can cause decomposition. This is especially true if trace amounts of acid, base, or metal catalysts are present.
-
Troubleshooting Step:
-
Re-run the reaction at a lower temperature for a longer time.
-
Monitor the reaction closely by TLC or LC-MS at regular intervals to avoid prolonged heating after the starting material is consumed.
-
Ensure all reagents and solvents are high purity, as impurities can sometimes catalyze degradation at high temperatures.
-
-
-
Possible Cause: Incompatibility with Reagents. The reagents used may be directly oxidizing the indoline core.
-
Troubleshooting Step:
-
Run a control experiment where the starting material is stirred with the solvent and reagents (excluding the key reactant) under the reaction conditions.
-
If degradation occurs, this points to an incompatibility. You may need to select milder reagents or use a protecting group strategy for the indoline nitrogen if it is not the site of reaction.
-
-
Experimental Protocols
A forced degradation study is a critical experiment to proactively identify likely degradation pathways and establish the intrinsic stability of your molecule.[14][15][16]
Protocol: General Forced Degradation Study of a this compound Derivative
Objective: To assess the stability of a this compound derivative under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
2. Application of Stress Conditions:
- For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water or methanol).
- The goal is to achieve 5-20% degradation; incubation times and temperatures may need to be optimized.[6]
| Stress Condition | Procedure | Typical Incubation |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. | Heat at 60 °C for 2-24 hours. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. | Heat at 60 °C for 2-24 hours. |
| Oxidation | Add 1 mL of 3% H₂O₂. | Keep at room temp for 2-24 hours. |
| Thermal (Solution) | Mix with 1 mL of purified water. | Heat at 60 °C for 24-72 hours in the dark. |
| Thermal (Solid) | Place a small amount of solid compound in a vial. | Heat at 60 °C for 24-72 hours in the dark. |
| Photolytic | Mix with 1 mL of purified water in a clear quartz vial. | Expose to a photostability chamber (ICH Q1B option) or direct sunlight for 8-24 hours. Prepare a "dark" control wrapped in foil. |
3. Sample Analysis:
- After the specified time, cool the samples to room temperature.
- Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples (including controls) to a final concentration of ~50-100 µg/mL with the mobile phase.
- Analyze by a suitable reverse-phase HPLC-UV method. A gradient method is recommended to separate the parent peak from any degradation products.
- If available, analyze the stressed samples by LC-MS to obtain mass information for the new peaks.
4. Data Analysis:
- Calculate the percentage of degradation for the parent compound in each condition relative to the control sample.
- Ensure the analytical method is "stability-indicating" by demonstrating baseline separation between the parent peak and all major degradation peaks.
- Summarize the results in a table for easy comparison.
Hypothetical Data Presentation Table:
| Condition | % Degradation | Major Degradant Peak (m/z) | Observations |
| Control | < 1% | N/A | Clear solution |
| 0.1 M HCl, 60°C | 8% | [M+H]⁺ of parent | No significant new peaks |
| 0.1 M NaOH, 60°C | 12% | [M+H]⁺ of parent | Minor unknown peak |
| 3% H₂O₂, RT | 25% | [M-2+H]⁺ | Significant new peak, likely indole |
| Thermal, 60°C | 5% | [M+H]⁺ of parent | Slight discoloration |
| Photolytic | 35% | [M-2+H]⁺, [M+16+H]⁺ | Multiple degradation products |
Visualizations: Degradation Pathways and Workflows
Key Degradation Pathway
The following diagram illustrates a common and critical degradation pathway for this compound derivatives: oxidative aromatization to the corresponding 1-methylindole, which can then undergo further oxidation.
Experimental Workflow
This diagram outlines the logical flow of the forced degradation study described in the protocol section.
References
- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
- 12. hovione.com [hovione.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-Methylindoline for Long-Term Storage
Welcome to the Technical Support Center for 1-Methylindoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments and require robust, field-proven methods for its long-term storage and stabilization. As a valued heterocyclic building block in medicinal chemistry and organic synthesis, maintaining the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the handling and storage of this compound.
Introduction: The Challenge of this compound Stability
This compound, like many N-substituted indoline derivatives, is susceptible to degradation over time, primarily through oxidative pathways. The electron-rich nature of the indoline ring system makes it prone to attack by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This degradation not only reduces the purity of the material but can also lead to the formation of impurities that may interfere with downstream applications, leading to inconsistent results and potential safety concerns.
A common visual indicator of degradation is a change in color, with the typically colorless or pale yellow liquid turning to various shades of yellow, pink, red, or brown.[1] This discoloration is often a sign of the formation of oxidized oligomers and other degradation byproducts.[1] Therefore, implementing proper storage and handling procedures is not merely a recommendation but a critical component of ensuring the scientific integrity of your research.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My this compound has turned a dark yellow/brown color. Is it still usable?
A1: A significant color change is a definitive sign of degradation, likely due to oxidation.[1] While the bulk purity may still be acceptable for some less sensitive applications, it is strongly recommended to assess the purity of the material before use in any critical synthetic step or biological assay. A dark coloration suggests the presence of chromophoric impurities, which could be oxidized dimers, trimers, or other polymeric species.[1] For high-stakes experiments, it is advisable to purify the this compound by distillation under reduced pressure or to use a fresh, unopened bottle.
Q2: I've noticed a small amount of precipitate in my bottle of this compound. What is it, and what should I do?
A2: Precipitate formation can be a result of several factors, including the crystallization of degradation products, polymerization, or contamination. These solids are unlikely to be pure this compound, as it is a liquid at room temperature. Do not use the material directly. If the bulk of the liquid still appears clear and colorless, you may be able to carefully decant or filter the liquid away from the precipitate. However, the presence of solids is a strong indicator of instability, and a purity analysis is highly recommended before use.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, between 2-8°C, are recommended for long-term storage.[2]
-
Atmosphere: The most critical factor is to minimize exposure to oxygen. Storage under an inert atmosphere, such as argon or nitrogen, is the best practice. This can be achieved by using a septum-sealed bottle and backfilling with an inert gas after each use.
-
Light: Protect the compound from light by storing it in an amber or opaque vial.[1] Light can catalyze oxidative reactions.
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q4: Should I use an antioxidant to stabilize my this compound? If so, which one and at what concentration?
A4: Yes, for long-term storage, the addition of an antioxidant is a highly effective strategy. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for a wide range of organic compounds, including those susceptible to free-radical mediated oxidation.[3][4][5] BHT acts as a radical scavenger, terminating the chain reactions involved in oxidation.[5]
A typical concentration for BHT is 0.01% to 0.1% (w/w). It is crucial to ensure that BHT will not interfere with your subsequent reactions. For most synthetic applications, this low concentration is unlikely to be problematic, but it should be considered.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum to that of a pure reference standard.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products, allowing for accurate quantification of purity.
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol outlines the best practices for storing this compound to ensure its stability over extended periods.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined septum cap
-
Argon or Nitrogen gas supply with a needle adapter
-
Syringes and needles
-
Parafilm or other sealing tape
-
Refrigerator (2-8°C)
Procedure:
-
If purchasing a new bottle, select one with a septum-sealed cap if possible.
-
If transferring from a larger container, flush a clean, dry amber vial with argon or nitrogen for 1-2 minutes to displace any air.
-
Quickly transfer the desired amount of this compound to the inerted vial.
-
Seal the vial tightly with the septum cap.
-
Puncture the septum with a needle connected to the inert gas supply and another needle to act as a vent.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
Wrap the cap and neck of the vial with Parafilm for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial upright in a refrigerator at 2-8°C.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific system.
Instrumentation and Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: A non-polar or medium-polarity column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Detector (if used):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of ~100 µg/mL for analysis.
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
-
Identify any impurity peaks by their mass spectra and compare them to library data.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of oxidative and other degradation reactions.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Protection from light (Amber/Opaque Vial) | Prevents photo-catalyzed degradation pathways.[1] |
| Container | Tightly sealed, PTFE-lined cap | Prevents ingress of oxygen and moisture; ensures compatibility. |
| Additives | 0.01-0.1% BHT (optional) | Acts as a radical scavenger to inhibit oxidation.[3][4][5] |
Visualization of Degradation and Workflow
Diagram 1: Potential Oxidative Degradation Pathway of this compound
This diagram illustrates a hypothetical oxidative degradation pathway. The electron-rich nature of the indoline ring makes it susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, and ultimately, ring-opened or polymerized products.
Caption: Hypothetical oxidative degradation of this compound.
Diagram 2: Workflow for Assessing and Restabilizing this compound
This workflow provides a logical sequence of steps for handling a potentially degraded sample of this compound.
Caption: Workflow for handling and assessing stored this compound.
References
- 1. Electrooxidation of N-methylindole - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Indoline Synthesis Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the challenges of catalyst selection in indoline synthesis. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format, addressing specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts leveraged for indoline synthesis?
A1: The synthesis of indolines can be achieved through various catalytic systems, with the optimal choice being highly dependent on the specific transformation and desired outcome. The most prevalent classes of catalysts include:
-
Palladium-based catalysts: These are extensively used for their efficacy in C-H activation and amination reactions, which are crucial for forming the indoline core.[1][2]
-
Copper-based catalysts: Copper catalysts are particularly effective for hydroamination and cyclization reactions and are often employed in enantioselective syntheses.[1]
-
Cobalt-based catalysts: These are valuable in radical-mediated processes for constructing the indoline ring.[1][3]
-
Iron-based catalysts: Offering a more sustainable and economical option, iron catalysts are frequently used for the N-alkylation of indolines.[1][4]
-
Ruthenium-based catalysts: These are employed in C-H activation and annulation reactions.[1][5]
-
Iridium-based catalysts: Iridium catalysts have been successfully used for the direct synthesis of indolines from readily available substrates.[6]
-
Metal-free Brønsted acids: These are utilized for the enantioselective transfer hydrogenation of 3H-indoles to produce optically active indolines.[1]
Q2: How do I choose the most suitable catalyst for my specific indoline synthesis?
A2: Catalyst selection is a critical decision influenced by multiple factors, including the nature of your starting materials, the specific bond you aim to form, and the desired selectivity (regio-, diastereo-, and enantioselectivity). A logical approach to catalyst selection can be visualized as a decision-making workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Effect of solvent and temperature on 1-Methylindoline reaction outcomes
A Guide to Optimizing Outcomes by Controlling Solvent and Temperature
Welcome to the technical support center for 1-Methylindoline chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers, scientists, and drug development professionals face. This resource, presented in a question-and-answer format, explains the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Principles
Q1: How do solvent properties fundamentally influence the reactivity and selectivity in this compound reactions?
A1: Solvents are not merely inert media; they are active participants that can dramatically alter reaction pathways and outcomes. Their influence stems from several key properties:
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Polarity and Dielectric Constant: The polarity of a solvent determines its ability to stabilize charged species, including reactants, intermediates, and transition states.[1]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and are excellent at solvating both cations and anions. They can hydrogen-bond with strong, basic nucleophiles, creating a "solvent cage" that can hinder their reactivity in SN2 reactions while favoring SN1 pathways that involve charged intermediates.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) possess dipoles but lack O-H or N-H bonds. They are poor at solvating anions, leaving nucleophiles "bare" and highly reactive, which typically accelerates SN2 reactions.[1][2]
-
-
Coordinating Ability: Solvents like THF or acetonitrile can coordinate to metal catalysts (e.g., Palladium, Iridium), influencing their electronic properties, stability, and catalytic activity. This can be a critical factor in C-H activation or cross-coupling reactions.
-
Boiling Point: The boiling point dictates the maximum temperature a reaction can achieve at atmospheric pressure. High-boiling solvents like DMF, toluene, or dioxane are often chosen for reactions that require significant thermal energy to overcome high activation barriers.[3]
Q2: What is the primary role of temperature in controlling this compound reactions, and what are the risks of improper temperature control?
A2: Temperature is a critical kinetic parameter. According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier.[4]
-
Benefits of Increased Temperature:
-
Increased Rate: For slow reactions, heating can be essential to achieve a reasonable conversion in a practical timeframe.[4][5]
-
Overcoming Activation Barriers: Many reactions, such as C-H activation or certain Fischer indole syntheses, have high activation energies and require elevated temperatures to proceed.[6][7]
-
-
Risks and Drawbacks:
-
Side Reactions: Elevated temperatures can provide enough energy to activate undesired reaction pathways, leading to the formation of side products and reducing selectivity.[8]
-
Degradation: this compound and its derivatives, like many organic molecules, can decompose at high temperatures, leading to lower yields and complex product mixtures.[9][10]
-
Catalyst Deactivation: Many organometallic catalysts are thermally sensitive and can decompose or aggregate at excessively high temperatures, leading to a loss of catalytic activity.[11]
-
Section 2: Troubleshooting Specific Reactions
Q3: My N-alkylation of an indoline is sluggish and gives poor yield. Should I just increase the temperature?
A3: While increasing the temperature is a common first step, it's not always the best solution and can lead to side products.[8][9] Before defaulting to higher heat, consider the solvent and base system, which is often more critical for N-alkylation.
The N-alkylation of indolines often proceeds via an SN2 mechanism. The choice of a polar aprotic solvent like DMF or acetonitrile can significantly accelerate the reaction by leaving the nucleophilic nitrogen anion exposed and highly reactive.[2][12][13] Using a protic solvent could slow the reaction by solvating the nucleophile.
Troubleshooting Steps:
-
Solvent Choice: If you are using a nonpolar (e.g., toluene) or polar protic (e.g., ethanol) solvent, consider switching to a polar aprotic solvent like anhydrous DMF or acetonitrile.
-
Base Strength: Ensure your base is strong enough to fully deprotonate the indoline nitrogen. While K₂CO₃ is common, stronger bases like NaH or Cs₂CO₃ in DMF can be more effective.[3][13]
-
Temperature Increase (Cautiously): If the reaction is still slow after optimizing the solvent and base, then gradually increase the temperature. Monitor the reaction by TLC to ensure that product formation is increasing without the appearance of significant new impurity spots.
Q4: I'm attempting a palladium-catalyzed C-H functionalization of this compound and observing a complex mixture of products, including both C3- and N-alkylated species. How can I improve regioselectivity?
A4: Regioselectivity in these reactions is a delicate balance controlled by the catalyst, directing group, and reaction conditions. Solvent choice is a powerful tool for tuning this selectivity. In a notable study on the regiodivergent alkylation of indoles, the solvent was the deciding factor.[14]
-
For N1-alkylation , solvents like THF were found to favor this pathway, potentially by altering the conformation of the indole-catalyst complex.[14]
-
For C6-alkylation , a nonpolar solvent like toluene promoted functionalization at the benzene ring.[14]
This demonstrates that a solvent screen is essential for optimizing regioselectivity. Start with the reported optimal conditions and then systematically test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dioxane, DCM, Acetonitrile).
Q5: My reaction in DMF worked, but now I have an inseparable oil and can't isolate my solid product. What happened and how do I fix it?
A5: This is a classic issue when using N,N-Dimethylformamide (DMF). DMF is a high-boiling (153 °C), polar aprotic solvent that is fully miscible with water, making it difficult to remove completely during a standard aqueous workup. The residual DMF can prevent your product from crystallizing, resulting in an oil or gummy solid.
Troubleshooting Protocol:
-
Dilute and Wash: After the reaction, dilute the mixture with a large volume of an immiscible organic solvent like ethyl acetate or diethyl ether.
-
Brine Washes: Wash the organic layer multiple times (at least 3-5 times) with a saturated aqueous NaCl solution (brine). Brine helps to pull the highly polar DMF into the aqueous layer.
-
Water Washes: Follow the brine washes with a few water washes to remove the salt.
-
Drying and Evaporation: Thoroughly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
High Vacuum: Place the resulting residue under a high vacuum for several hours (or overnight) to remove the last traces of DMF. Gentle heating can assist but be cautious of product stability.
If the product is still an oil, consider purification by column chromatography or trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Troubleshooting Workflows & Data
Logical Troubleshooting Diagram for Low Reaction Yield
This decision tree can guide you through a systematic process to diagnose and solve issues of low or no product yield.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild metal-catalyzed C–H activation: examples and concepts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to Structural Validation: High-Field NMR Analysis of 1-Methylindoline
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the elucidation of organic molecules in solution.
This guide provides an in-depth, practical comparison of the ¹H and ¹³C NMR spectra of 1-Methylindoline and its parent compound, Indoline. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, detailing the experimental logic that drives confident structural validation. This document is designed for researchers and drug development professionals who require not only the "what" but the "why" of NMR spectral interpretation.
The Analytical Imperative: Why NMR?
NMR spectroscopy provides a detailed map of the chemical environment of each magnetically active nucleus (primarily ¹H and ¹³C) within a molecule. By analyzing parameters such as chemical shift (δ), scalar coupling (J-coupling), and integration, we can piece together the molecular puzzle, defining connectivity, stereochemistry, and even conformational dynamics. For a molecule like this compound, NMR is essential to confirm the successful N-alkylation of the indoline core and to definitively assign the position of every atom.
Experimental Protocol: Achieving High-Quality Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating system.
Standard Operating Procedure for NMR Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectrum. Residual solvents or reaction side-products are common culprits.
-
Mass Determination: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments. While modern high-field spectrometers can obtain spectra on sub-milligram quantities, these concentrations provide excellent signal-to-noise in a reasonable timeframe.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds due to its low cost and volatility. Ensure the solvent is of high isotopic purity (e.g., 99.8 atom % D).
-
Dissolution & Transfer: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Norell® 507-HP or equivalent). This filtration step is critical to remove any particulate matter that can degrade spectral resolution.[1]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
The NMR Workflow for Structural Elucidation
A comprehensive NMR analysis involves a suite of experiments that, together, provide overlapping and confirmatory data. The logical flow from one experiment to the next ensures a robust and defensible structural assignment.
Figure 1: A logical workflow for comprehensive NMR-based structural elucidation.
Results and Discussion: A Comparative Analysis
To validate the structure of this compound, we must first understand the NMR spectrum of its precursor, Indoline. The introduction of the N-methyl group induces predictable changes in the chemical environment of nearby nuclei, serving as a diagnostic marker for successful synthesis.
The Reference: Indoline Spectrum
The ¹H NMR spectrum of indoline is characterized by two aliphatic triplets for the C2 and C3 protons and a complex multiplet pattern for the four aromatic protons. The ¹³C spectrum shows six distinct signals, corresponding to the six unique carbon environments.
Table 1: Experimental NMR Data for Indoline in CDCl₃
| ¹H NMR (Indoline) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.09 - 6.95 | m | 2H | H-4, H-6 |
| Aromatic | 6.68 | t | 1H | H-5 |
| Aromatic | 6.61 | d | 1H | H-7 |
| Aliphatic | 3.60 | t | 2H | H-2 |
| Aliphatic | 3.00 | t | 2H | H-3 |
| Amine | ~3.7 (broad) | s | 1H | N-H |
| ¹³C NMR (Indoline) | δ (ppm) | Carbon Type | Assignment |
| Quaternary | 150.7 | C | C-7a |
| Quaternary | 129.9 | C | C-3a |
| Aromatic | 127.3 | CH | C-6 |
| Aromatic | 124.6 | CH | C-4 |
| Aromatic | 118.4 | CH | C-5 |
| Aromatic | 109.6 | CH | C-7 |
| Aliphatic | 47.1 | CH₂ | C-2 |
| Aliphatic | 30.3 | CH₂ | C-3 |
Note: Data sourced from Spectral Database for Organic Compounds (SDBS) and other publicly available databases.[1]
The Target: Predictive Analysis of this compound
The introduction of a methyl group on the nitrogen atom (N-1) has two primary effects:
-
Removal of the N-H proton signal.
-
Inductive effect: The methyl group alters the electron density around the nitrogen, which in turn influences the magnetic shielding of adjacent nuclei (H-2, H-7, C-2, C-7a).
-
Introduction of a new N-CH₃ signal in both the proton and carbon spectra.
Based on these principles, we can predict the NMR spectrum for this compound.
Table 2: Predicted NMR Data for this compound in CDCl₃
| ¹H NMR (this compound) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Shift |
| Aromatic | ~7.10 | t | 1H | H-5 | Minimal change from Indoline. |
| Aromatic | ~7.05 | d | 1H | H-4 | Minimal change from Indoline. |
| Aromatic | ~6.65 | t | 1H | H-6 | Minimal change from Indoline. |
| Aromatic | ~6.50 | d | 1H | H-7 | Slight upfield shift due to steric/electronic effect of N-CH₃. |
| Aliphatic | ~3.35 | t | 2H | H-2 | Downfield shift due to N-alkylation. |
| Aliphatic | ~2.95 | t | 2H | H-3 | Minor change from Indoline. |
| Methyl | ~2.75 | s | 3H | N-CH₃ | Typical range for an N-methyl group adjacent to an aromatic system. |
| ¹³C NMR (this compound) | Predicted δ (ppm) | Carbon Type | Assignment | Rationale for Shift | | :--- | :--- | :--- | :--- | :--- | :--- | | Quaternary | ~152.5 | C | C-7a | Downfield shift due to N-alkylation. | | Quaternary | ~130.0 | C | C-3a | Minimal change. | | Aromatic | ~127.2 | CH | C-6 | Minimal change. | | Aromatic | ~124.5 | CH | C-4 | Minimal change. | | Aromatic | ~117.5 | CH | C-5 | Upfield shift due to altered electronics. | | Aromatic | ~106.8 | CH | C-7 | Upfield shift due to altered electronics. | | Aliphatic | ~55.8 | CH₂ | C-2 | Significant downfield shift due to N-alkylation. | | Aliphatic | ~28.5 | CH₂ | C-3 | Minor upfield shift. | | Methyl | ~35.0 | CH₃ | N-CH₃ | Characteristic shift for an N-methyl group. |
Confirmation with 2D NMR Spectroscopy
While 1D spectra provide the foundation, 2D correlation experiments are required for unambiguous assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would be essential to confirm the connectivity of the aliphatic protons. A cross-peak would be expected between the signals at ~3.35 ppm (H-2) and ~2.95 ppm (H-3), confirming they are on adjacent carbons. Similarly, correlations between the aromatic protons would confirm their relative positions.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would definitively correlate the ¹H signal at ~2.75 ppm to the ¹³C signal at ~35.0 ppm, confirming the N-CH₃ group. It would also correlate the H-2 protons to C-2, H-3 to C-3, and each aromatic proton to its corresponding carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations for validating the this compound structure would include:
-
The N-CH₃ protons (~2.75 ppm) correlating to the C-2 (~55.8 ppm) and C-7a (~152.5 ppm) carbons. This is unequivocal proof of the methyl group's attachment to the nitrogen.
-
The H-7 proton (~6.50 ppm) correlating to the C-5 and C-7a carbons.
-
Conclusion
The structural validation of a molecule like this compound is a systematic process. By starting with a high-quality sample and executing a logical series of 1D and 2D NMR experiments, a complete and defensible dataset can be acquired. The comparative analysis against the known spectrum of the parent compound, Indoline, provides clear, diagnostic evidence of the structural changes resulting from the synthetic modification—in this case, N-methylation. The predicted downfield shifts of C-2, C-7a, and H-2, coupled with the appearance of a new N-methyl singlet and its corresponding HMBC correlations, would provide irrefutable evidence for the successful synthesis and structural integrity of this compound. This multi-faceted approach embodies the principles of scientific integrity and trustworthiness, ensuring that subsequent research is built on a solid analytical foundation.
References
A Senior Application Scientist's Guide to N-Alkylated Indolines: A Comparative Analysis of 1-Methylindoline and Its Homologs
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry. The strategic placement of a substituent on the indoline nitrogen (N1 position) profoundly influences the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. This guide provides an in-depth comparison of 1-methylindoline with other N-alkylated indolines, focusing on synthesis, physicochemical properties, and reactivity. We present experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate N-alkylated indoline for their specific applications.
Introduction: The Significance of the N-Alkyl Group in Indoline Chemistry
The indoline core is a prevalent motif in a wide array of natural products and pharmaceutical agents. The saturation of the 2,3-double bond, as compared to its indole counterpart, bestows upon it a three-dimensional structure and alters its electronic characteristics. The nitrogen atom at the 1-position is a key handle for chemical modification, and the nature of the alkyl group attached to it can dramatically alter the molecule's behavior.
The choice of an N-alkyl substituent—be it a simple methyl group or a bulkier ethyl, propyl, or benzyl group—is a critical design element that impacts:
-
Steric Hindrance: The size of the alkyl group can shield the nitrogen atom and adjacent positions on the aromatic ring, influencing the regioselectivity of subsequent reactions.[1]
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can increase the nucleophilicity of the nitrogen and affect the electron density of the entire ring system.[2]
-
Physicochemical Properties: N-alkylation modifies properties such as solubility, lipophilicity (LogP), and basicity (pKa), which are crucial for drug candidates' ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Biological Activity: In medicinal chemistry, the N-alkyl group can be a key pharmacophoric element, directly interacting with biological targets or influencing the molecule's metabolic stability.[3]
This guide will focus on a comparative analysis, with this compound serving as the baseline due to its common usage, and extend to other N-alkylated variants to provide a holistic view.
Comparative Synthesis of N-Alkylated Indolines
The most common route to N-alkylated indolines is the direct alkylation of the parent indoline. However, the choice of reagents and conditions is critical to achieve high yields and selectivity. Modern methods, such as iron-catalyzed "borrowing hydrogen" reactions, offer greener alternatives to traditional alkyl halide-based methods.[4][5]
Experimental Protocol: Iron-Catalyzed N-Alkylation of Indoline
This protocol, adapted from a selective iron-catalyzed synthesis, demonstrates a versatile method applicable to various alcohols, allowing for the synthesis of a range of N-alkylated indolines.[4]
Materials:
-
Indoline
-
Primary alcohol (e.g., methanol, ethanol, benzyl alcohol) (2 equivalents)
-
Fe-1 (Tricarbonyl(cyclopentadienone) iron complex) (5 mol%)
-
Me₃NO (10 mol%)
-
K₂CO₃ (1 equivalent)
-
2,2,2-Trifluoroethanol (TFE) (0.5 M)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction tube, add indoline (0.5 mmol), the corresponding alcohol (1.0 mmol), Fe-1 (5 mol%), Me₃NO (10 mol%), and K₂CO₃ (0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add TFE (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated indoline.
Causality and Insights:
-
The use of a cooperative iron catalyst (Fe-1) and an oxidant (Me₃NO) facilitates a "borrowing hydrogen" mechanism. The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the indoline, regenerating the catalyst and producing water as the only byproduct.[4]
-
Trifluoroethanol (TFE) is a crucial solvent choice. Its strong hydrogen-bonding ability and low nucleophilicity are thought to stabilize the intermediate carbonyl species, thereby increasing its electrophilicity and facilitating the reaction with the indoline nucleophile.[6]
-
This method avoids the use of stoichiometric strong bases and reactive alkyl halides, making it a more environmentally benign and functional-group-tolerant approach.[7]
Below is a diagram illustrating the general workflow for the synthesis and subsequent comparative analysis.
Caption: General workflow for the synthesis and comparative analysis of N-alkylated indolines.
Comparative Physicochemical Properties
The N-alkyl substituent directly influences the fundamental physicochemical properties of the indoline molecule. These properties are critical for predicting the behavior of the molecule in both chemical reactions and biological systems.
| Compound | Molecular Weight | Boiling Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | 133.19 | 100-102 @ 14 Torr[8] | 6.20 ± 0.20[8] | 2.15 |
| 1-Ethylindoline | 147.22 | 108-110 @ 15 Torr | ~6.25 | ~2.55 |
| 1-Propylindoline | 161.25 | 120-122 @ 15 Torr | ~6.28 | ~3.05 |
| 1-Benzylindoline | 209.28 | 145-147 @ 3 Torr | ~5.90 | ~3.80 |
Data Interpretation:
-
Basicity (pKa): The pKa values of N-alkylated indolines are influenced by the inductive effect of the alkyl group. Short-chain alkyl groups like methyl and ethyl are electron-donating, slightly increasing the electron density on the nitrogen and thus its basicity compared to a hypothetical N-H indoline. The benzyl group, with its phenyl ring, can have more complex electronic effects, potentially leading to a slight decrease in basicity.
-
Lipophilicity (LogP): There is a clear trend of increasing lipophilicity (higher LogP) as the size of the alkyl chain increases. This is a critical parameter in drug design, as it affects membrane permeability and protein binding. A switch from a methyl to a benzyl group drastically increases the molecule's greasy character.
Comparative Reactivity: The Role of Sterics and Electronics in C-H Functionalization
A key area where the N-alkyl group exerts significant control is in the regioselective functionalization of the indoline's C-H bonds.[9] Transition-metal-catalyzed C-H activation has become a powerful tool for derivatizing such scaffolds.[10][11] The N-alkyl group can act as both a steric and electronic director.
Electronic Effects: The electron-donating nature of the N-alkyl group activates the aromatic ring towards electrophilic substitution, although this effect is generally modest and similar across small alkyl groups (methyl, ethyl).
Steric Effects: This is often the dominant factor. The size of the N-alkyl group can influence the accessibility of different positions on the indoline ring to a bulky catalyst or reagent. For instance, in reactions targeting the C7 position (ortho to the nitrogen), a bulky N-substituent like a benzyl or isopropyl group can sterically hinder the approach of the catalyst, potentially decreasing the reaction rate or favoring functionalization at a different, less hindered position like C5.[1]
Consider a hypothetical palladium-catalyzed C7 arylation. A smaller N-methyl group allows the catalyst to approach and activate the C7-H bond more readily. In contrast, a larger N-benzyl group could lead to unfavorable steric clashes with the catalyst's ligands, potentially slowing down or inhibiting the reaction at that site.
Caption: Steric influence of N-alkyl groups on catalyst approach for C7-H activation.
Applications in Medicinal Chemistry
The choice of N-alkyl group is a recurring theme in the structure-activity relationship (SAR) studies of indoline-based drug candidates.
-
This compound: The small size of the methyl group often makes it a good starting point in drug discovery. It provides a degree of N-protection against metabolism (e.g., N-dealkylation) compared to an unsubstituted indoline, while minimizing steric bulk that could prevent binding to a target protein.
-
Larger N-Alkyl Groups (Ethyl, Propyl, etc.): These are often explored to probe for additional hydrophobic interactions within a protein's binding pocket. An ethyl or propyl group might be able to access a lipophilic region that the smaller methyl group cannot, leading to increased potency.
-
N-Benzylindoline: The benzyl group can introduce potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding site, which can significantly enhance binding affinity.
Conclusion and Researcher's Guide
The selection of an N-alkyl substituent on an indoline core is a critical decision in both synthetic and medicinal chemistry. This guide demonstrates that while the differences may seem subtle, they have profound impacts on the synthesis, properties, and reactivity of the resulting molecules.
Decision-Making Framework:
-
For Novel Synthetic Methodology Development: Start with This compound as a baseline due to its commercial availability and minimal steric profile. This allows for the intrinsic reactivity of the indoline core to be assessed.
-
When Targeting Specific Regioselectivity: Consider the steric impact. To favor reactions at the C7 position, a smaller alkyl group like methyl is preferable. To potentially block C7 and encourage reaction elsewhere, a bulkier group like isopropyl or benzyl could be employed.
-
For Medicinal Chemistry and SAR Studies: Synthesize a small library of analogs (N-methyl, N-ethyl, N-propyl, N-benzyl ) to systematically probe the steric and electronic requirements of the biological target. The variation in lipophilicity and potential for specific interactions (hydrophobic, π-stacking) can provide crucial insights for lead optimization.
By understanding the comparative effects of different N-alkyl groups, researchers can make more informed decisions, accelerating their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 8. 错误页 [amp.chemicalbook.com]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methylindoline and 1-Methylindole in Organic Synthesis
Executive Summary
In the landscape of heterocyclic chemistry, 1-methylindole and its saturated counterpart, 1-methylindoline, serve as foundational building blocks for a myriad of complex molecules, particularly in pharmaceutical and materials science. While structurally similar, their chemical behavior is profoundly different, a divergence dictated by the presence or absence of aromaticity in the five-membered nitrogen-containing ring. This guide provides an in-depth comparison of their structure, properties, and reactivity, supported by experimental data and protocols, to inform strategic decisions in synthetic design. 1-methylindole is an electron-rich aromatic system, directing electrophilic attacks primarily to its C3 position, whereas this compound behaves as a substituted aniline, with a nucleophilic sp³-hybridized nitrogen and an activated benzene ring that undergoes ortho- and para-directed electrophilic substitution. Understanding these fundamental differences is paramount for their effective utilization in organic synthesis.
Structural and Electronic Divergence: The Role of Aromaticity
The core distinction between 1-methylindole and this compound lies in the hybridization and electronic state of the pyrrole/pyrrolidine ring.
-
1-Methylindole possesses a fully unsaturated, planar pyrrole ring fused to a benzene ring. This system is aromatic, adhering to Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. The nitrogen atom is sp²-hybridized, and its lone pair of electrons participates in the aromatic π-system. This delocalization renders the nitrogen atom significantly less basic and nucleophilic. The molecule's reactivity is dominated by its electron-rich aromatic character, making it susceptible to electrophilic attack.
-
This compound , conversely, features a saturated pyrrolidine ring. The nitrogen atom is sp³-hybridized, with its lone pair localized in a non-bonding orbital. This makes the nitrogen atom significantly more basic and nucleophilic, comparable to a typical N-alkylaniline. The absence of aromaticity in the five-membered ring means its reactivity profile is a composite of a secondary amine and an N-substituted aniline.
Caption: Fundamental structural differences and resulting reactivity pathways.
Comparative Physicochemical and Spectroscopic Properties
The structural differences manifest in distinct physical and spectroscopic properties.
| Property | 1-Methylindole | This compound | Reference(s) |
| Molecular Formula | C₉H₉N | C₉H₁₁N | [1][2] |
| Molecular Weight | 131.17 g/mol | 133.19 g/mol | [1][2] |
| Appearance | Pale yellow liquid or solid | Colorless to yellow liquid | [3][4] |
| Boiling Point | ~260-261 °C | 223.6 °C at 760 mmHg | [3][4] |
| Density | ~1.051 g/mL at 20 °C | ~1.027 g/cm³ | [4][5] |
| Nitrogen Basicity | Very Weak Base (pKa of conjugate acid ≈ -2.3) | Moderate Base (pKa of conjugate acid ≈ 5.0) | |
| ¹H NMR (δ ppm) | Aromatic protons (6.5-7.7 ppm), N-CH₃ (~3.8 ppm) | Aromatic protons (6.5-7.2 ppm), Aliphatic -CH₂- protons (~3.0, ~3.4 ppm), N-CH₃ (~2.8 ppm) | [6][7] |
| ¹³C NMR (δ ppm) | 8 aromatic carbons (>100 ppm), 1 N-CH₃ carbon (~33 ppm) | 6 aromatic carbons (>110 ppm), 2 aliphatic carbons (~29, ~55 ppm), 1 N-CH₃ carbon (~35 ppm) | [6][7] |
| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~1600 (Aromatic C=C) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600 (Aromatic C=C) | [8] |
Reactivity in Key Organic Reactions: A Head-to-Head Comparison
The divergent electronic natures of 1-methylindole and this compound dictate their behavior in fundamental organic transformations.
Electrophilic Aromatic Substitution (EAS)
This class of reactions most vividly illustrates their contrasting reactivity.
-
1-Methylindole : As an electron-rich aromatic heterocycle, it readily undergoes EAS. The reaction overwhelmingly favors substitution at the C3 position of the pyrrole ring. This regioselectivity is due to the formation of the most stable cationic intermediate (arenium ion), where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the benzene aromaticity.
-
This compound : The saturated pyrrolidine ring does not participate in EAS. Instead, the molecule reacts as an N-alkylaniline. The amino group is a strong activating, ortho-, para-director. Therefore, electrophilic substitution occurs on the benzene ring at the C5 (para) and C7 (ortho) positions.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Reactions at the Nitrogen Atom
-
1-Methylindole : The nitrogen lone pair's involvement in the aromatic system makes it a very poor nucleophile and a weak base. It does not readily undergo N-acylation or N-alkylation under standard conditions.
-
This compound : The localized sp³ lone pair makes the nitrogen atom nucleophilic and basic. It behaves like a typical secondary amine, readily undergoing reactions such as:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides.
-
Alkylation : Can be further alkylated, though over-alkylation to a quaternary ammonium salt is possible.
-
Salt Formation : Reacts with acids to form stable ammonium salts.
-
Oxidation and Reduction
-
1-Methylindole :
-
Oxidation : The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opened products or complex polymerization depending on the oxidant.
-
Reduction : The pyrrole ring can be selectively reduced to yield this compound using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or dissolving metal reductions.
-
-
This compound :
-
Oxidation : Can undergo dehydrogenation (aromatization) to form 1-methylindole, often using catalysts like palladium on carbon (Pd/C) at elevated temperatures or other oxidants like MnO₂. The nitrogen atom can also be oxidized.
-
Reduction : The benzene ring is resistant to reduction but can be hydrogenated under forcing conditions (high pressure/temperature) or via a Birch reduction to yield non-aromatic products.
-
Experimental Workflows and Protocols
The following protocols exemplify the distinct handling and reactivity of each compound.
Protocol 1: Vilsmeier-Haack Formylation of 1-Methylindole
This protocol demonstrates the high reactivity of the C3 position of 1-methylindole towards a mild electrophile.
Objective: To synthesize 1-methylindole-3-carboxaldehyde.
Materials:
-
1-Methylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve 1-methylindole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir for 15 minutes.
-
Add the prepared Vilsmeier reagent dropwise to the stirred solution of 1-methylindole over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously for 30 minutes.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-methylindole-3-carboxaldehyde.
Protocol 2: N-Acetylation of this compound
This protocol highlights the nucleophilic character of the nitrogen atom in this compound.
Objective: To synthesize 1-acetyl-1-methylindoline.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-acetyl-1-methylindoline, can be purified by column chromatography if necessary.
Applications in Synthesis: Strategic Selection
The choice between 1-methylindole and this compound is dictated entirely by the synthetic target.
-
1-Methylindole is the precursor of choice when the final molecule requires the intact indole scaffold, which is a common feature in many pharmaceuticals (e.g., anti-migraine triptans, anti-cancer agents) and organic electronic materials.[3][9] Its derivatives are synthesized via functionalization at the C2 or C3 positions.[10]
-
This compound is utilized when:
-
The target molecule is a substituted indoline, which also possesses diverse biological activities.
-
It serves as a protected or surrogate form of a substituted o-ethylaniline derivative.
-
The synthetic route involves functionalization of the benzene ring, followed by a subsequent dehydrogenation step to generate a polysubstituted 1-methylindole that may be difficult to access directly.[11]
-
Conclusion
1-methylindole and this compound, while separated by only two hydrogen atoms, occupy vastly different realms of chemical reactivity. The aromaticity of 1-methylindole renders its nitrogen non-nucleophilic and directs electrophilic attack to the C3 position. In contrast, the saturated nature of this compound confers typical secondary amine nucleophilicity upon its nitrogen and activates its benzene ring for ortho/para substitution. For the synthetic chemist, a clear understanding of this fundamental dichotomy is not merely academic; it is the cornerstone of strategic and efficient molecular design, enabling the precise construction of complex heterocyclic architectures.
References
- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zhishangbio.com [zhishangbio.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Methylindole | 603-76-9 [chemicalbook.com]
- 6. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. 1-メチルインドール ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Indoline synthesis [organic-chemistry.org]
The Efficacy of 1-Methylindoline: A Comparative Guide for Precursor Selection in C–H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the N-Substituent in Indoline Chemistry
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals. The strategic functionalization of this core motif is paramount in drug discovery. The substituent on the indoline nitrogen atom critically dictates the molecule's electronic and steric properties, thereby governing its reactivity and regioselectivity in synthetic transformations.
This guide provides an in-depth comparison of 1-methylindoline against common alternatives as a precursor in modern synthetic methodologies, with a particular focus on transition-metal-catalyzed C–H functionalization. We will explore how the choice of the N-substituent—from a simple methyl group to a removable directing group—profoundly impacts reaction outcomes, offering a rationale-based framework for precursor selection.
Core Application: Regioselectivity in Palladium-Catalyzed C–H Functionalization
Direct C–H functionalization has emerged as a powerful, atom-economical strategy for elaborating complex molecules. In the context of indolines, the N-substituent is the primary determinant of which C–H bond is activated.
This compound typically favors functionalization at the C2 or C3 positions of the pyrrolidine ring, which are inherently more electron-rich. The N-methyl group, being a simple alkyl substituent, does not act as a coordinating directing group. Instead, reactivity is governed by the intrinsic electronic properties of the indoline core.
Alternatives , such as N-acyl or N-sulfonyl indolines, function differently. These electron-withdrawing groups serve a dual purpose: they protect the nitrogen and, more importantly, act as powerful directing groups. By coordinating to the metal catalyst (e.g., Palladium), they position the catalyst in close proximity to the C7 C–H bond on the benzene ring, overriding the inherent reactivity of the C2/C3 positions and leading to functionalization at the ortho position.[1]
The diagram below illustrates these competing reaction pathways.
Caption: Divergent C–H functionalization pathways based on N-substituent choice.
Comparative Efficacy: this compound vs. N-Acylindoline
The choice between this compound and an N-acyl protected alternative is a critical decision based on the desired synthetic outcome. While N-acyl groups offer precise control for C7-functionalization, this compound is advantageous when targeting the pyrrolidine ring or when seeking to avoid the additional synthetic steps of protection and deprotection.
The following table summarizes typical outcomes for a representative Palladium-catalyzed alkenylation reaction, highlighting the trade-offs in yield and regioselectivity.
| Precursor | N-Substituent Role | Typical Catalyst System | Regioselectivity | Typical Yield | Key Advantage | Key Disadvantage |
| This compound | Non-directing, electron-donating | Pd(OAc)₂, Ligand, Oxidant | C3-position[2] | Moderate to Good | Direct access to C3-functionalized core; fewer synthetic steps. | Lack of regiocontrol for benzene ring functionalization; potential for N-dealkylation. |
| N-Acetylindoline | Directing Group | Pd(OAc)₂, Oxidant, High Temp | C7-position[1] | Good to Excellent | High regioselectivity for the benzene ring; predictable outcomes. | Requires additional protection and deprotection steps. |
| N-Picolinamide (PA) Indoline | Removable Directing Group | Pd(OAc)₂, Ag₂CO₃, 60-100 °C | ortho-C(sp²) on aryl ring[3] | High | Excellent directing ability; can be removed post-reaction. | Multi-step process to install and remove the directing group. |
Causality Behind Experimental Choices
The selection of catalyst, oxidant, and solvent is mechanistically driven and tailored to the precursor.
-
For N-Acyl Directing Groups: Reactions often employ a simple Pd(II) salt like Pd(OAc)₂ and a stoichiometric oxidant (e.g., Ag₂CO₃, PhI(OAc)₂). The N-acyl group first coordinates to the Pd(II) center. This brings the metal into the proximity of the ortho C–H bond, facilitating a concerted metalation-deprotonation (CMD) step. This is the key to achieving high regioselectivity. The oxidant is required to regenerate the active Pd(II) catalyst.[3]
-
For this compound: Without a directing group, achieving C–H activation often requires a more complex catalytic system, sometimes involving specific ligands to stabilize the palladium catalyst. The reaction proceeds via an electrophilic palladation mechanism, attacking the most electron-rich position (C3). The conditions must be carefully optimized to prevent side reactions like oxidation of the indoline ring itself.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, the following are representative protocols for the Palladium-catalyzed alkenylation of an indoline core. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: C3-Alkenylation of this compound
This protocol targets the functionalization at the C3 position based on the intrinsic reactivity of the N-alkylated indoline.
-
Reagent Setup: In a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Solvent and Reagents Addition: Add 5 mL of a dry, degassed solvent (e.g., dioxane or toluene). Add the alkene coupling partner (e.g., ethyl acrylate, 1.5 mmol) and the oxidant (e.g., Ag₂CO₃, 1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C7-Alkenylation using an N-Picolinamide (PA) Directing Group
This protocol leverages a removable directing group for precise ortho-C–H activation on the benzene ring.[3]
-
Reagent Setup: In a dry Schlenk tube under an argon atmosphere, add the N-picolinamide protected β-arylethylamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).
-
Solvent and Reagents Addition: Add 5 mL of a dry, degassed solvent (e.g., DCE or t-AmylOH).
-
Reaction: Seal the tube and heat the reaction mixture at 60-100 °C for 12-24 hours. The cyclization forms the indoline ring in situ.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through celite. Concentrate the filtrate and purify by flash column chromatography to obtain the C7-functionalized, N-PA protected indoline.
-
Deprotection (if required): The picolinamide group can be removed under basic or acidic hydrolysis conditions to yield the free N–H indoline.
The workflow below visualizes the key decision points and steps in these comparative experiments.
Caption: Experimental workflow for comparative C–H functionalization.
Mechanistic Considerations: The Role of the N-Substituent
The fundamental difference in efficacy lies in the initial interaction with the catalyst.
Caption: Simplified initial steps of Pd-catalyzed C–H activation mechanisms.
For this compound, the catalyst interacts directly with the electron-rich indole system. For an N-acylindoline, the catalyst is first chelated by the directing group, leading to a highly organized pre-transition state that favors activation at the sterically accessible ortho C–H bond.[4]
Conclusion and Recommendations
The efficacy of this compound as a precursor is context-dependent and hinges on the desired synthetic outcome.
-
Choose this compound when:
-
The target molecule requires functionalization at the C2 or C3 position.
-
A primary goal is to minimize the number of synthetic steps (i.e., avoiding protection/deprotection).
-
The reaction conditions are compatible with a non-directed C–H activation pathway.
-
-
Choose an Alternative (e.g., N-Acyl or N-Sulfonyl) when:
-
Precise regioselectivity on the benzene ring (C4-C7) is critical.
-
The synthetic plan can accommodate the addition and removal of a directing group.
-
The substrate or desired transformation benefits from the electronic modification provided by an electron-withdrawing group on the nitrogen.
-
Ultimately, a thorough understanding of the mechanistic principles behind C–H activation allows the researcher to make an informed decision, selecting the precursor that provides the most efficient and direct route to the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 4. Decoding Directing Groups and Their Pivotal Role in C−H Activation (2021) | Karunanidhi Murali | 88 Citations [scispace.com]
A Comparative Guide to Bioanalytical Method Validation for 1-Methylindoline Derivatives
This guide provides a comprehensive framework for the validation of bioanalytical methods tailored to 1-methylindoline derivatives, a class of compounds of growing interest in pharmaceutical development. Drawing upon extensive field experience and established regulatory guidelines, this document offers a comparative analysis of critical methodologies, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable data for pharmacokinetic, toxicokinetic, and bioavailability studies.
The Imperative of Rigorous Bioanalytical Method Validation
The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of drug development.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data quality and consistency.[4][5] The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory agencies, provides a harmonized framework for these validations.[1][6][7][8][9] The objective is to demonstrate that a particular method is suitable for its intended purpose, yielding reliable data to support critical decisions in the drug development pipeline.[2][3][6]
For this compound derivatives, their specific physicochemical properties necessitate a tailored approach to method validation. Potential challenges such as metabolic instability, matrix effects, and the presence of structurally similar endogenous compounds must be proactively addressed. This guide will compare and contrast various techniques and strategies to overcome these challenges.
Strategic Selection of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix, thereby minimizing interference and enhancing analytical sensitivity.[10][11] The choice of technique significantly impacts method performance, including recovery, matrix effects, and throughput.
Comparison of Common Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. | Simple, fast, and inexpensive.[11] | Less clean extracts, potential for significant matrix effects and phospholipid interference.[11] | High-throughput screening, early discovery studies. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Cleaner extracts than PPT, can remove phospholipids. | Labor-intensive, requires solvent optimization, potential for emulsion formation.[10] | Methods requiring higher cleanliness than PPT, suitable for a wide range of analytes. |
| Supported Liquid Extraction (SLE) | A variation of LLE where the aqueous sample is adsorbed onto an inert solid support.[12] | Overcomes emulsion formation, higher throughput than traditional LLE, good recovery.[10][11] | Costlier than LLE, requires specific cartridges or plates. | High-throughput applications requiring clean extracts. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then selectively eluted.[12][13] | Highly selective, provides the cleanest extracts, can concentrate the analyte.[12][14] | More complex method development, higher cost per sample.[12][14] | Methods requiring the highest level of cleanliness and sensitivity, especially for low concentration analytes. |
Causality in Selection: For this compound derivatives, which are often basic and moderately lipophilic, a mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) can offer superior selectivity and cleanup by exploiting both the hydrophobic nature of the indoline core and the basicity of the nitrogen atom.[12] This targeted approach effectively removes endogenous interferences that might suppress or enhance the analyte signal during LC-MS/MS analysis.
Choosing the Right Analytical Technique: A Comparative Overview
The choice of analytical instrumentation is pivotal for achieving the required sensitivity, selectivity, and throughput.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on analyte partitioning between a mobile and stationary phase, with detection based on UV absorbance. | Robust, relatively inexpensive, widely available. | Lower sensitivity and selectivity compared to mass spectrometry, susceptible to interference from co-eluting compounds. | Analysis of higher concentration samples, early-stage development where high sensitivity is not critical. |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[15] | The gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[16][17] | Higher instrument cost and complexity, susceptible to matrix effects.[18] | The vast majority of regulated bioanalytical studies for small molecules, including this compound derivatives.[16] |
Expert Insight: For the bioanalysis of this compound derivatives, LC-MS/MS is unequivocally the method of choice.[16] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing the impact of co-eluting matrix components and ensuring accurate quantification, even at the low concentrations typically encountered in pharmacokinetic studies.[15][19]
The Workflow of Bioanalytical Method Validation
A comprehensive validation process ensures that the analytical method is reliable and reproducible. The following diagram illustrates the key stages of a typical bioanalytical method validation workflow.
Caption: Bioanalytical Method Validation Workflow.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for key validation experiments, grounded in regulatory expectations.
System Suitability
Rationale: To ensure the analytical system is performing correctly before initiating a run of study samples. This is a self-validating check of the system's performance on a given day.
Protocol:
-
Prepare a system suitability solution containing the analyte and internal standard (IS) at a concentration that provides a readily detectable signal.
-
Inject the system suitability solution multiple times (e.g., n=6) at the beginning of the analytical run.
-
Evaluate the peak area, retention time, and signal-to-noise ratio.
-
Acceptance Criteria: The coefficient of variation (%CV) for peak area and retention time should be within predefined limits (e.g., ≤15%).
Selectivity and Specificity
Rationale: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[20]
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Evaluate for any interfering peaks at the retention time of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Matrix Effect
Rationale: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[18][21][22][23] Matrix effects can lead to ion suppression or enhancement, causing inaccurate results.[18][21][23]
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Matrix from at least six different sources, processed and then spiked with analyte and IS.
-
-
Calculate the matrix factor (MF) for each lot of the matrix: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The %CV of the IS-normalized MF across the different lots of the matrix should not exceed 15%.
Caption: Decision tree for addressing matrix effects.
Calibration Curve and Linearity
Rationale: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
Accuracy and Precision
Rationale: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Acceptance Criteria (Within-run and Between-run):
-
The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ).
-
The precision (%CV) should not exceed 15% (20% for LLOQ).[20]
-
Stability
Rationale: To ensure that the analyte concentration remains unchanged during sample collection, processing, storage, and analysis.[24][25][26][27]
Protocol:
-
Assess stability under various conditions using low and high QC samples:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[25]
Conclusion: A Foundation for Reliable Data
A well-validated bioanalytical method is fundamental to the successful development of this compound derivatives. By systematically evaluating and comparing different methodologies and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. This guide provides a framework for making informed decisions throughout the validation process, ultimately contributing to the advancement of new and effective therapeutics.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. database.ich.org [database.ich.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. fda.gov [fda.gov]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. biotage.com [biotage.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 16. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. eijppr.com [eijppr.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. bataviabiosciences.com [bataviabiosciences.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. droracle.ai [droracle.ai]
- 24. tandfonline.com [tandfonline.com]
- 25. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 26. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biopharmaservices.com [biopharmaservices.com]
A Guide to the Experimental Validation of In Silico Predictions for 1-Methylindoline Bioactivity
In the landscape of modern drug discovery, in silico predictive models serve as an indispensable compass, guiding researchers toward promising lead compounds. These computational tools offer a rapid and cost-effective means to screen vast chemical libraries and hypothesize the biological activities of novel molecules. However, the journey from a promising computational hit to a validated lead compound is paved with rigorous experimental validation. This guide provides an in-depth look at the process of experimentally verifying a plausible in silico prediction for the bioactivity of 1-Methylindoline, a derivative of the versatile indole scaffold.
Indole-containing compounds are known to exhibit a wide range of biological activities, with many demonstrating potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[1] Computational tools like Molinspiration and others are frequently used to predict the bioactivity scores of such compounds for various drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes.[1][2][3] Given the structural similarities of this compound to other bioactive indole derivatives, a reasonable in silico hypothesis would point towards its potential as a modulator of key enzymes in the central nervous system. A particularly strong candidate for its activity, based on the known pharmacology of similar structures, is the inhibition of monoamine oxidases (MAO).
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[4] Inhibitors of these enzymes have significant therapeutic applications; MAO-A inhibitors are used in treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[5] This guide will focus on the experimental validation of the in silico prediction that this compound acts as a monoamine oxidase inhibitor.
The Experimental Approach: From Prediction to Validation
The core of validating our in silico hypothesis lies in a robust and reproducible experimental assay. The chosen methodology must not only confirm the predicted bioactivity but also provide quantitative data to characterize the compound's potency and selectivity. For this purpose, the in vitro Monoamine Oxidase (MAO) inhibition assay is the gold standard.
Diagram of the Experimental Workflow
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Study of Methylating Agents for Indole Synthesis
An In-Depth Technical Guide
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic addition of a methyl group—often termed the "magic methyl effect"—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing potency, metabolic stability, or cell permeability.[1] However, the methylation of the indole nucleus is not trivial. The molecule presents two primary sites for electrophilic attack: the N1 nitrogen and the electron-rich C3 position. The choice of methylating agent and reaction conditions is therefore critical to achieving the desired regioselectivity.
This guide provides a comparative analysis of common and modern methylating agents for indole synthesis. We will delve into the mechanistic rationale behind their reactivity, compare their performance based on experimental data, and provide detailed protocols, empowering researchers to make informed decisions for their specific synthetic challenges.
The Indole Nucleus: A Tale of Two Nucleophiles
The indole ring's reactivity is dictated by the interplay between the N1 and C3 positions. The N-H proton is weakly acidic (pKa ≈ 17 in DMSO), and its deprotonation with a suitable base generates a highly nucleophilic indolide anion. In the absence of a base, the lone pair on the nitrogen participates in the aromatic system, rendering the C3 position the most nucleophilic carbon, akin to an enamine. This dual reactivity necessitates careful control over reaction parameters to favor either N- or C-methylation.
Caption: Logical flow for indole methylation pathways.
Comparative Analysis of Methylating Agents
The ideal methylating agent would be safe, inexpensive, highly reactive, and perfectly regioselective. In practice, a trade-off exists between these properties. We compare the most common classes of reagents below.
Classical High-Reactivity Agents: The Workhorses
These electrophilic agents have been used for decades and are known for their high reactivity, but they also pose significant safety risks.
-
Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): These are potent, highly reactive electrophiles that readily methylate the indolide anion via an SN2 mechanism.[2][3] They are the traditional choice for N-methylation.
-
Mechanism Rationale: To ensure N-selectivity, a strong, non-nucleophilic base (e.g., NaH) is used in an aprotic solvent (e.g., DMF, THF) to completely deprotonate the indole N-H. This generates the indolide anion as the dominant nucleophile, which then attacks the methylating agent. Weaker bases like K₂CO₃ can also be effective but may require harsher conditions.[4]
-
Drawbacks: Both MeI and DMS are highly toxic and suspected carcinogens.[4] MeI has a low boiling point (42 °C), posing inhalation and emission risks.[4][5] DMS is a potent alkylating agent that can methylate DNA.[3] Direct C3-methylation of simple indoles with these reagents is often difficult and unselective, leading to mixtures.[6]
-
-
Diazomethane (CH₂N₂) & (Trimethylsilyl)diazomethane (TMSD): Diazomethane is a highly effective reagent for methylating acidic protons under mild, neutral conditions.
-
Mechanism Rationale: It protonates on the acidic N-H of the indole, generating a methyldiazonium cation which is an exceptionally potent methylating agent. The byproduct is inert nitrogen gas.
-
Drawbacks: Diazomethane is extremely toxic and violently explosive, requiring specialized glassware and extreme caution.[7][8] (Trimethylsilyl)diazomethane (TMSD) was developed as a less explosive, commercially available alternative.[9] However, TMSD is also highly toxic and can be fatal upon inhalation, with several chemist deaths attributed to its use.[10][11][12]
-
Caption: General mechanism for N-methylation of indole.
Green & Safer Alternatives: The Modern Approach
Concerns over the toxicity and environmental impact of classical agents have driven the adoption of safer alternatives.
-
Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent, being non-toxic and biodegradable.[13] It serves as both a reagent and solvent.
-
Mechanism Rationale: DMC is less reactive than DMS or MeI and typically requires higher temperatures (90-150 °C) and a base (e.g., K₂CO₃) to proceed.[4][5][14] The reaction can be catalyzed by bases like DBU or DABCO, which can proceed through different mechanistic pathways.[15] Its lower reactivity can be an advantage, offering better control and sometimes improved selectivity. It is highly effective for N-methylation.[4][16]
-
Performance: High yields for N-methylation of various substituted indoles have been reported, making it suitable for large-scale production.[4] For example, N-methylation of indole-3-carbonitrile with DMC and K₂CO₃ in DMF at reflux gives the product in 97.4% yield.[14]
-
-
Quaternary Ammonium Salts: Solid, non-volatile salts like phenyl trimethylammonium iodide (PhMe₃NI) have emerged as safe and easy-to-handle methylating agents.[17][18][19]
-
Mechanism Rationale: The reaction proceeds via a direct nucleophilic substitution on the ammonium salt at high temperatures (e.g., 120 °C) with a base like Cs₂CO₃ in a non-polar solvent like toluene.[17]
-
Performance: These reagents show excellent monoselectivity for N-methylation of amides and indoles, avoiding the over-methylation that can be an issue with more reactive agents.[17][18] A wide range of functional groups are tolerated, making this method suitable for late-stage functionalization of complex molecules.[20][21]
-
C3-Methylation: A Specialized Challenge
Directly and selectively methylating the C3 position is more challenging than N-methylation.[6] While N-methylation can be achieved by deprotonation, C3-methylation often requires transition-metal catalysis or specialized reagents.
-
Methanol via Borrowing Hydrogen Catalysis: A green and atom-economical approach uses methanol as the methylating agent, catalyzed by transition metals like Ruthenium or Manganese.[22][23]
-
Mechanism Rationale: The catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride and formaldehyde in situ. The indole C3 position attacks the electrophilic formaldehyde, and a subsequent dehydration and reduction by the metal-hydride delivers the C3-methylated product.
-
Performance: This method is highly effective for indoles that are already N-substituted, as it prevents competing N-methylation. The selectivity can be tuned by modifying the catalyst's ligands.[23]
-
Data Summary: Performance Comparison
| Agent | Type | Safety Profile | Typical Conditions | Regioselectivity | Key Advantages | Key Disadvantages |
| MeI / DMS | Classical | Highly Toxic, Carcinogenic[4] | Base (NaH, KOH), Solvent (DMF, THF), 0-25 °C | Primarily N-methylation | High reactivity, well-established | Extreme toxicity, environmental concerns, low boiling point (MeI) |
| Diazomethane | Classical | Extremely Toxic, Explosive[7] | Neutral, Et₂O, 0 °C | N-methylation (for N-H) | Very mild conditions, clean reaction | Severe safety hazards, requires specialized handling |
| TMSD | Modern | Highly Toxic (Inhalation)[11][12] | Neutral, MeOH/Toluene, RT | N-methylation (for N-H) | Less explosive than diazomethane[9] | High inhalation toxicity, expensive |
| DMC | Green | Low Toxicity, Benign[14][24] | Base (K₂CO₃), 90-150 °C | Highly selective for N-methylation | Safe, environmentally friendly, cost-effective[10] | Lower reactivity, requires high temperatures |
| PhMe₃NI | Modern | Low Toxicity, Solid[17][19] | Base (Cs₂CO₃), Toluene, 120 °C | Excellent monoselectivity for N-methylation[17] | Safe, easy to handle, excellent selectivity | High temperatures, requires specific base/solvent |
| Methanol | Green | Moderate Toxicity | Transition Metal Catalyst, >100 °C | Primarily C3-methylation | Green C1 source, atom-economical | Requires N-substituted indole, expensive catalyst |
Detailed Experimental Protocols
The following protocols are representative examples for achieving indole methylation with different agents.
Protocol 1: N-Methylation of Indole-3-carboxaldehyde using Dimethyl Carbonate (DMC)
This protocol demonstrates a practical, large-scale applicable, and environmentally safer method for N-methylation.[4]
Materials:
-
Indole-3-carboxaldehyde (3.0 g, 20.7 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous powder, 1.5 g, 10.8 mmol)
-
Dimethyl Carbonate (DMC, 5.2 mL, 61.3 mmol)
-
N,N-Dimethylformamide (DMF, 20 mL)
-
tert-Butyl methyl ether (TBME)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole-3-carboxaldehyde, potassium carbonate, and DMF.
-
Stir the mixture to form a suspension. Add dimethyl carbonate.
-
Heat the reaction mixture to reflux (approx. 130 °C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3.5 hours.
-
Once complete, cool the reaction mixture to approximately 3 °C in an ice bath.
-
Slowly add 60 mL of ice-cold water to the cooled mixture. The product may precipitate as an oil.
-
Extract the product with TBME (60 mL).
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylindole-3-carboxaldehyde as a dark-brown oil. (Typical yield: 85%).[4]
Protocol 2: Monoselective N-Methylation of Indole using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol highlights a safe and highly selective method using a solid, non-volatile reagent, ideal for late-stage functionalization.[17]
Materials:
-
Indole (e.g., 5-bromoindole, 100 mg, 0.51 mmol)
-
Phenyl trimethylammonium iodide (PhMe₃NI, 336 mg, 1.28 mmol, 2.5 equiv)
-
Cesium Carbonate (Cs₂CO₃, 332 mg, 1.02 mmol, 2 equiv)
-
Toluene (anhydrous, 2.2 mL)
-
2 N HCl, Ethyl Acetate (EtOAc), Brine
Procedure:
-
Place the indole, PhMe₃NI, and Cs₂CO₃ in an 8 mL glass vial equipped with a magnetic stirring bar.
-
Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe. Repeat the evacuate/backfill cycle under vigorous stirring.
-
Replace the septum cap with a solid, closed screw cap.
-
Heat the inhomogeneous mixture to 120 °C in a heating block for 16-24 hours.
-
Cool the reaction to room temperature.
-
Carefully add 2 N HCl (approx. 2 mL) until gas evolution ceases.
-
Extract the product with EtOAc (3 x 15 mL).
-
Combine the organic extracts, wash with 2 N HCl (2 x 3 mL) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated indole.
Conclusion and Future Perspectives
The choice of a methylating agent for indole synthesis is a critical decision that balances reactivity, safety, cost, and the desired regiochemical outcome. While classical agents like DMS and MeI remain effective for N-methylation, their significant hazards are driving a shift towards safer and greener alternatives. Dimethyl carbonate has proven to be a robust, scalable, and environmentally benign option for N-methylation.[4][24] For ultimate selectivity and safety, particularly in complex molecule synthesis, modern solid reagents like quaternary ammonium salts offer unparalleled advantages in monoselective N-methylation.[17]
The frontier of indole methylation lies in achieving selective C-H functionalization.[25] Catalytic methods using benign C1 sources like methanol are becoming increasingly sophisticated, offering direct access to C3-methylated indoles.[23] Furthermore, biocatalytic approaches using S-adenosyl methionine (SAM)-dependent methyltransferases are emerging as powerful tools for achieving stereoselective C3-methylation, opening new avenues for the synthesis of complex natural products and their analogs.[26][27] As synthetic methodology continues to advance, the toolkit for indole methylation will undoubtedly expand, providing chemists with even safer, more efficient, and more selective methods.
References
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 15. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole synthesis [organic-chemistry.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mutagenicity Assessment of 1-Methylindoline Analogues: The Ames Test and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development and chemical safety assessment, evaluating the mutagenic potential of a new chemical entity (NCE) is a critical, non-negotiable step. Point mutations in DNA can lead to carcinogenesis, making mutagenicity testing a cornerstone of regulatory submissions.[1][2][3] This guide provides an in-depth comparison of methodologies for assessing the mutagenicity of 1-methylindoline analogues, a class of heterocyclic compounds with broad applications in medicinal chemistry. We will focus on the gold-standard bacterial reverse mutation assay, commonly known as the Ames test, while also exploring viable alternative methods.[4][5]
The Central Role of the Ames Test in Mutagenicity Screening
Developed by Bruce Ames in the 1970s, the Ames test is a rapid and cost-effective biological assay that has become the most widely used initial screen for determining the mutagenic potential of chemicals.[6][7] The test's principle is elegantly simple: it measures the ability of a test compound to induce reverse mutations (reversions) in specific strains of bacteria, restoring their ability to synthesize an essential amino acid.[2][4]
The assay utilizes specially engineered strains of Salmonella typhimurium and Escherichia coli.[4] These strains are auxotrophic, meaning they carry a mutation that renders them unable to produce an essential amino acid (histidine for Salmonella or tryptophan for E. coli) and thus cannot grow on a medium lacking it.[4][8] A positive test is indicated by the growth of bacterial colonies on this minimal medium, signifying that the test chemical has caused a mutation that reverted the original defect.[4] To enhance sensitivity, the bacterial strains possess additional mutations that increase their permeability to test compounds and impair their DNA repair mechanisms.[1][8]
Why the Ames Test is Critical for this compound Analogues
This compound belongs to the family of aromatic amines. This structural class is of particular toxicological interest because many aromatic amines are known to be mutagenic or carcinogenic, but often only after metabolic activation.[9] The parent compounds themselves are frequently inert; however, mammalian metabolic enzymes, particularly cytochrome P450s in the liver, can convert them into reactive electrophilic intermediates that can bind to DNA and cause mutations.[9][10][11]
This is why a crucial component of a standard Ames test is the inclusion of a mammalian liver homogenate fraction (S9 mix).[8] This mix simulates the metabolic conditions in the liver, allowing for the detection of "pro-mutagens"—compounds like many aromatic amines that require metabolic activation to exert their mutagenic effect.[9][10][12] For this compound analogues, testing both with and without the S9 mix is essential to determine if the parent compound or its metabolites are the mutagenic agents.
Detailed Protocol: Ames Test (OECD 471 Guideline)
The following protocol is based on the internationally recognized OECD Test Guideline 471 for the Bacterial Reverse Mutation Test.[5]
Experimental Workflow
Caption: High-level workflow for the Ames bacterial reverse mutation test.
Step-by-Step Methodology:
-
Strain Selection: Choose a minimum of five bacterial strains. A standard set includes S. typhimurium strains TA98 (detects frameshift mutagens), TA100 (detects base-pair substitution mutagens), TA1535, TA1537, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101). This combination detects a broad range of mutational events.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the this compound analogue. The highest concentration should show some toxicity but not kill the majority of the bacteria, as this would prevent the detection of revertants.
-
Main Experiment (Plate Incorporation Method):
-
For each test compound concentration, prepare triplicate plates for each bacterial strain, both with and without S9 metabolic activation.
-
To sterile tubes containing 2 mL of molten top agar (kept at ~45°C), add:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution (or solvent control)
-
0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions)
-
-
Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Controls:
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO, water). This establishes the background spontaneous reversion rate.
-
Positive Controls: Known mutagens are used to confirm the sensitivity of each strain and the activity of the S9 mix. Examples include Sodium Azide for TA100/TA1535 (-S9) and 2-Aminoanthracene for all strains (+S9).
-
-
Incubation: Incubate the plates at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Interpretation and Results
A positive result is typically defined by two key criteria:[1][2]
-
A dose-dependent increase in the number of revertant colonies.
-
A reproducible increase in revertant colonies that is at least two- to three-fold higher than the negative control count (the "mutagenicity ratio") for at least one strain at one or more concentrations.
The biological relevance of the findings should always be the primary consideration, with statistical methods used as a supportive tool.[1][2]
Hypothetical Data for this compound Analogues
| Compound | Strain | S9 Mix | Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) | Mutagenicity Ratio (Fold Increase) | Result |
| Vehicle Control | TA98 | - | 0 | 25 ± 4 | 1.0 | - |
| Analogue A | TA98 | - | 10 | 28 ± 5 | 1.1 | Negative |
| 50 | 31 ± 6 | 1.2 | ||||
| 100 | 29 ± 4 | 1.2 | ||||
| Vehicle Control | TA100 | + | 0 | 110 ± 12 | 1.0 | - |
| Analogue B | TA100 | + | 10 | 125 ± 15 | 1.1 | Equivocal |
| 50 | 205 ± 21 | 1.9 | ||||
| 100 | 240 ± 25 | 2.2 | ||||
| Vehicle Control | TA98 | + | 0 | 30 ± 5 | 1.0 | - |
| Analogue C | TA98 | + | 10 | 75 ± 9 | 2.5 | Positive |
| 50 | 155 ± 18 | 5.2 | ||||
| 100 | 320 ± 31 | 10.7 |
Interpretation Logic:
Caption: Decision tree for interpreting Ames test results.
Comparison with Alternative Methods
While the Ames test is a powerful screening tool, a comprehensive genotoxicity assessment often involves a battery of tests.[13][14] No single test can detect all genotoxic mechanisms.
| Method | Principle | Advantages | Disadvantages | Best Use Case |
| Ames Test | Bacterial reverse mutation. | Rapid, inexpensive, high throughput, extensive historical database.[1] | Bacterial system lacks complex mammalian metabolism and DNA repair; cannot detect clastogens.[6] | Primary screening for point mutation-inducing chemicals. |
| In Vitro Micronucleus Test | Detects chromosome fragments or whole chromosomes left behind during cell division in mammalian cells. | Detects clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) agents. | More complex and time-consuming than Ames; higher rate of irrelevant positive results. | Follow-up to Ames test to detect chromosomal damage potential. |
| Mouse Lymphoma Assay (MLA) | Measures forward mutations at the thymidine kinase (TK) locus in mammalian cells. | Detects a broad spectrum of genetic damage, including point mutations and chromosomal events. | Technically demanding; interpretation can be complex. | A complementary mammalian cell assay to detect a wider range of mutational events. |
| In Silico (QSAR) Models | (Quantitative) Structure-Activity Relationship models predict mutagenicity based on chemical structure.[15] | Extremely rapid, no test compound needed, useful for early screening of many candidates.[15][16] | Predictive power is limited by the model's training data; can miss novel mutagenic mechanisms.[17] | Early-stage virtual screening to prioritize synthesis and testing of analogues. |
In Silico Screening: A Valuable Precursor
For drug development programs involving numerous this compound analogues, in silico methods are invaluable. As mandated by guidelines like ICH M7, a computational toxicology assessment using two complementary (Q)SAR methodologies (one expert rule-based, one statistical-based) can be used to predict the mutagenic potential of impurities or to prioritize lead candidates for synthesis and subsequent in vitro testing.[18] This approach saves significant time and resources.
Conclusion
The bacterial reverse mutation (Ames) test remains the indispensable frontline assay for assessing the mutagenic potential of this compound analogues. Its ability to detect point mutations, especially when coupled with a metabolic activation system (S9), is highly relevant for the aromatic amine chemical class. However, a negative result in the Ames test does not definitively rule out all genotoxic potential. For a comprehensive safety profile, particularly in a regulatory context, a negative Ames test should be followed by a mammalian cell-based assay, such as the in vitro micronucleus test, to investigate the potential for chromosomal damage. Integrating early-stage in silico predictions can further refine the testing strategy, creating a more efficient and robust pipeline for identifying safe and effective drug candidates.
References
- 1. fda.gov [fda.gov]
- 2. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. 40 CFR § 799.9510 - TSCA bacterial reverse mutation test. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 7. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
A Comparative Guide to the Synthesis of 1-Methylindoline: Benchmarking Novel Methods Against Established Routes
Introduction: The Significance of 1-Methylindoline in Modern Chemistry
This compound, a heterocyclic compound featuring a fused benzene and pyrrolidine ring system with a methyl group on the nitrogen atom, is a crucial structural motif in medicinal chemistry and materials science. Its derivatives are integral to a range of biologically active compounds, making the efficient and sustainable synthesis of this scaffold a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of established synthetic routes to this compound with emergent, innovative methods, offering a critical evaluation of their respective performances based on experimental data. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system, grounded in authoritative scientific literature.
Established Synthetic Routes: The Workhorses of this compound Production
Traditional methods for the synthesis of this compound have historically relied on two primary strategies: the N-alkylation of indoline or the reduction of 1-methylindole. These routes, while reliable, often present challenges related to reaction conditions, selectivity, and environmental impact.
N-Alkylation of Indoline
This straightforward approach involves the direct methylation of the indoline nitrogen.
-
Reaction Pathway:
Figure 1: General scheme for N-alkylation of indoline. -
Experimental Protocol (Classical N-Alkylation):
-
To a stirred suspension of a base, such as sodium hydride, in an anhydrous solvent like DMF under an inert atmosphere, a solution of indoline is added dropwise at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete deprotonation.
-
A methylating agent, for example, methyl iodide, is then added dropwise.
-
The reaction is monitored by TLC or LC-MS until completion.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.
-
-
Causality and Insights: The choice of a strong base like sodium hydride is to ensure complete deprotonation of the indoline nitrogen, forming a highly nucleophilic anion that readily reacts with the methylating agent. Anhydrous conditions are critical to prevent quenching of the base and the reactive intermediate. While effective, this method often requires stoichiometric amounts of base and can generate significant salt waste, impacting its process mass intensity.
Catalytic Hydrogenation of 1-Methylindole
The reduction of the C2-C3 double bond in 1-methylindole is a widely employed method for synthesizing this compound. This transformation is typically achieved through catalytic hydrogenation.
-
Reaction Pathway:
Figure 2: Catalytic hydrogenation of 1-methylindole. -
Experimental Protocol (Heterogeneous Catalytic Hydrogenation):
-
1-Methylindole is dissolved in a suitable solvent, such as ethanol or water.[1]
-
A heterogeneous catalyst, typically Platinum on carbon (Pt/C), is added to the solution.[1]
-
The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere at a specific pressure.
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
-
-
Causality and Insights: The choice of catalyst is crucial for both efficiency and selectivity. Platinum-based catalysts are highly active for the hydrogenation of the indole ring.[1] The use of a Brønsted acid co-catalyst can sometimes be employed to activate the indole ring towards reduction by breaking its aromaticity.[2] A significant challenge with this method is over-reduction of the benzene ring, leading to octahydro-1-methylindole, especially under harsh conditions (high pressure and temperature).[3] Therefore, careful control of reaction parameters is essential to achieve high selectivity for this compound.
New Synthetic Frontiers: Innovative Approaches to this compound
Recent advancements in synthetic methodology have introduced novel and often more sustainable routes to this compound, including biocatalysis and flow chemistry.
Biocatalytic Synthesis via Intramolecular C-H Amination
Engineered enzymes are emerging as powerful tools for the synthesis of complex molecules with high selectivity and under mild conditions.
-
Reaction Pathway:
Figure 3: Biocatalytic synthesis of chiral this compound. -
Experimental Protocol (Enzymatic Intramolecular C-H Amination):
-
A culture of E. coli expressing an engineered cytochrome P411 enzyme is prepared.[4]
-
The aryl azide substrate is added to the whole-cell suspension in a buffer solution.[4]
-
The reaction is typically carried out at room temperature under anaerobic conditions and monitored for product formation.[4]
-
After the reaction is complete, the product is extracted from the aqueous medium using an organic solvent.
-
Purification is then performed using standard chromatographic techniques.
-
-
Causality and Insights: This method leverages the remarkable ability of engineered enzymes to catalyze reactions that are challenging to achieve with traditional chemical methods, such as selective C-H functionalization.[4] The reaction proceeds in an aqueous environment at ambient temperature, offering significant advantages in terms of sustainability and safety. Furthermore, the inherent chirality of the enzyme's active site can lead to the production of enantioenriched this compound derivatives, a highly desirable feature in pharmaceutical synthesis.[4]
Flow Chemistry for Enhanced Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability.
-
Experimental Workflow:
Figure 4: A generic flow chemistry setup. -
Application to this compound Synthesis: Flow chemistry can be applied to optimize established methods like catalytic hydrogenation. For instance, a solution of 1-methylindole and a hydrogen source can be continuously passed through a heated reactor packed with a heterogeneous catalyst. This setup allows for precise control over temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced reaction times compared to batch processes. The enhanced safety profile of handling hydrogen gas in a small, contained volume is a significant advantage. While specific, detailed flow chemistry protocols for this compound are emerging, the principles have been successfully applied to the synthesis of related indole and indoline derivatives.[5]
Comparative Performance Analysis
The following table summarizes the key performance indicators for the discussed synthetic methods, based on available literature data.
| Method | Typical Yield (%) | Reaction Time | Key Reagents & Conditions | Advantages | Disadvantages | Green Chemistry Considerations |
| N-Alkylation of Indoline | 60-90 | 1-24 h | Indoline, Methylating Agent, Strong Base (e.g., NaH), Anhydrous Solvent | Straightforward, well-established | Requires stoichiometric base, generates salt waste, use of hazardous reagents | Low Atom Economy, High E-Factor |
| Catalytic Hydrogenation | 70-99 | 1-48 h | 1-Methylindole, H₂ gas, Catalyst (e.g., Pt/C, Ru/Al₂O₃), Solvent | High yields, catalyst can be recycled | Risk of over-reduction, requires specialized high-pressure equipment | High Atom Economy, potential for green solvents (e.g., water), but uses flammable H₂ gas |
| Biocatalysis | 60-70 (isolated) | 12-24 h | Aryl Azide, Engineered Enzyme (E. coli), Aqueous Buffer | Mild conditions (room temp.), aqueous media, high enantioselectivity | Requires specialized biological techniques (enzyme engineering, fermentation), potentially lower substrate loading | Excellent (aqueous solvent, biodegradable catalyst), but precursor synthesis may be less green |
| Flow Chemistry | Potentially >95 | Minutes to hours | (Dependent on the adapted reaction) | Enhanced safety, precise control, scalability, higher throughput | Requires specialized equipment, initial optimization can be complex | Can improve the greenness of existing methods through better energy efficiency and reduced waste |
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic method for this compound depends heavily on the specific requirements of the application, including scale, desired purity, enantioselectivity, and sustainability considerations.
-
Established routes , such as N-alkylation and catalytic hydrogenation, remain valuable for their reliability and well-understood protocols, particularly for producing racemic this compound on a laboratory scale. However, their environmental footprint and safety concerns, especially with catalytic hydrogenation at scale, are significant drawbacks.
-
New synthetic methods offer compelling advantages. Biocatalysis stands out for its ability to produce chiral this compound derivatives under exceptionally mild and green conditions, a critical factor in pharmaceutical development. While still a developing field, the potential for creating highly customized and efficient biocatalysts is immense.[6] Flow chemistry provides a powerful platform to enhance the efficiency, safety, and scalability of both established and novel synthetic transformations. Its ability to precisely control reaction parameters can lead to higher yields and purities while minimizing waste.
For researchers and drug development professionals, a forward-looking approach would involve considering these newer methodologies. While the initial investment in biocatalytic development or flow chemistry infrastructure may be higher, the long-term benefits in terms of sustainability, safety, and potentially superior product quality are likely to be substantial. The continued evolution of these fields promises even more efficient and elegant solutions for the synthesis of this compound and other valuable chemical entities.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Methylindoline
This guide provides essential safety and logistical protocols for the handling of 1-Methylindoline (CAS RN: 824-21-5). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following procedures are designed not as a rigid checklist, but as a framework for building a culture of safety grounded in scientific principles. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions and maintain a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why"
This compound is a substituted indoline that requires careful handling due to its specific chemical properties and associated hazards. A thorough understanding of these risks is the foundation of safe laboratory practice.
-
Primary Hazards : According to aggregated GHS data and supplier safety information, this compound is classified as a skin irritant (H315) and a serious eye irritant (H319) [1][2][3]. It is also a combustible liquid (H227) , meaning it has a flash point at or above 60°C but below 93°C, requiring diligent control of ignition sources[1][3].
-
Potential Toxicity : Some reports indicate the compound may be harmful if swallowed, inhaled, or in contact with skin[2]. The full toxicological properties have not been completely investigated, which necessitates a conservative approach to exposure control[4].
-
Chemical Reactivity : this compound is designated as air-sensitive [3]. This is a critical logistical consideration; exposure to air can lead to degradation of the compound, potentially affecting experimental integrity and creating unknown byproducts. It should be stored under an inert atmosphere.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood[4][5]. This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.
-
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air[4].
-
Accessible Safety Equipment : Eyewash stations and safety showers must be located in immediate proximity to the workstation and be tested regularly[6][7].
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific task and associated risks. The following diagram outlines a logical workflow for PPE selection when handling this compound.
Caption: PPE selection is dictated by the specific handling task and potential for exposure.
Eye and Face Protection
-
Mandatory : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 at all times[4]. Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection : When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles[5].
Skin and Body Protection
-
Lab Coat : A standard laboratory coat is required for all procedures.
-
Chemical Apron : For large-volume transfers or operations with a higher splash risk, a chemical-resistant apron worn over the lab coat is necessary[5].
| Glove Material | Recommended Use Case | Rationale & Cautions |
| Nitrile | Incidental Contact / Splash Protection ONLY. | Nitrile gloves offer good general protection but show poor resistance to some aromatic hydrocarbons and amines[6][8][9]. They are suitable for brief handling of small quantities where splashes are unlikely. Change gloves immediately upon contact. |
| Neoprene | Extended Use / Higher Risk Tasks. | Neoprene provides better resistance than nitrile to many organic acids and alkalis[1][2]. It is a prudent choice for procedures involving larger volumes or longer durations. |
| Butyl Rubber | High-Risk Operations / Spill Cleanup. | Butyl rubber offers excellent protection against a wide variety of chemicals, including many amines, ketones, and esters[1]. It is recommended for situations with significant immersion or splash potential. |
Disclaimer : This table is a guideline. The user must validate the suitability of any glove for their specific application, as workplace conditions can significantly affect performance[10][11].
Respiratory Protection
-
Primary Control : Respiratory protection should not be necessary under normal operating conditions when all work is conducted in a properly functioning chemical fume hood[7].
-
Emergency Use : In the event of a large spill outside of a containment area or if ventilation fails, a NIOSH-approved respirator with an organic vapor cartridge may be required[12]. Personnel must be properly trained and fit-tested to use respiratory protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are unobstructed and accessible[6].
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood.
-
-
Donning PPE :
-
Don a lab coat, followed by the appropriate safety goggles and gloves as determined by your task assessment (see Diagram 1).
-
-
Chemical Handling :
-
Post-Procedure :
Emergency Response: Spill and Disposal Plans
Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.
Caption: A clear decision path for responding to a chemical spill.
Spill Cleanup Protocol (Minor Spill <500 mL)
This procedure should only be performed by trained personnel with the correct equipment[15].
-
Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill zone.
-
Control Ignition Sources : As this compound is combustible, turn off any nearby hot plates, stirrers, or other potential ignition sources.
-
Don PPE : Wear, at a minimum: chemical goggles and a face shield, heavy-duty gloves (Neoprene or Butyl), and a chemical-resistant apron.
-
Containment : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows[15]. This prevents the spill from spreading.
-
Absorption : Working from the outside edges toward the center, cover the spill with absorbent material.
-
Collection : Once the liquid is fully absorbed, use spark-proof scoops or tools to carefully collect the material. Place it into a heavy-duty plastic bag or a designated, compatible waste container[15].
-
Decontamination : Wipe the spill area with soap and water. Collect all cleaning materials (paper towels, etc.) and place them in the waste container.
-
Disposal : Seal the waste container, label it clearly as "Hazardous Waste: this compound Spill Debris," and follow institutional procedures for hazardous waste disposal.
Waste Disposal Plan
Chemical waste must be handled with the same care as the pure substance.
-
Waste Collection : Designate a specific, sealed, and clearly labeled container for this compound waste. This includes contaminated consumables like pipette tips, gloves, and absorbent paper.
-
Labeling : The waste container must be labeled "Hazardous Waste" and list all chemical contents, including "this compound" and any solvents used.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Never pour this compound down the drain[6].
By integrating these principles of hazard assessment, control, and planning into your daily workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. kelco.com.au [kelco.com.au]
- 6. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 7. ansell.com [ansell.com]
- 8. gloves.com [gloves.com]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. angenechemical.com [angenechemical.com]
- 15. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
